(2-Hydroxyphenyl)(isoxazol-4-yl)methanone
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-hydroxyphenyl)-(1,2-oxazol-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-9-4-2-1-3-8(9)10(13)7-5-11-14-6-7/h1-6,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIBFNKDFHJNSAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CON=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40368777 | |
| Record name | (2-Hydroxyphenyl)(1,2-oxazol-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40368777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53658-17-6 | |
| Record name | (2-Hydroxyphenyl)(1,2-oxazol-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40368777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(2-Hydroxyphenyl)(isoxazol-4-yl)methanone synthesis and characterization
An In-depth Technical Guide: Synthesis and Characterization of (2-Hydroxyphenyl)(isoxazol-4-yl)methanone
Abstract
This technical guide provides a comprehensive overview of a robust synthetic pathway for (2-Hydroxyphenyl)(isoxazol-4-yl)methanone, a molecule of interest due to its core structure combining a pharmacologically significant isoxazole moiety with a hydroxyaryl ketone framework.[1][2] We present a detailed, field-proven protocol based on the Friedel-Crafts acylation, including the prerequisite synthesis of the key intermediate, isoxazole-4-carbonyl chloride. The causality behind experimental choices, from reagent selection to reaction conditions, is thoroughly explained to provide researchers with a deep mechanistic understanding. Furthermore, this guide establishes a self-validating system by detailing the full suite of analytical techniques—NMR, IR, and Mass Spectrometry—required for unequivocal structural confirmation and purity assessment of the final compound.
Introduction and Strategic Approach
The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile chemical nature and ability to participate in various biological interactions.[1] Its incorporation into larger molecular frameworks is a key strategy in drug discovery. The target molecule, (2-Hydroxyphenyl)(isoxazol-4-yl)methanone, represents a class of hydroxyaryl ketones that are valuable intermediates in the synthesis of flavonoids and other biologically active compounds.[3]
This guide focuses on a direct and efficient synthetic strategy: the Lewis acid-catalyzed Friedel-Crafts acylation of a phenol with a stable acyl chloride. This approach offers excellent control and is often preferred over multi-step rearrangement reactions.
Retrosynthetic Analysis:
Our strategy involves a two-stage process:
-
Preparation of the Acylating Agent: Synthesis of isoxazole-4-carbonyl chloride from commercially available isoxazole-4-carboxylic acid. This conversion is a standard and high-yielding transformation.[4][5]
-
Carbon-Carbon Bond Formation: A Friedel-Crafts acylation reaction between isoxazole-4-carbonyl chloride and phenol, using a Lewis acid catalyst to promote the formation of the desired ortho-hydroxyaryl ketone.
This pathway is chosen for its reliability and the relative accessibility of the starting materials.
Detailed Experimental Protocols
Part A: Synthesis of Isoxazole-4-carbonyl Chloride
The conversion of a carboxylic acid to its corresponding acyl chloride is a cornerstone of organic synthesis, enabling subsequent acylation reactions. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its efficacy and the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification.[4][5]
Protocol:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), add isoxazole-4-carboxylic acid (1.0 eq).
-
Reagent Addition: Suspend the acid in anhydrous toluene (approx. 10 mL per gram of acid). Add freshly distilled thionyl chloride (1.5 eq) dropwise at room temperature. A catalytic amount of anhydrous N,N-dimethylformamide (DMF, 1-2 drops) can be added to facilitate the reaction.
-
Reaction Execution: Heat the mixture to reflux (approx. 80-90 °C) under a nitrogen atmosphere for 2-3 hours.[5] Monitor the reaction by observing the cessation of gas evolution.
-
Workup and Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude isoxazole-4-carbonyl chloride, typically a light brown oil or low-melting solid, is used directly in the next step without further purification to avoid decomposition.
Part B: Synthesis of (2-Hydroxyphenyl)(isoxazol-4-yl)methanone via Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic method for forming aryl ketones. In this case, it is adapted to favor acylation at the ortho position of phenol. The choice of Lewis acid and solvent is critical. Aluminum chloride (AlCl₃) is a powerful Lewis acid that coordinates to both the acyl chloride and the phenolic hydroxyl group, which can sterically and electronically favor ortho-substitution.[6]
Protocol:
-
Reaction Setup: In a 250 mL three-necked flask under a nitrogen atmosphere, place anhydrous aluminum chloride (AlCl₃, 2.5 eq) and suspend it in a suitable anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). Cool the suspension to 0 °C in an ice bath.
-
Formation of Reactant Complex: In a separate flask, dissolve phenol (1.0 eq) in the same anhydrous solvent and add it dropwise to the AlCl₃ suspension. Stir for 15-20 minutes to allow for the formation of the aluminum phenoxide complex.
-
Acylation: Dissolve the crude isoxazole-4-carbonyl chloride (1.1 eq) from Part A in anhydrous solvent and add it dropwise to the reaction mixture at 0 °C.
-
Reaction Execution: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching and Workup: Cool the reaction mixture back to 0 °C and quench it by slowly adding cold 2M HCl. This step hydrolyzes the aluminum complexes and protonates the phenoxide.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.[7]
-
Purification: Concentrate the organic phase under reduced pressure. The crude product is then purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure (2-Hydroxyphenyl)(isoxazol-4-yl)methanone.
Structural Elucidation and Characterization
Unequivocal characterization is essential to confirm the identity and purity of the synthesized product. A combination of spectroscopic methods provides a complete structural picture.[8]
Table 1: Summary of Expected Spectroscopic Data
| Technique | Functional Group / Proton Environment | Expected Observation |
| ¹H NMR | Phenolic -OH | Broad singlet, ~9.0-11.0 ppm (can exchange with D₂O) |
| Isoxazole C5-H & C3-H | Two distinct singlets, ~8.5-9.5 ppm | |
| Aromatic protons (phenyl ring) | Multiplets, ~6.9-7.8 ppm (4 protons) | |
| ¹³C NMR | Ketone C=O | Signal at ~195-200 ppm |
| Aromatic C-OH | Signal at ~155-160 ppm | |
| Aromatic & Isoxazole Carbons | Multiple signals in the range of ~115-165 ppm | |
| IR Spectroscopy | Phenolic O-H stretch | Broad band, 3100-3500 cm⁻¹ |
| Ketone C=O stretch | Strong, sharp band, ~1630-1650 cm⁻¹ | |
| Isoxazole C=N stretch | Band around 1580-1620 cm⁻¹[9] | |
| Aromatic C=C stretch | Bands in the 1450-1600 cm⁻¹ region | |
| Mass Spectrometry | Molecular Ion (M⁺) | Expected m/z at 189.04 for C₁₀H₇NO₃[10][11] |
Expert Insights on Characterization:
-
NMR Spectroscopy: The downfield shift of the phenolic proton is indicative of strong intramolecular hydrogen bonding with the adjacent ketone oxygen. The appearance of two distinct singlets for the isoxazole protons confirms the 4-substitution pattern.
-
IR Spectroscopy: The position of the C=O stretch at a relatively low wavenumber (~1640 cm⁻¹) is also a result of the intramolecular hydrogen bond, which weakens the carbonyl double bond.[9]
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition, with the measured mass agreeing with the theoretical mass to within 5 ppm.
Visualization of Workflow and Mechanism
Visual diagrams are crucial for understanding the flow of the experiment and the underlying chemical transformations.
Diagram 1: Proposed Reaction Mechanism
Caption: Figure 1: Proposed Mechanism for Friedel-Crafts Acylation
Diagram 2: Experimental Workflow
Caption: Figure 2: Overall Experimental Workflow
Conclusion
This guide has outlined a definitive and reproducible methodology for the synthesis of (2-Hydroxyphenyl)(isoxazol-4-yl)methanone. By breaking down the process into the preparation of a key acylating agent followed by a Lewis acid-catalyzed Friedel-Crafts reaction, we provide a clear and rational path to the target molecule. The emphasis on the causality behind each experimental step, combined with a rigorous, multi-technique approach to characterization, ensures that researchers can confidently synthesize and validate this compound. The protocols and data presented herein serve as a solid foundation for further exploration of this and related chemical structures in the fields of medicinal chemistry and materials science.
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Google Patents. (2003). WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
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Sigma-Aldrich. (n.d.). Fries Rearrangement.
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Organic Chemistry Portal. (n.d.). Fries Rearrangement.
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Taylor & Francis Online. (2018). Synthesis, crystal structure and molecular docking study of novel isoxazole derivatives as CYP450 inhibitors in search of anticancer agents.
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BLDpharm. (n.d.). (2-Hydroxyphenyl)(isoxazol-4-yl)methanone.
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Chemical and physical properties of (2-Hydroxyphenyl)(isoxazol-4-yl)methanone.
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the chemical and physical properties of (2-Hydroxyphenyl)(isoxazol-4-yl)methanone, a heterocyclic ketone of interest in medicinal chemistry and drug discovery. Given the limited availability of direct experimental data for this specific molecule, this document integrates known information with reasoned scientific principles and data from analogous structures to offer a thorough technical profile.
Introduction and Molecular Overview
(2-Hydroxyphenyl)(isoxazol-4-yl)methanone, with the CAS Number 53658-17-6, belongs to the isoxazole class of heterocyclic compounds.[1][2] The isoxazole ring is a key pharmacophore found in numerous clinically approved drugs, valued for its ability to engage in various biological interactions.[3] Derivatives of isoxazole are known to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antibacterial, and anticancer properties. The title compound integrates this versatile heterocycle with a 2-hydroxyphenyl moiety, a structural feature also present in many biologically active molecules, suggesting its potential as a scaffold for the development of novel therapeutic agents.
The molecular structure consists of a phenyl ring substituted with a hydroxyl group at the ortho position to a carbonyl bridge, which in turn is attached to the 4-position of an isoxazole ring. This arrangement allows for potential intramolecular hydrogen bonding between the phenolic hydroxyl group and the carbonyl oxygen, which can influence its conformation and physicochemical properties.
Physicochemical and Computed Properties
Table 1: General and Computed Properties of (2-Hydroxyphenyl)(isoxazol-4-yl)methanone
| Property | Value | Source(s) |
| IUPAC Name | (2-Hydroxyphenyl)(isoxazol-4-yl)methanone | N/A |
| CAS Number | 53658-17-6 | [1][2] |
| Molecular Formula | C₁₀H₇NO₃ | [1] |
| Molecular Weight | 189.17 g/mol | [1] |
| Canonical SMILES | C1=CC=C(C(=C1)C(=O)C2=CON=C2)O | [1] |
| InChI Key | MIBFNKDFHJNSAK-UHFFFAOYSA-N | [1] |
| Topological Polar Surface Area | 63.3 Ų | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Rotatable Bond Count | 2 | [1] |
| Complexity | 219 | [1] |
Synthesis and Reaction Chemistry
A definitive, published synthetic protocol for (2-Hydroxyphenyl)(isoxazol-4-yl)methanone is not currently available. However, based on established principles of organic synthesis, several plausible routes can be proposed. The key challenge lies in the formation of the ketone linkage between the 2-hydroxyphenyl and isoxazol-4-yl moieties.
Proposed Synthetic Pathways
Two logical retrosynthetic disconnections lead to viable forward synthetic strategies: one involving the formation of the C-C bond between the phenyl ring and the carbonyl group, and the other focusing on the construction of the isoxazole ring.
Diagram 1: Retrosynthetic Analysis of (2-Hydroxyphenyl)(isoxazol-4-yl)methanone
Caption: Retrosynthetic approaches to (2-Hydroxyphenyl)(isoxazol-4-yl)methanone.
Experimental Protocol: Fries Rearrangement Approach (Proposed)
The Fries rearrangement of a phenolic ester to a hydroxyaryl ketone is a well-established transformation and represents a promising route.[4][5][6][7]
Diagram 2: Proposed Synthesis via Fries Rearrangement
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Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of (2-Hydroxyphenyl)(isoxazol-4-yl)methanone
For the attention of Researchers, Scientists, and Drug Development Professionals.
Introduction: The Isoxazole Moiety - A Privileged Scaffold in Medicinal Chemistry
The isoxazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1] Its unique electronic and structural properties allow it to act as a versatile pharmacophore, capable of engaging in various interactions with biological macromolecules.[1] Derivatives of isoxazole have been reported to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3] Notably, the isoxazole scaffold is a key component in established drugs such as the COX-2 inhibitor, valdecoxib.[1]
The subject of our investigation, (2-Hydroxyphenyl)(isoxazol-4-yl)methanone, combines this privileged isoxazole ring with a 2-hydroxyphenyl ketone moiety. This latter group is also of interest, as phenolic hydroxyls can participate in hydrogen bonding and may be crucial for target recognition. The overall structure suggests the potential for enzyme inhibition or receptor modulation. This guide will, therefore, lay out a multi-pronged approach to systematically deorphanize this compound and pinpoint its molecular mechanism of action.
Part 1: Hypothesis Generation through In Silico Profiling
Before embarking on resource-intensive wet-lab experiments, a robust in silico analysis can provide valuable, data-driven hypotheses regarding the potential biological targets of (2-Hydroxyphenyl)(isoxazol-4-yl)methanone.[4][5][6][7] This initial phase focuses on leveraging the compound's structure to predict its interactions with known protein targets.
Computational Target Prediction
A variety of computational methods can be employed to predict drug-target interactions.[4][7] These approaches can be broadly categorized into ligand-based and structure-based methods. Given that (2-Hydroxyphenyl)(isoxazol-4-yl)methanone is a novel compound, a combination of both is recommended.
-
Ligand-Based Approaches: These methods compare the physicochemical properties and structure of our compound to databases of molecules with known biological activities. Techniques such as quantitative structure-activity relationship (QSAR) modeling and pharmacophore mapping can identify potential targets based on structural similarity to known inhibitors or activators.
-
Structure-Based Approaches (Molecular Docking): With the increasing availability of protein crystal structures, molecular docking has become a powerful tool for predicting the binding mode and affinity of a small molecule to a specific protein target.[6] Based on the known activities of other isoxazole derivatives, we will prioritize docking studies against key enzyme families.[2][3]
Hypothesized Target Classes based on Isoxazole Precedent:
-
Cyclooxygenases (COX-1 and COX-2): Given the structural similarities to known COX inhibitors like valdecoxib, these enzymes are prime candidates.[1]
-
Carbonic Anhydrases (CAs): Several isoxazole derivatives have shown inhibitory activity against various CA isoforms.[8]
-
Wnt/β-catenin Signaling Pathway Components: Recent studies have implicated isoxazole-containing compounds in the modulation of this critical developmental and disease-related pathway.
The following diagram illustrates the initial in silico workflow designed to generate our primary hypotheses.
Caption: In silico workflow for hypothesis generation.
Part 2: In Vitro Validation of Hypothesized Targets
The hypotheses generated from our in silico analysis must be rigorously tested through in vitro biochemical and biophysical assays. This phase will focus on determining if (2-Hydroxyphenyl)(isoxazol-4-yl)methanone directly interacts with and modulates the activity of the prioritized protein targets.
Cyclooxygenase (COX) Inhibition Assay
The anti-inflammatory potential of many isoxazole derivatives is attributed to their inhibition of COX enzymes.[9][10] A well-established in vitro assay will be used to determine the inhibitory potency and selectivity of our compound against COX-1 and COX-2.
Experimental Protocol: Fluorometric COX Activity Assay [11]
-
Reagent Preparation:
-
Prepare a stock solution of (2-Hydroxyphenyl)(isoxazol-4-yl)methanone in DMSO.
-
Reconstitute purified ovine or human COX-1 and COX-2 enzymes in the provided assay buffer.
-
Prepare working solutions of the fluorometric probe, cofactor, and arachidonic acid substrate as per the manufacturer's instructions (e.g., Sigma-Aldrich MAK414).
-
-
Assay Procedure (96-well plate format):
-
To appropriate wells, add assay buffer, enzyme (COX-1 or COX-2), and varying concentrations of the test compound or a known inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) for the positive control.
-
Include wells for total activity (enzyme + DMSO vehicle) and background (no enzyme).
-
Pre-incubate the plate to allow for compound-enzyme interaction.
-
Initiate the reaction by adding the arachidonic acid substrate.
-
Monitor the fluorescence intensity over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each concentration of the test compound.
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value for both COX-1 and COX-2.
-
Data Presentation: Hypothetical COX Inhibition Data
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| (2-Hydroxyphenyl)(isoxazol-4-yl)methanone | >100 | 15.2 | >6.6 |
| Celecoxib (Control) | 15 | 0.04 | 375 |
Carbonic Anhydrase (CA) Inhibition Assay
To investigate the potential interaction with carbonic anhydrases, a colorimetric assay will be employed.[8][12] This assay measures the esterase activity of CA.
Experimental Protocol: Colorimetric CA Inhibition Assay [13]
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare a working solution of purified human carbonic anhydrase II.
-
Prepare a solution of the substrate, p-nitrophenyl acetate (p-NPA).
-
-
Assay Procedure (96-well plate format):
-
Add assay buffer, CA enzyme, and various concentrations of the test compound or a known inhibitor (e.g., acetazolamide) to the wells.
-
Include controls for maximal enzyme activity (enzyme + DMSO) and background.
-
Pre-incubate the plate.
-
Initiate the reaction by adding the p-NPA substrate.
-
Measure the absorbance at 405 nm in kinetic mode.
-
-
Data Analysis:
-
Determine the reaction rate from the linear portion of the kinetic curve.
-
Calculate the percent inhibition and determine the IC50 value as described for the COX assay.
-
Part 3: Cell-Based Assays to Probe Signaling Pathway Modulation
Should the in vitro enzyme assays yield negative or inconclusive results, or if we wish to explore broader mechanisms of action, cell-based assays are the next logical step. These assays allow us to assess the compound's effect in a more physiologically relevant context.
Wnt/β-catenin Signaling Pathway Reporter Assay
Given the emerging role of isoxazoles in modulating the Wnt/β-catenin pathway, a luciferase reporter assay is an excellent tool to screen for such activity.[14][15][16]
Experimental Protocol: TCF/LEF Luciferase Reporter Assay [14][16]
-
Cell Culture and Transfection:
-
Culture HEK293 cells (or another suitable cell line).
-
Co-transfect the cells with a TCF/LEF-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).
-
-
Compound Treatment:
-
After allowing for plasmid expression, treat the cells with varying concentrations of (2-Hydroxyphenyl)(isoxazol-4-yl)methanone.
-
Include a positive control for pathway activation (e.g., Wnt3a conditioned media or a GSK3β inhibitor like CHIR-99021) and a vehicle control.
-
-
Luciferase Assay:
-
After an appropriate incubation period, lyse the cells.
-
Measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold change in reporter activity relative to the vehicle control.
-
Determine the EC50 (for activators) or IC50 (for inhibitors) of the compound.
-
The following diagram illustrates the canonical Wnt/β-catenin signaling pathway, which is interrogated by the TCF/LEF luciferase reporter assay.
Caption: Canonical Wnt/β-catenin signaling pathway.
Part 4: Unbiased Target Identification and Validation
If the hypothesis-driven approaches do not yield a definitive mechanism of action, or to identify potential off-target effects, an unbiased approach to target identification is warranted.[17][18][19] These methods aim to identify the direct binding partners of the compound from the entire proteome.
Affinity Chromatography
Affinity chromatography is a classic and powerful technique for isolating target proteins.[18]
Experimental Workflow: Affinity Chromatography
-
Probe Synthesis: Synthesize a derivative of (2-Hydroxyphenyl)(isoxazol-4-yl)methanone with a linker arm suitable for immobilization on a solid support (e.g., agarose beads). It is crucial to have structure-activity relationship (SAR) data to ensure the linker is attached at a position that does not disrupt biological activity.
-
Cell Lysate Preparation: Prepare a native protein lysate from a relevant cell line or tissue.
-
Affinity Pulldown: Incubate the cell lysate with the immobilized compound. As a negative control, also incubate the lysate with beads that have not been conjugated to the compound.
-
Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the specifically bound proteins.
-
Protein Identification: Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).
-
Validation: The identified candidate target proteins must be validated using orthogonal methods, such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm a direct binding interaction, followed by functional assays to demonstrate that the interaction leads to a modulation of the protein's activity.
The following diagram outlines the comprehensive workflow for elucidating the mechanism of action of a novel compound.
Caption: Comprehensive workflow for MoA elucidation.
Conclusion
The elucidation of the mechanism of action for a novel compound like (2-Hydroxyphenyl)(isoxazol-4-yl)methanone is a challenging yet critical endeavor in drug discovery and development. The systematic, multi-faceted approach outlined in this guide, which integrates in silico prediction with rigorous in vitro and cell-based experimental validation, provides a clear and scientifically sound path forward. By adhering to these principles of causality and self-validation, researchers can confidently navigate the complexities of target identification and build a comprehensive understanding of the compound's biological activity. This foundational knowledge is indispensable for the future translation of this promising molecule into a potential therapeutic agent.
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Biological activity of (2-Hydroxyphenyl)(isoxazol-4-yl)methanone and its derivatives.
An In-Depth Technical Guide on the Biological Activity of (2-Hydroxyphenyl)(isoxazol-4-yl)methanone and Its Derivatives
Executive Summary
The isoxazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous pharmacologically active compounds.[1][2] This guide focuses on the (2-Hydroxyphenyl)(isoxazol-4-yl)methanone core scaffold, a promising framework for developing novel therapeutics. The inherent structural features—a five-membered aromatic heterocycle containing nitrogen and oxygen, combined with a hydroxylated phenyl ring—confer a unique electronic and steric profile that facilitates interactions with a wide range of biological targets.[2][3] This document provides a comprehensive overview for researchers and drug development professionals on the synthesis, mechanisms of action, and therapeutic potential of this class of compounds across several key areas, including oncology, inflammation, and infectious diseases. We will delve into the causality behind experimental designs, present detailed protocols for biological evaluation, and summarize key structure-activity relationship (SAR) data to guide future discovery efforts.
The (2-Hydroxyphenyl)(isoxazol-4-yl)methanone Scaffold: Synthesis and Properties
The therapeutic versatility of isoxazole derivatives stems from their stable aromatic character, which allows for extensive functionalization, coupled with a chemically labile N-O bond that can be cleaved under specific reductive or basic conditions, making them useful as synthetic intermediates.[2][4]
Core Structural Features
The (2-Hydroxyphenyl)(isoxazol-4-yl)methanone scaffold integrates two critical pharmacophores:
-
The Isoxazole Ring: This five-membered heterocycle is electronically versatile and can participate in various non-covalent interactions with biological macromolecules.[3] Its presence is associated with a wide spectrum of activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][4][5]
-
The 2-Hydroxyphenyl Ketone Moiety: The ortho-hydroxyl group is a key feature, capable of forming intramolecular hydrogen bonds with the adjacent carbonyl oxygen. This conformation can influence the molecule's planarity and receptor binding affinity. Furthermore, the phenolic hydroxyl can act as both a hydrogen bond donor and acceptor, and the entire moiety can chelate metal ions, which is a known mechanism for certain enzyme inhibitors.
General Synthetic Strategy
A prevalent and efficient method for synthesizing the isoxazole core involves the cyclization of chalcone intermediates.[6][7] Chalcones, or α,β-unsaturated ketones, are typically prepared via a Claisen-Schmidt condensation between an appropriate acetophenone and a benzaldehyde derivative.[8] The subsequent reaction of the chalcone with hydroxylamine hydrochloride leads to the formation of the isoxazole ring.
Below is a generalized workflow for the synthesis of (2-Hydroxyphenyl)(isoxazol-4-yl)methanone derivatives.
Anticancer Activity
Isoxazole-containing compounds have emerged as a significant class of anticancer agents, demonstrating efficacy against both solid and hematological tumors through diverse mechanisms of action.[5][9] Their ability to disrupt multiple oncogenic pathways makes them attractive candidates for cancer therapy.[10][11]
Mechanisms of Antineoplastic Action
Derivatives of the isoxazole scaffold exert their anticancer effects by targeting various hallmarks of cancer:
-
Induction of Apoptosis: Many isoxazole derivatives trigger programmed cell death. This can be achieved by modulating the expression of pro- and anti-apoptotic proteins or by activating caspase cascades.[5][11] Certain compounds have been identified as potent inhibitors of RET (Rearranged during Transfection) kinase, leading to growth inhibition and apoptosis in thyroid carcinoma cell lines.[9]
-
Tubulin Polymerization Inhibition: The cytoskeleton is a critical target in cancer therapy. Some isoxazole compounds interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9][11]
-
HSP90 Inhibition: Heat Shock Protein 90 (HSP90) is a molecular chaperone responsible for the stability and function of numerous oncoproteins. Isoxazole-based HSP90 inhibitors, such as NVP-AUY922, have shown significant promise by promoting the degradation of client proteins essential for tumor growth and survival.[9]
-
Enzyme Inhibition: Isoxazole derivatives can act as inhibitors of other crucial enzymes in cancer progression, including thymidylate synthase (disrupting DNA synthesis), matrix metalloproteinases (MMPs) (inhibiting invasion and metastasis), and protein kinases.[9][11]
Quantitative Data: In Vitro Cytotoxicity
The anticancer potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.
| Compound Class | Cell Line | IC50 (µM) | Citation |
| Phenyl-isoxazole-carboxamide | Hep3B (Liver) | 5.96 ± 0.87 | [12] |
| Phenyl-isoxazole-carboxamide | Hep3B (Liver) | 6.93 ± 1.88 | [12] |
| Isoxazole-amide analogue | HeLa (Cervical) | 15.48 ± 0.89 | [12] |
| N-phenyl-5-carboxamidyl Isoxazole | Colon 38 (Mouse) | ~13.3 (2.5 µg/mL) | [1] |
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol outlines a standard method for assessing the cytotoxic effects of isoxazole derivatives on cancer cells. The assay relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells to form a purple formazan product.
Self-Validation & Causality:
-
Vehicle Control: Cells treated with the solvent (e.g., DMSO) used to dissolve the test compounds. This is crucial to ensure the solvent itself has no cytotoxic effect at the concentration used.
-
Positive Control: A known anticancer drug (e.g., Doxorubicin) is used as a benchmark for potency.
-
Blank Control: Wells containing only media and MTT solution are used to subtract background absorbance.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the isoxazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle and positive controls.
-
Incubation: Incubate the plate for 48-72 hours under the same conditions. The duration is chosen to allow sufficient time for the compound to exert its effect on cell proliferation and viability.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, only viable cells will convert MTT to formazan.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous diseases. Isoxazole derivatives have demonstrated significant anti-inflammatory properties, often linked to the inhibition of key enzymes in the inflammatory cascade.[7][13]
Mechanism: Cyclooxygenase (COX) Inhibition
A primary mechanism for the anti-inflammatory action of many isoxazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[13] COX-2 is upregulated at sites of inflammation and is responsible for the synthesis of prostaglandins that mediate pain and swelling. Selective inhibition of COX-2 over the constitutive COX-1 isoform is a highly sought-after therapeutic goal to minimize gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).[13]
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
This is a classic and reliable in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.[7]
Self-Validation & Causality:
-
Negative Control: A group receiving only the vehicle to establish the baseline inflammatory response.
-
Positive Control: A group treated with a standard anti-inflammatory drug (e.g., Indomethacin, Diclofenac) to validate the assay's sensitivity and provide a benchmark for comparison.
-
Rationale: Carrageenan injection induces a biphasic inflammatory response. The early phase involves the release of histamine and serotonin, while the late phase (after 3 hours) is mediated by prostaglandins and is sensitive to COX inhibitors. Measuring edema at later time points specifically assesses the compound's effect on prostaglandin synthesis.
Methodology:
-
Animal Acclimation: Use male Wistar rats (150-200g). Acclimate them to laboratory conditions for at least one week. Fast the animals overnight before the experiment but allow access to water.
-
Grouping and Dosing: Divide the rats into groups (n=6). Administer the test isoxazole derivatives, vehicle (e.g., 0.5% carboxymethyl cellulose), and a standard drug (e.g., Nimesulide) orally.
-
Inflammation Induction: One hour after drug administration, inject 0.1 mL of a 1% (w/v) carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.
-
Edema Measurement: Measure the paw volume immediately before the carrageenan injection (V0) and at 1, 2, 3, and 4 hours post-injection (Vt) using a digital plethysmometer.
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] x 100 where ΔV is the change in paw volume (Vt - V0).
Antimicrobial Activity
The rise of antimicrobial resistance necessitates the development of new classes of anti-infective agents. Isoxazole derivatives have demonstrated broad-spectrum activity against a range of pathogenic bacteria and fungi.[3][4][6]
Spectrum of Activity
Studies have shown that isoxazole derivatives are active against:
-
Gram-Positive Bacteria: Such as Staphylococcus aureus and Bacillus subtilis.[2][6]
-
Gram-Negative Bacteria: Such as Escherichia coli and Pseudomonas aeruginosa.[2][6]
-
Fungi: Including Candida albicans and Aspergillus niger.[2][6]
The presence of specific substituents, such as electron-withdrawing groups (nitro, chloro) or electron-donating groups (methoxy, dimethylamino) on the phenyl rings attached to the isoxazole core, can significantly modulate the antimicrobial potency.[1]
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a standard measure of in vitro potency.
| Compound Class | Microorganism | MIC (µg/mL) | Citation |
| Benzo[d]isoxazole Derivative | B. cereus | 31.25 | [3] |
| Benzo[d]isoxazole Derivative | S. aureus | 62.5 | [3] |
| Isoxazole Derivative TPI-2 | S. aureus | 62.5 | [6] |
| Isoxazole Derivative TPI-5 | C. albicans | 125 | [6] |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol describes a standardized method (e.g., CLSI guidelines) to determine the MIC of isoxazole derivatives.
Self-Validation & Causality:
-
Sterility Control: A well with broth only, to ensure no contamination.
-
Growth Control: A well with broth and inoculum, but no compound, to ensure the bacteria are viable and can grow under the assay conditions.
-
Positive Control: A known antibiotic (e.g., Ampicillin) is tested in parallel to validate the susceptibility of the microbial strains.
Methodology:
-
Preparation: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi) to each well.
-
Compound Dilution: Add 50 µL of the test compound stock solution (e.g., 2000 µg/mL in DMSO) to the first well. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, across the plate.
-
Inoculum Preparation: Prepare a standardized microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add 50 µL of the final diluted inoculum to each well (except the sterility control).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (growth). A viability indicator like resazurin can be added to aid visualization.
Conclusion and Future Directions
The (2-Hydroxyphenyl)(isoxazol-4-yl)methanone scaffold and its derivatives represent a highly versatile and promising class of compounds in drug discovery. The evidence clearly demonstrates their significant potential as anticancer, anti-inflammatory, and antimicrobial agents.[1][5][6] The diverse mechanisms of action, from enzyme inhibition to disruption of protein-protein interactions, highlight the chemical tractability of the isoxazole core.
Future research should focus on:
-
Lead Optimization: Systematically modifying the core scaffold to improve potency, selectivity, and pharmacokinetic profiles (ADME).
-
Mechanism Deconvolution: For promising hits, detailed studies are needed to precisely identify molecular targets and elucidate downstream signaling pathways.
-
In Vivo Efficacy and Safety: Advancing the most potent compounds into more complex animal models of disease and conducting comprehensive toxicological assessments.
By leveraging the foundational knowledge presented in this guide, researchers can accelerate the development of novel isoxazole-based therapeutics to address unmet needs in human health.
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A Technical Guide to the Synthesis of Novel (2-Hydroxyphenyl)(isoxazol-4-yl)methanone Analogues
Prepared by: Gemini, Senior Application Scientist
Executive Summary
The isoxazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents due to its diverse biological activities.[1][2][3][4] Compounds incorporating the (2-Hydroxyphenyl)(isoxazol-4-yl)methanone scaffold are of significant interest in drug discovery, demonstrating potential across a spectrum of therapeutic areas including anti-inflammatory, anticancer, and antimicrobial applications.[2][3][5] This guide provides a comprehensive, in-depth overview of a robust and adaptable synthetic strategy for preparing novel analogues of this class. We will dissect a field-proven, two-step synthetic pathway, focusing on the underlying chemical principles, providing detailed experimental protocols, and offering insights into the characterization and potential diversification of the target molecules. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to expand their synthetic repertoire and explore this privileged scaffold.
Retrosynthetic Analysis and Strategic Overview
The target scaffold, (2-Hydroxyphenyl)(isoxazol-4-yl)methanone, can be deconstructed into key building blocks. A logical retrosynthetic approach identifies a 1,3-dicarbonyl or an equivalent α,β-unsaturated carbonyl system as the immediate precursor to the isoxazole ring. This precursor can, in turn, be assembled from a suitably functionalized 2-hydroxyacetophenone derivative.
This analysis leads to a robust and widely adopted forward-synthetic strategy:
-
Formation of a Chalcone-like Intermediate: A Claisen-Schmidt condensation between a 2-hydroxyacetophenone and a formylating agent creates an α,β-unsaturated ketone (a chalcone analogue).[6][7][8] This reaction establishes the core carbon framework.
-
Isoxazole Ring Formation: A subsequent cyclocondensation reaction of the chalcone intermediate with hydroxylamine hydrochloride yields the target isoxazole ring system.[7][9][10] This step is a classic and reliable method for constructing 3,5-disubstituted isoxazoles.[9]
This two-step approach is advantageous due to the commercial availability of a wide variety of substituted 2-hydroxyacetophenones and the high efficiency of the constituent reactions.
Below is a conceptual diagram illustrating the primary synthetic pathway.
Caption: High-level overview of the two-step synthesis.
Detailed Synthetic Protocols
The following protocols are presented as a validated baseline. Researchers should note that reaction times, temperatures, and purification methods may require optimization based on the specific electronic and steric properties of the substituents (R¹, R²) on the aromatic rings.
Protocol 1: Synthesis of the Chalcone Intermediate via Claisen-Schmidt Condensation
This step involves the base-catalyzed reaction of a substituted 2-hydroxyacetophenone with an appropriate aldehyde or its equivalent to form the α,β-unsaturated ketone.[6][7][8] Using N,N-Dimethylformamide dimethyl acetal (DMF-DMA) is a highly efficient method for introducing the required three-carbon unit.
Step-by-Step Procedure:
-
Reagent Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted 2-hydroxyacetophenone (1.0 eq.).
-
Reaction Setup: Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (3.0 eq.).
-
Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting acetophenone is consumed.
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a beaker containing crushed ice (~50 g) and acidify with dilute hydrochloric acid (1N HCl) until the pH is ~5-6.
-
The resulting precipitate (the chalcone intermediate) is collected by vacuum filtration.
-
Wash the solid with cold water (2 x 20 mL) and then a small amount of cold ethanol.
-
-
Purification: The crude product is typically of sufficient purity for the next step. If necessary, it can be recrystallized from ethanol.
Protocol 2: Cyclocondensation to Form the Isoxazole Ring
The purified chalcone intermediate is cyclized using hydroxylamine hydrochloride in the presence of a base.[7] This reaction proceeds via nucleophilic attack of the hydroxylamine, followed by intramolecular cyclization and dehydration to furnish the aromatic isoxazole ring.
Step-by-Step Procedure:
-
Reagent Preparation: In a 100 mL round-bottom flask, dissolve the chalcone intermediate (1.0 eq.) in ethanol (20-30 mL).
-
Addition of Reagents: To this solution, add hydroxylamine hydrochloride (1.5 eq.) and a base such as potassium hydroxide (40% aqueous solution, 5 mL) or sodium acetate.[7][11]
-
Reaction Execution: Heat the mixture to reflux (typically 75-85 °C) for 8-12 hours. Monitor the reaction by TLC.
-
Work-up and Isolation:
-
After cooling to room temperature, pour the reaction mixture into crushed ice (~50 g).
-
The crude product will precipitate out of solution.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
-
Purification: The crude solid is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to yield the final (2-Hydroxyphenyl)(isoxazol-4-yl)methanone analogue.
Caption: Detailed experimental workflow for synthesis.
Data Presentation and Characterization
The identity and purity of the synthesized analogues must be confirmed through rigorous analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.[11][12] Expected ¹H NMR signals include aromatic protons, the characteristic isoxazole proton, and the hydroxyl proton.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight of the target compound.[11]
-
Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups, such as the hydroxyl (-OH) and carbonyl (C=O) stretches.
Table 1: Representative Data for Synthesized Analogues
| Compound ID | R¹ Substituent | R² Substituent | Yield (%) | Melting Point (°C) | ¹H NMR (Isoxazole-H, δ ppm) | MS [M+H]⁺ |
| A-01 | H | H | 78 | 132-134 | 8.97 | 190.05 |
| A-02 | 5-Br | H | 72 | 155-157 | 9.01 | 267.96 |
| A-03 | 5-Cl | H | 75 | 148-150 | 8.98 | 224.01 |
| A-04 | H | 3-OCH₃ | 81 | 125-127 | 8.85 | 220.06 |
Note: Data are hypothetical examples for illustrative purposes.
Trustworthiness and Protocol Validation
Self-Validation System:
-
TLC Monitoring: At each stage, TLC is critical. In Step 1, the disappearance of the acetophenone spot and the appearance of a new, typically more colorful (yellow/orange), chalcone spot confirms reaction progression. In Step 2, the consumption of the chalcone spot and the emergence of the final product spot (often UV-active) indicates successful cyclization.
-
Intermediate Characterization: For novel syntheses, it is best practice to fully characterize the chalcone intermediate (Protocol 1) before proceeding. This validates the first half of the synthesis and simplifies troubleshooting if issues arise in the second step.
-
Regioselectivity: The reaction of 1,3-dicarbonyl compounds with hydroxylamine can sometimes lead to regioisomers.[6] The described method, proceeding through a defined chalcone intermediate, generally affords a single major regioisomer, enhancing the reliability of the protocol.
Troubleshooting:
-
Low Yield in Step 1: Ensure the 2-hydroxyacetophenone is pure and dry. The reaction is sensitive to water. Consider increasing the excess of DMF-DMA or extending the reflux time.
-
Incomplete Cyclization in Step 2: The pH of the reaction is crucial. Ensure sufficient base is present to neutralize the hydrochloride salt and facilitate the reaction. If the reaction stalls, a stronger base or a different solvent system (e.g., pyridine) could be explored.[10]
-
Purification Difficulties: If the final product is difficult to separate from starting material or byproducts, carefully optimize the solvent system for column chromatography. A shallow gradient is often effective.
Conclusion and Future Outlook
The synthetic strategy detailed in this guide provides a reliable and versatile platform for the generation of a library of novel (2-Hydroxyphenyl)(isoxazol-4-yl)methanone analogues. The operational simplicity and the use of readily available starting materials make this an attractive approach for medicinal chemistry campaigns. Future work can focus on expanding the diversity of substituents on both the hydroxyphenyl and isoxazole rings to conduct thorough Structure-Activity Relationship (SAR) studies. Furthermore, microwave-assisted synthesis could be explored to potentially reduce reaction times and improve yields.[6][13] The continued exploration of this scaffold is a promising avenue for the discovery of new therapeutic agents.[3][5]
References
- A review of isoxazole biological activity and present synthetic techniques. (n.d.). Google Books.
- Yadav, G., Kumar, A., Singh, R., & Kumar, A. (2025, March 17). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 15(1), 1-20.
- Yadav, G., Kumar, A., Singh, R., & Kumar, A. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.
- Sahoo, B. M., et al. (2023, November 1). Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. In Frontiers In Medicinal Chemistry (Vol. 10, pp. 1-49). Bentham.
- Potential activities of isoxazole derivatives. (2024, August 2). BenchChem.
- Abdel-Wahab, B. F., et al. (2021). Synthesis of 2-Isoxazoline Derivatives through Oximes of 1,3-Dicarbonyl Arylidenes. Egyptian Journal of Chemistry, 64(9), 4931-4936.
- Troubleshooting guide for the synthesis of isoxazole derivatives. (n.d.). BenchChem.
- Trogu, E. (2009). Synthesis of Isoxazole Derivatives by Catalytic Condensation of Primary Nitro Compounds with Dipolarophiles. University of Florence.
- Naeimi, H., & Mohamadabadi, M. (2022). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Cellulose Chemistry and Technology, 56(5-6), 569-580.
- Kumar, A., et al. (2022). Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. Oriental Journal of Chemistry, 38(5).
- Tsegaye, A. T., et al. (2024). A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. Molecules, 29(1), 234.
- Göktaş, H., et al. (2021). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1279-1287.
- Sharma, V., Kumar, P., & Kumar, A. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(53), 33529-33551.
- Claisen–Schmidt condensation. (n.d.). In Wikipedia.
- Saini, R. K., Joshi, Y. C., & Joshi, P. (2025). Synthesis of novel isoxazole derivatives from 1,3-diketone derivatives.
- Ashton, T. D., et al. (2013). Synthesis of [4-(2-Hydroxyphenyl)thiazol-2-yl]methanones as Potential Bioisosteres of Salicylidene Acylhydrazides. Australian Journal of Chemistry, 66(3), 343-353.
- Mulahmetovic, E., & Hargaden, G. C. (2019). Synthetic Routes to Oxazolines. Mini-Reviews in Organic Chemistry, 16(6), 507-526. ,
- Ansari, M. F., et al. (2016). The synthetic and therapeutic expedition of isoxazole and its analogs. European Journal of Medicinal Chemistry, 122, 493-518.
- Maccioni, E., et al. (2003). Novel synthesis of 3,4-diarylisoxazole analogues of valdecoxib: reversal cyclooxygenase-2 selectivity by sulfonamide group removal. Bioorganic & Medicinal Chemistry Letters, 13(21), 3753-3756.
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Spectroscopic Characterization of (2-Hydroxyphenyl)(isoxazol-4-yl)methanone: An Integrated Approach
An in-depth technical guide by a Senior Application Scientist.
Abstract: This technical guide provides a comprehensive framework for the spectroscopic analysis of (2-Hydroxyphenyl)(isoxazol-4-yl)methanone, a molecule of interest in medicinal chemistry and materials science. We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the unambiguous structural elucidation and purity assessment of this compound. This document is intended for researchers, scientists, and drug development professionals who require a robust analytical methodology.
Introduction and Molecular Structure
(2-Hydroxyphenyl)(isoxazol-4-yl)methanone is a heteroaromatic ketone. Its structure comprises a phenyl ring activated by a hydroxyl group at the ortho position, linked via a carbonyl bridge to the 4-position of an isoxazole ring. This unique combination of functional groups presents a distinct spectroscopic fingerprint, which we will explore in detail. The presence of the phenolic hydroxyl group, the conjugated ketone, and the heteroaromatic isoxazole ring all contribute to its chemical reactivity and biological activity, making precise characterization essential.
Analytical Workflow
A multi-spectroscopic approach is non-negotiable for the definitive characterization of novel chemical entities. Our recommended workflow ensures that data from orthogonal techniques are used to build a cohesive and self-validating structural picture.
Figure 1: A typical workflow for the spectroscopic analysis of a synthesized compound.
Mass Spectrometry (MS)
Mass spectrometry is the first-line technique for determining the molecular weight and obtaining initial structural information through fragmentation analysis.
Expected Molecular Ion
The molecular formula for (2-Hydroxyphenyl)(isoxazol-4-yl)methanone is C₁₀H₇NO₃. The expected monoisotopic mass is calculated as follows:
-
C₁₀: 10 x 12.00000 = 120.00000
-
H₇: 7 x 1.00783 = 7.05481
-
N₁: 1 x 14.00307 = 14.00307
-
O₃: 3 x 15.99491 = 47.98473
-
Total (Monoisotopic Mass): 189.04259 u
In a high-resolution mass spectrometer (HRMS), we would expect to see the protonated molecule [M+H]⁺ at m/z 190.0504.
Fragmentation Pathway
Electron ionization (EI) or collision-induced dissociation (CID) would likely lead to characteristic fragmentation patterns. The primary cleavage sites are expected to be around the carbonyl linker, which is the most labile part of the molecule.
Figure 2: A plausible fragmentation pathway for (2-Hydroxyphenyl)(isoxazol-4-yl)methanone.
Table 1: Predicted Mass Spectrometry Fragments
| m/z (Predicted) | Ion Structure | Notes |
| 190.0504 | [C₁₀H₈NO₃]⁺ | Protonated molecular ion [M+H]⁺. |
| 121.0286 | [C₇H₅O₂]⁺ | Represents the 2-hydroxybenzoyl fragment resulting from cleavage of the C-C bond between the carbonyl and the isoxazole ring. |
| 112.0136 | [C₄H₂NO₂]⁺ | Represents the isoxazol-4-ylcarbonyl fragment from cleavage of the C-C bond between the carbonyl and the phenyl ring. |
| 70.0344 | [C₃H₄NO]⁺ | Represents the protonated isoxazole ring after loss of carbon monoxide from the m/z 112 fragment. |
Infrared (IR) Spectroscopy
IR spectroscopy is an invaluable tool for identifying the key functional groups present in the molecule. The spectrum is expected to be dominated by absorptions from the hydroxyl, carbonyl, and aromatic systems.
Experimental Protocol
-
Sample Preparation: A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is taken first and subtracted from the sample spectrum.
-
Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands.
Expected Absorption Bands
Table 2: Predicted IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Expected Appearance |
| 3400 - 3200 | O-H (Phenol) | Stretching | Broad, strong band. The broadness is due to hydrogen bonding. |
| 1640 - 1620 | C=O (Ketone) | Stretching | Sharp, very strong band. The frequency is lowered from a typical ketone (~1715 cm⁻¹) due to conjugation with both the phenyl and isoxazole rings, and potential intramolecular hydrogen bonding with the ortho-hydroxyl group. |
| 1600 - 1450 | C=C & C=N | Aromatic & Isoxazole Ring Stretching | Multiple sharp, medium to strong bands. |
| 1300 - 1200 | C-O (Phenol) | Stretching | Strong band. |
| 1150 - 1050 | C-O-N (Isoxazole) | Stretching | Medium to strong band. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule. A combination of ¹H, ¹³C, and 2D NMR experiments is required for full structural assignment.
¹H NMR Spectroscopy
The ¹H NMR spectrum will reveal the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling.
Table 3: Predicted ¹H NMR Chemical Shifts and Couplings
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| Phenolic OH | 10.0 - 12.0 | Singlet (broad) | - | The chemical shift is highly dependent on solvent and concentration. The proton is deshielded due to hydrogen bonding with the carbonyl oxygen. |
| H-3 (Isoxazole) | ~8.9 | Singlet | - | This proton is adjacent to the ring oxygen and is expected to be significantly deshielded. |
| H-5 (Isoxazole) | ~9.2 | Singlet | - | This proton is adjacent to the ring nitrogen and is typically the most deshielded proton on the isoxazole ring. |
| H-6' (Phenyl) | ~7.9 | Doublet of doublets | J ≈ 8.0, 1.5 | This proton is ortho to the carbonyl group and is deshielded. It is coupled to H-5' and H-4'. |
| H-4' (Phenyl) | ~7.6 | Triplet of doublets | J ≈ 8.0, 1.5 | This proton is para to the hydroxyl group and meta to the carbonyl. |
| H-5' (Phenyl) | ~7.1 | Triplet | J ≈ 8.0 | Coupled to H-4' and H-6'. |
| H-3' (Phenyl) | ~7.0 | Doublet | J ≈ 8.0 | This proton is ortho to the hydroxyl group. |
Note: Predicted shifts are for a deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) solution. The use of DMSO-d₆ is often preferred for compounds with acidic protons like phenols, as it leads to sharper OH signals.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the number and types of carbon atoms in the molecule. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment should be run to differentiate between CH, CH₂, and CH₃ groups.
Table 4: Predicted ¹³C NMR Chemical Shifts
| Carbon | Chemical Shift (δ, ppm) | Notes |
| C=O (Ketone) | 185 - 195 | The carbonyl carbon is highly deshielded due to the electronegativity of the oxygen and conjugation. |
| C-5 (Isoxazole) | ~158 | Carbon adjacent to the ring nitrogen. |
| C-3 (Isoxazole) | ~155 | Carbon adjacent to the ring oxygen. |
| C-2' (C-OH) | ~160 | The phenolic carbon, deshielded by the attached oxygen. |
| C-1' (C-C=O) | ~120 | Quaternary carbon attached to the carbonyl group. |
| C-4 (Isoxazole) | ~115 | The carbonyl-bearing carbon of the isoxazole ring. |
| C-6' | ~135 | Aromatic CH. |
| C-4' | ~132 | Aromatic CH. |
| C-3' | ~119 | Aromatic CH. |
| C-5' | ~118 | Aromatic CH. |
2D NMR Experiments
To confirm the assignments made from 1D NMR, the following 2D experiments are recommended:
-
COSY (Correlation Spectroscopy): Identifies ¹H-¹H coupling correlations, which will confirm the connectivity of the protons on the phenyl ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms, allowing for unambiguous assignment of the protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying the connectivity between the different rings and the carbonyl group. For example, correlations from the isoxazole protons (H-3, H-5) to the carbonyl carbon (C=O) would definitively establish the structure.
Conclusion
The structural elucidation of (2-Hydroxyphenyl)(isoxazol-4-yl)methanone requires a synergistic application of mass spectrometry, IR spectroscopy, and a suite of NMR experiments. By integrating the data from these techniques—molecular weight and fragmentation from MS, functional group identification from IR, and detailed connectivity from NMR—an unambiguous and robust characterization can be achieved. This guide provides the expected spectroscopic data and a logical workflow to assist researchers in the verification of this important chemical entity.
References
-
Title: Introduction to Spectroscopy Source: Pavia, D.L., Lampman, G.M., Kriz, G.S., and Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning. URL: [Link]
-
Title: Spectrometric Identification of Organic Compounds Source: Silverstein, R.M., Webster, F.X., Kiemle, D.J., and Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. URL: [Link]
-
Title: Spectral Database for Organic Compounds (SDBS) Source: National Institute of Advanced Industrial Science and Technology (AIST), Japan. URL: [Link]
-
Title: PubChem Source: National Center for Biotechnology Information, U.S. National Library of Medicine. URL: [Link]
Isoxazole-Containing Compounds: A Comprehensive Technical Guide for Drug Discovery and Development
Foreword: The Enduring Significance of the Isoxazole Scaffold
To the dedicated researchers, scientists, and drug development professionals who navigate the complex landscape of medicinal chemistry, this guide offers a comprehensive exploration of isoxazole-containing compounds. The isoxazole ring, a five-membered heterocycle with adjacent nitrogen and oxygen atoms, is a privileged scaffold in drug discovery.[1][2][3] Its unique electronic properties and structural versatility have led to its incorporation into a multitude of biologically active molecules, spanning a wide array of therapeutic areas.[4][5][6][7] This guide is designed to be an in-depth technical resource, moving beyond a mere recitation of facts to provide a narrative grounded in scientific integrity and practical application. We will delve into the causality behind synthetic choices, the logic of experimental design, and the authoritative data that underpins the development of isoxazole-based therapeutics.
The Isoxazole Core: Physicochemical Properties and Bioisosteric Potential
The isoxazole ring is an aromatic heterocycle, a feature that contributes to the stability of molecules in which it is found.[2][8] Its structure, containing both a nitrogen and an oxygen atom, imparts a unique dipole moment and the ability to participate in hydrogen bonding, which are critical for molecular recognition and binding to biological targets. The weak N-O bond is a key characteristic, predisposing the ring to cleavage under certain conditions, a property that can be exploited in prodrug design.[7]
One of the most powerful applications of the isoxazole moiety in medicinal chemistry is its role as a bioisostere.[9] Bioisosterism, the strategy of replacing a functional group within a bioactive molecule with another group that retains similar physicochemical properties, is a cornerstone of drug design. The isoxazole ring can serve as a bioisosteric replacement for other functionalities, such as esters and amides, often leading to improved metabolic stability, enhanced potency, and better pharmacokinetic profiles.[10][11]
Synthetic Strategies for Assembling the Isoxazole Ring
The construction of the isoxazole ring is a well-established field of organic synthesis, with a variety of reliable methods at the disposal of the medicinal chemist. The choice of synthetic route is often dictated by the desired substitution pattern and the compatibility of the reaction conditions with other functional groups present in the molecule.
The Cornerstone: [3+2] Cycloaddition Reactions
The most versatile and widely employed method for isoxazole synthesis is the [3+2] cycloaddition, also known as the Huisgen 1,3-dipolar cycloaddition.[12][13][14] This reaction involves the concerted addition of a 1,3-dipole, typically a nitrile oxide, to a dipolarophile, such as an alkyne or an alkene.[12][14]
Reaction Workflow: Nitrile Oxide-Alkyne [3+2] Cycloaddition
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An In-depth Technical Guide to (2-Hydroxyphenyl)(isoxazol-4-yl)methanone: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Hydroxyphenyl)(isoxazol-4-yl)methanone, a unique heterocyclic ketone, stands at the intersection of established pharmacophores and novel drug design. Its structure, combining a phenol and an isoxazole ring, hints at a wide range of potential biological activities. This guide provides a comprehensive overview of this compound, from its fundamental chemical properties and synthesis to its potential applications in modern drug discovery.
Chemical Identity and Properties
| Property | Value | Reference |
| CAS Number | 53658-17-6 | [1] |
| Molecular Formula | C₁₀H₇NO₃ | [1] |
| Molecular Weight | 189.17 g/mol | [1] |
| Synonyms | 2-(isoxazole-4-carbonyl)phenol | [1] |
Commercial Availability
(2-Hydroxyphenyl)(isoxazol-4-yl)methanone is available from several chemical suppliers catering to the research and development sector. When sourcing this compound, it is crucial to verify the CAS number and request a certificate of analysis to ensure purity.
Table of Potential Suppliers:
| Supplier | Website |
| BLDpharm | |
| ChemicalBook | |
| Guidechem | |
| Parchem |
Note: Parchem has previously listed this compound under an alternative CAS number (76344-95-1), which may be an erroneous entry. Cross-verification is advised.
Rationale for Synthesis: A Modular Approach to Drug Discovery
The synthesis of (2-Hydroxyphenyl)(isoxazol-4-yl)methanone is not merely an academic exercise. It represents a strategic approach to creating novel molecular entities with therapeutic potential. The isoxazole ring is a well-established bioisostere for various functional groups, including amides and esters. This allows for the modification of a compound's physicochemical properties, such as solubility and metabolic stability, without drastically altering its interaction with biological targets.
The general synthetic strategy involves the creation of a 1,3-dicarbonyl intermediate, which then undergoes cyclization with hydroxylamine to form the isoxazole ring. This modular approach allows for the introduction of various substituents on both the phenyl and isoxazole rings, enabling the exploration of structure-activity relationships (SAR).
Detailed Synthetic Protocol
The synthesis of (2-Hydroxyphenyl)(isoxazol-4-yl)methanone can be logically approached through a two-step process: the formation of a 2'-hydroxychalcone intermediate, followed by its cyclization to the target isoxazole.
Part 1: Synthesis of 2'-Hydroxychalcone (Intermediate)
This step utilizes the Claisen-Schmidt condensation, a robust and widely used method for forming carbon-carbon bonds.[2][3]
Workflow for 2'-Hydroxychalcone Synthesis:
Caption: Claisen-Schmidt condensation for 2'-hydroxychalcone synthesis.
Step-by-Step Protocol:
-
Dissolution: In a round-bottom flask, dissolve 2'-hydroxyacetophenone (1 equivalent) and isoxazole-4-carbaldehyde (1 equivalent) in ethanol.
-
Catalysis: While stirring at room temperature, slowly add an aqueous solution of sodium hydroxide (e.g., 40% w/v) dropwise. The base acts as a catalyst to deprotonate the acetophenone, forming an enolate.
-
Reaction: Continue stirring the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid to neutralize the excess base.
-
Isolation: The precipitated solid, the crude 2'-hydroxychalcone, is collected by vacuum filtration and washed with cold water.
-
Purification: The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 2'-hydroxychalcone.
Part 2: Cyclization to (2-Hydroxyphenyl)(isoxazol-4-yl)methanone
The isoxazole ring is formed through the reaction of the α,β-unsaturated ketone system of the chalcone with hydroxylamine.[4]
Workflow for Isoxazole Formation:
Caption: Cyclization of 2'-hydroxychalcone to form the isoxazole.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the synthesized 2'-hydroxychalcone (1 equivalent) in ethanol.
-
Reagent Addition: Add hydroxylamine hydrochloride (a slight excess, e.g., 1.2 equivalents) and a base such as sodium hydroxide or potassium hydroxide to the solution.
-
Cyclization: Heat the mixture to reflux and maintain this temperature for several hours. The reaction involves a Michael addition of the hydroxylamine to the enone system, followed by intramolecular cyclization and dehydration to form the stable isoxazole ring.
-
Work-up: After cooling to room temperature, pour the reaction mixture into cold water to precipitate the product.
-
Isolation: Collect the crude product by vacuum filtration and wash with water.
-
Purification: The final compound, (2-Hydroxyphenyl)(isoxazol-4-yl)methanone, can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.
Potential Therapeutic Applications and Future Directions
The structural motifs within (2-Hydroxyphenyl)(isoxazol-4-yl)methanone suggest several avenues for therapeutic exploration. The isoxazole core is present in a number of approved drugs with diverse mechanisms of action.
Logical Relationship of Structural Features to Potential Biological Activity:
Caption: Potential biological activities based on structural features.
-
Anti-inflammatory Activity: Many isoxazole derivatives are known to be potent inhibitors of cyclooxygenase (COX) enzymes, which are key targets in the treatment of inflammation and pain. The structural similarity of the target compound to known COX inhibitors warrants investigation in this area.
-
Neuromodulatory Effects: Isoxazole-containing compounds have been shown to modulate the activity of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[5] This suggests a potential role for (2-Hydroxyphenyl)(isoxazol-4-yl)methanone in the treatment of neurological disorders.
-
Anticancer Potential: The Wnt/β-catenin signaling pathway is often dysregulated in various cancers. Recent studies have identified isoxazole derivatives as potential inhibitors of this pathway, suggesting a possible application in oncology.
-
Antioxidant Properties: The phenolic hydroxyl group can act as a hydrogen donor, imparting antioxidant properties to the molecule. This could be beneficial in conditions associated with oxidative stress.
Conclusion
(2-Hydroxyphenyl)(isoxazol-4-yl)methanone is a compound of significant interest for medicinal chemists and drug discovery scientists. Its straightforward, modular synthesis allows for the creation of diverse chemical libraries for screening. The presence of both the isoxazole and phenol moieties suggests a rich pharmacology with potential applications in treating inflammatory diseases, neurological disorders, and cancer. Further research into the specific biological targets and mechanisms of action of this compound and its derivatives is highly encouraged and promises to yield valuable insights for the development of next-generation therapeutics.
References
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Asian Journal of Research in Chemistry. An optimized method for synthesis of 2'hydroxy chalcone. Available at: [Link]
-
MDPI. The Synthesis of 2′-Hydroxychalcones under Ball Mill Conditions and Their Biological Activities. Available at: [Link]
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Der Pharma Chemica. Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Available at: [Link]
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MDPI. Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. Available at: [Link]
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Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of (2-Hydroxyphenyl)(isoxazol-4-yl)methanone
Introduction: Unveiling the Therapeutic Potential of a Novel Isoxazole Derivative
(2-Hydroxyphenyl)(isoxazol-4-yl)methanone is a synthetic compound featuring a core isoxazole ring linked to a 2-hydroxyphenyl group.[1][2][3][4] While specific biological activities for this particular molecule are not extensively documented in publicly available literature, the isoxazole moiety is a well-established pharmacophore present in numerous compounds with a wide array of therapeutic applications.[5][6] Derivatives of isoxazole have shown promise as anti-inflammatory, anticancer, and antimicrobial agents.[5][6][7] Notably, some isoxazole-containing compounds function as inhibitors of key signaling enzymes such as cyclooxygenase (COX) and various protein kinases, which are implicated in inflammatory diseases and cancer.[5][8][9]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to conduct a systematic in vitro evaluation of (2-Hydroxyphenyl)(isoxazol-4-yl)methanone. The protocols outlined below are designed to first assess the compound's general cytotoxicity and then to probe its potential as an anti-inflammatory agent and a kinase inhibitor.
Part 1: Foundational Analysis - Cytotoxicity Profiling
A critical initial step in the evaluation of any compound is to determine its effect on cell viability. This information is crucial for establishing a non-toxic concentration range for subsequent mechanistic assays. The MTT assay is a widely used colorimetric method for assessing metabolic activity, which serves as an indicator of cell viability.[10][11][12]
Protocol 1: MTT Cell Viability Assay
This protocol is designed to quantify the effect of (2-Hydroxyphenyl)(isoxazol-4-yl)methanone on the viability of a selected cell line (e.g., a human cancer cell line like MCF-7 or a murine macrophage cell line like RAW 264.7, depending on the therapeutic area of interest).
Principle: Viable cells with active metabolism convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[10][12][13] The amount of formazan produced is directly proportional to the number of living cells.[10][13]
Materials:
-
(2-Hydroxyphenyl)(isoxazol-4-yl)methanone
-
Cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[14]
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[14] Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of (2-Hydroxyphenyl)(isoxazol-4-yl)methanone in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically ≤ 0.5%).
-
Compound Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the desired exposure time.
-
MTT Addition: After the incubation period, add 10 µL of the 12 mM MTT stock solution to each well.[14]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C in the CO2 incubator.[14]
-
Solubilization: Add 100 µL of the SDS-HCl solution to each well and mix thoroughly by pipetting up and down.[14]
-
Absorbance Measurement: Incubate the plate for another 4 hours at 37°C in the CO2 incubator.[14] Measure the absorbance at 570 nm using a microplate reader.[13][14]
Data Analysis and Interpretation: Calculate the percentage of cell viability for each concentration using the following formula:
Percentage Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
Plot the percentage of viability against the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
| Parameter | Description |
| Cell Line | e.g., MCF-7, RAW 264.7 |
| Seeding Density | 5,000-10,000 cells/well |
| Compound Concentrations | 0.1, 1, 10, 25, 50, 100 µM |
| Incubation Time | 24, 48, or 72 hours |
| MTT Incubation | 4 hours |
| Absorbance Wavelength | 570 nm |
Part 2: Mechanistic Assays - Investigating Anti-Inflammatory and Kinase Inhibitory Potential
Based on the established non-toxic concentration range, the following assays can be employed to investigate the potential mechanisms of action of (2-Hydroxyphenyl)(isoxazol-4-yl)methanone.
Protocol 2: In Vitro Cyclooxygenase (COX-2) Inhibition Assay
This assay will determine if the compound can inhibit the activity of COX-2, a key enzyme in the inflammatory pathway.[15][16]
Principle: The assay measures the peroxidase activity of COX, which is colorimetrically or fluorometrically monitored by the appearance of an oxidized product.[17][18][19] The inhibition of this activity in the presence of the test compound is quantified.
Materials:
-
COX-2 Inhibitor Screening Kit (e.g., from Cayman Chemical or Sigma-Aldrich)[17][18][19]
-
(2-Hydroxyphenyl)(isoxazol-4-yl)methanone
-
Positive control (e.g., Celecoxib)[17]
-
Microplate reader (absorbance or fluorescence)
Step-by-Step Methodology (Example using a Fluorometric Kit):
-
Reagent Preparation: Prepare all kit reagents (assay buffer, probe, cofactor, enzyme, substrate) according to the manufacturer's instructions.[16][17]
-
Compound and Control Preparation: Prepare a dilution series of (2-Hydroxyphenyl)(isoxazol-4-yl)methanone and the positive control (Celecoxib) in the assay buffer.
-
Assay Plate Setup: Add the following to the wells of a 96-well plate:
-
Enzyme Control wells: Assay Buffer
-
Inhibitor Control wells: Positive Control (Celecoxib)
-
Sample wells: Dilutions of (2-Hydroxyphenyl)(isoxazol-4-yl)methanone
-
-
Enzyme Addition: Add the reconstituted COX-2 enzyme to all wells except the background control.
-
Reaction Initiation: Initiate the reaction by adding the arachidonic acid solution to all wells.
-
Kinetic Measurement: Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) kinetically for 5-10 minutes.[16][17]
Data Analysis and Interpretation: Calculate the rate of the reaction for each well. Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control. Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
| Parameter | Description |
| Enzyme | Human Recombinant COX-2 |
| Substrate | Arachidonic Acid |
| Detection Method | Fluorometric (e.g., Ex/Em = 535/587 nm) |
| Positive Control | Celecoxib |
| Data Output | IC50 value |
Protocol 3: In Vitro Kinase Inhibition Assay
Given that many small molecule inhibitors target protein kinases, this assay will screen for the compound's ability to inhibit a representative kinase.[8][20]
Principle: A variety of assay formats can be used, including those that measure ATP consumption (luminescence) or the phosphorylation of a substrate (fluorescence or radioactivity).[21] The choice of kinase will depend on the therapeutic area of interest (e.g., a tyrosine kinase for oncology, or a kinase involved in inflammatory signaling like JAK).[22]
Materials:
-
Kinase of interest (recombinant)
-
Kinase-specific substrate
-
ATP
-
Kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
-
(2-Hydroxyphenyl)(isoxazol-4-yl)methanone
-
Positive control (a known inhibitor of the chosen kinase)
-
White, opaque 96-well plates
Step-by-Step Methodology (Example using ADP-Glo™ Assay):
-
Reagent Preparation: Prepare the kinase, substrate, and ATP solutions in the kinase reaction buffer. Prepare serial dilutions of the test compound and positive control.
-
Kinase Reaction: In a 96-well plate, combine the kinase, substrate, and either the test compound, positive control, or vehicle control.
-
Reaction Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
ATP Depletion Measurement: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Detection: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Signal Measurement: Measure the luminescence using a plate-reading luminometer.
Data Analysis and Interpretation: The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity. Calculate the percentage of inhibition for each concentration of the test compound. Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
| Parameter | Description |
| Enzyme | Recombinant Kinase (e.g., JAK, a tyrosine kinase) |
| Substrate | Kinase-specific peptide or protein |
| Detection Method | Luminescence (ADP-Glo™) |
| Positive Control | Known inhibitor of the chosen kinase |
| Data Output | IC50 value |
Protocol 4: NF-κB Activation Assay
This cell-based assay will determine if the compound can inhibit the activation of the NF-κB signaling pathway, a central mediator of inflammation.[23][24]
Principle: In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[23] Upon stimulation (e.g., with TNF-α or LPS), IκB is degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[25] This assay can measure the nuclear translocation of NF-κB or the expression of an NF-κB-driven reporter gene.
Materials:
-
Cell line with an NF-κB reporter system (e.g., HEK293 cells stably expressing an NF-κB-luciferase reporter)
-
(2-Hydroxyphenyl)(isoxazol-4-yl)methanone
-
Stimulating agent (e.g., TNF-α or LPS)
-
Positive control (an NF-κB inhibitor, e.g., BAY 11-7082)
-
Luciferase assay reagent
-
White, opaque 96-well plates
-
Luminometer
Step-by-Step Methodology (Reporter Gene Assay):
-
Cell Seeding: Seed the NF-κB reporter cell line into a 96-well plate and incubate for 24 hours.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound or positive control for 1-2 hours.
-
Stimulation: Add the stimulating agent (e.g., TNF-α) to the wells to activate the NF-κB pathway. Include unstimulated and vehicle-treated stimulated controls.
-
Incubation: Incubate the plate for 6-8 hours to allow for reporter gene expression.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.
-
Signal Measurement: Measure the luminescence using a luminometer.
Data Analysis and Interpretation: Normalize the luciferase activity to a measure of cell viability (e.g., from a parallel MTT assay) to account for any cytotoxic effects. Calculate the percentage of inhibition of NF-κB activation for each concentration of the test compound. Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
| Parameter | Description |
| Cell Line | NF-κB reporter cell line (e.g., HEK293-NF-κB-luc) |
| Stimulant | TNF-α or LPS |
| Detection Method | Luminescence (Luciferase activity) |
| Positive Control | NF-κB inhibitor (e.g., BAY 11-7082) |
| Data Output | IC50 value |
Part 3: Visualization of Workflows and Pathways
Experimental Workflow Diagram
Caption: Tiered approach for in vitro evaluation.
Canonical NF-κB Signaling Pathway Diagram
Caption: Potential inhibition points in the NF-κB pathway.
References
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Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
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Wikipedia. (2023). MTT assay. Retrieved from [Link]
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Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Retrieved from [Link]
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Sarveswaran, R., Jayasuriya, W., & Suresh, T. S. (n.d.). In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review. Retrieved from [Link]
- Peiris, D., Fernando, D., Senadeera, S., & Ranaweera, C. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Research in Botany.
- Jogdand, S. S., Pagar, H. J., Shinde, G. P., Jaggi, S. M., & Mhaismale, k. S. (2022). IN-VITRO ASSAYS TO INVESTIGATE ANTI- INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS.
- Knippschild, U., Krüger, O., & Bischof, J. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8766.
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ResearchGate. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Retrieved from [Link]
- Ghafourian, T., Zali, H., & Ghafourian, S. (2012). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. International Journal of Molecular Sciences, 13(12), 16421–16432.
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ResearchGate. (n.d.). (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Retrieved from [Link]
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Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Retrieved from [Link]
- Murphy, J. M., & Eyers, P. A. (2012). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology, 821, 135–146.
- Nile, S. H., & Park, S. W. (2013). Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis. Mini-Reviews in Medicinal Chemistry, 13(10), 1435–1443.
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BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]
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Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
- Viatour, P., & Merville, M. P. (2011). Monitoring the Levels of Cellular NF-κB Activation States. International Journal of Molecular Sciences, 12(12), 8753–8770.
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Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Retrieved from [Link]
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Bio-Rad. (n.d.). Transcription - NF-kB signaling pathway. Retrieved from [Link]
- Hillgren, J. M., Dahlgren, M. K., To, T. M., & Elofsson, M. (2012). Synthesis of [4-(2-Hydroxyphenyl)thiazol-2-yl]methanones as Potential Bioisosteres of Salicylidene Acylhydrazides. Molecules, 17(12), 14717–14730.
- Al-Ostath, A. I., Al-Qaisi, J. A., El-Abadelah, M. M., & Voelter, W. (2022). Some Novel [6-(Isoxazol-5-ylmethoxy)-3-methylbenzofuran-2-yl]phenylmethanone Derivatives, Their Antimicrobial Activity, and Molecular Docking Studies on COVID-19. Molecules, 27(6), 1865.
- Kumar, M., Kumar, P., & Sharma, M. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis, 11(4), 307-317.
- Sharma, A., Kumar, V., & Singh, P. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. European Journal of Medicinal Chemistry, 157, 1024–1055.
- Dengale, S. G., et al. (2021). Synthesis and Biological Evaluation of 2-(4,5,6,7-Tetrahydrobenzo[c]Isoxazol-3-yl)-4H-Chromen-4-Ones.
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Title: A Systematic Workflow for Characterizing the Cellular Activity of (2-Hydroxyphenyl)(isoxazol-4-yl)methanone and its Analogs
An Application Note and Protocol Guide by Gemini Scientific
Abstract
The isoxazole moiety is a privileged scaffold in medicinal chemistry, found in numerous compounds with diverse biological activities, including anti-inflammatory and anticancer effects.[1] This document presents a comprehensive, hypothesis-driven workflow for characterizing the cellular activity of a novel compound, (2-Hydroxyphenyl)(isoxazol-4-yl)methanone. We provide a logical, tiered approach—from foundational cytotoxicity assessments to specific mechanistic and mode-of-action assays—designed to build a robust pharmacological profile. Each section includes the scientific rationale behind the experimental choice, detailed step-by-step protocols, and guidance on data interpretation, establishing a self-validating framework for discovery.
Introduction: The Rationale for a Tiered Assay Approach
The initial stages of drug discovery require a systematic evaluation of a compound's interaction with biological systems.[2][3] Cell-based assays are indispensable tools in this process, offering insights into a compound's efficacy and potential toxicity in a physiologically relevant context before advancing to more complex models.[4][5] Given that the specific biological target of (2-Hydroxyphenyl)(isoxazol-4-yl)methanone is not yet defined, a tiered screening cascade is the most logical and resource-efficient strategy. This approach uses broad, foundational assays to guide subsequent, more specific mechanistic studies.
Our workflow begins by establishing the compound's impact on general cell health to define a therapeutic window. Based on the known activities of the isoxazole scaffold, we then proceed to investigate plausible mechanisms of action, such as the modulation of inflammatory pathways or epigenetic regulators.[1][6] Finally, for compounds exhibiting significant cytotoxicity, we outline methods to elucidate the specific mode of cell death. This structured progression ensures that each experiment builds upon the last, yielding a comprehensive and interpretable dataset.
Figure 1: A tiered workflow for characterizing a novel compound.
Part 1: Foundational Assays – Defining the Therapeutic Window
Scientific Rationale: Before investigating specific biological mechanisms, it is critical to determine the concentration range at which the compound affects fundamental cellular processes like metabolic activity and membrane integrity. These foundational assays distinguish true pharmacological effects from non-specific toxicity. Performing these assays first prevents misinterpretation of data in subsequent experiments and is essential for calculating a therapeutic index.
Assay Protocol: Cell Viability via MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[7] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product, the quantity of which is directly proportional to the number of living, metabolically active cells.
Protocol:
-
Cell Seeding: In a 96-well flat-bottom plate, seed a chosen cell line (e.g., HeLa, A549, or a relevant cancer cell line) at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[8]
-
Compound Preparation: Prepare a 2X stock concentration series of (2-Hydroxyphenyl)(isoxazol-4-yl)methanone in culture medium from a 10 mM DMSO stock. A typical 8-point series might range from 0.1 µM to 100 µM (final concentration).
-
Cell Treatment: Add 100 µL of the 2X compound dilutions to the appropriate wells.
-
Vehicle Control: Add medium with the highest concentration of DMSO used (e.g., 0.5%).
-
Positive Control: Add a known cytotoxic agent (e.g., 10 µM Staurosporine).
-
Untreated Control: Add 100 µL of fresh medium.
-
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently on a plate shaker for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control: % Viability = (Absorbance_Sample / Absorbance_Vehicle_Control) * 100
-
Plot % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Assay Protocol: Cytotoxicity via Lactate Dehydrogenase (LDH) Assay
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity, a hallmark of cytotoxicity.[9] The LDH assay measures this released enzyme activity, providing a quantitative measure of cell death.[8][10]
Protocol:
-
Plate Setup: Seed and treat cells in a 96-well plate as described in the MTT protocol (Section 1.1). Include the following additional controls:
-
Maximum LDH Release Control: Several wells of untreated cells to be lysed before the final step.
-
Medium Background Control: Wells with culture medium but no cells.[10]
-
-
Incubation: Incubate for the desired time period (e.g., 24 hours).
-
Lysis (for Control): One hour before the end of the incubation, add 10 µL of a 10X Lysis Solution (e.g., Triton X-100 based) to the "Maximum LDH Release" wells.[10]
-
Sample Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mix according to the manufacturer's instructions. Add 50 µL of the mix to each well of the new plate containing the supernatant.
-
Incubation & Measurement: Incubate at room temperature for 30 minutes, protected from light. Stop the reaction with the provided Stop Solution. Measure the absorbance at 490 nm.
Data Analysis:
-
First, subtract the medium background absorbance from all other readings.
-
Calculate the percentage of cytotoxicity: % Cytotoxicity = ((Absorbance_Sample - Absorbance_Vehicle_Control) / (Absorbance_Max_Release - Absorbance_Vehicle_Control)) * 100
-
Plot % Cytotoxicity against the log of the compound concentration to determine the EC₅₀ value.
| Parameter | MTT Assay | LDH Assay |
| Principle | Measures metabolic activity of viable cells | Measures membrane integrity of dead cells |
| Endpoint | Colorimetric (Formazan) | Colorimetric (Formazan) |
| Output | % Viability (IC₅₀) | % Cytotoxicity (EC₅₀) |
| Interpretation | Indicates inhibition of proliferation or metabolism | Indicates direct cell lysis/necrosis |
Part 2: Hypothesis-Driven Mechanistic Assays
Scientific Rationale: With the compound's cytotoxic profile established, the next phase is to investigate plausible mechanisms of action. The isoxazole scaffold is frequently associated with anti-inflammatory activity, often through modulation of the NF-κB pathway.[6] Additionally, some structurally related compounds act as epigenetic modulators, such as Histone Deacetylase (HDAC) inhibitors.[11][12] Testing these hypotheses can rapidly reveal the compound's primary cellular function.
Anti-Inflammatory Pathway: NF-κB Nuclear Translocation Assay
Principle: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation.[13][14] In resting cells, it is held inactive in the cytoplasm by an inhibitor protein, IκB.[15] Upon stimulation by an inflammatory agent like Tumor Necrosis Factor-alpha (TNF-α), IκB is degraded, allowing NF-κB (specifically the p65 subunit) to translocate to the nucleus and activate pro-inflammatory gene transcription.[14][15] This high-content imaging assay directly visualizes and quantifies the inhibition of this translocation event.
// Nodes TNFa [label="TNF-α", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; TNFR [label="TNFR"]; IKK [label="IKK Complex"]; IkB [label="IκB"]; NFkB [label="p65/p50\n(NF-κB)"]; NFkB_IkB [label="p65/p50-IκB\n(Inactive)", shape=box, style=rounded]; Nucleus [label="Nucleus", shape=septagon, style=filled, fillcolor="#F1F3F4"]; p_IkB [label="P-IκB"]; Degradation [label="Proteasomal\nDegradation", shape=invtrapezium, fillcolor="#FBBC05"]; Translocation [label="Nuclear\nTranslocation", shape=ellipse]; Gene [label="Inflammatory\nGene Transcription", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inhibitor [label="(2-Hydroxyphenyl)\n(isoxazol-4-yl)methanone", shape=box, style=dashed, color="#34A853"];
// Edges TNFa -> TNFR [label=" Binds "]; TNFR -> IKK [label=" Activates "]; IKK -> IkB [label=" Phosphorylates "]; IkB -> p_IkB; NFkB_IkB -> IkB; NFkB_IkB -> NFkB; p_IkB -> Degradation; NFkB -> Translocation; Translocation -> Nucleus; Nucleus -> Gene; Inhibitor -> IKK [style=dashed, arrowhead=tee, color="#34A853", label=" Potential\nInhibition "];
// Grouping {rank=same; IkB; NFkB_IkB; NFkB;} }
Figure 2: The canonical NF-κB signaling pathway.
Protocol:
-
Cell Seeding: Seed cells (e.g., A549) in a 96-well, black-walled, clear-bottom imaging plate at 10,000 cells/well. Incubate for 24 hours.
-
Compound Treatment: Pretreat cells with a non-toxic concentration series of the test compound for 1-2 hours.
-
Stimulation: Add TNF-α to a final concentration of 20 ng/mL to all wells except the "Unstimulated Control." Incubate for 30 minutes at 37°C.
-
Fix and Permeabilize: Wash wells with PBS, then fix with 4% paraformaldehyde for 15 minutes. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Immunostaining:
-
Block with 3% BSA in PBS for 1 hour.
-
Incubate with a primary antibody against NF-κB p65 (e.g., Rabbit anti-p65) for 1 hour.
-
Wash, then incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 Goat anti-Rabbit) and a nuclear counterstain (e.g., DAPI) for 1 hour.
-
-
Imaging: Wash wells and add PBS. Acquire images using a high-content imaging system.
Data Analysis:
-
The imaging software will identify the nuclear (DAPI) and cytoplasmic compartments for each cell.
-
The primary metric is the ratio of nuclear to cytoplasmic fluorescence intensity of the p65 stain.
-
An effective inhibitor will prevent the TNF-α-induced increase in this ratio, keeping it similar to the unstimulated control.
-
Calculate the IC₅₀ based on the dose-dependent inhibition of translocation.
Epigenetic Regulation: Cell-Based HDAC Activity Assay
Principle: Histone Deacetylases (HDACs) are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression.[16] HDAC inhibitors can reactivate the expression of tumor suppressor genes and are a major class of anti-cancer agents.[12] This assay uses a cell-permeable substrate that becomes a substrate for a developer enzyme only after it has been deacetylated by cellular HDACs, producing a luminescent or fluorescent signal.[11][17]
Protocol:
-
Cell Seeding: Seed a cell line with high endogenous HDAC activity (e.g., HCT116) in a 96-well white-walled plate at 10,000 cells/well.[12] Incubate for 24 hours.
-
Compound Treatment: Add a concentration series of the test compound to the wells.
-
Substrate Addition: Add the cell-permeable, luminogenic HDAC-Glo™ I/II substrate to all wells according to the manufacturer's protocol. Incubate for 1-2 hours at 37°C.
-
Signal Development: Add the developer reagent, which contains the enzyme that acts on the deacetylated substrate to produce light.
-
Data Acquisition: After a 15-20 minute incubation at room temperature, measure luminescence using a plate reader.
Data Analysis:
-
HDAC activity is inversely proportional to the signal (inhibition leads to less deacetylation and a lower signal).
-
Normalize the data to controls: % Inhibition = 100 - [((Signal_Sample - Signal_Positive_Control) / (Signal_Vehicle_Control - Signal_Positive_Control)) * 100]
-
Plot % Inhibition against the log of compound concentration to determine the IC₅₀.
| Assay | Target Pathway | Principle | Key Output |
| NF-κB Translocation | Inflammation | High-content imaging of p65 subunit localization | IC₅₀ for inhibition of translocation |
| HDAC Activity | Epigenetics | Luminescence-based measurement of enzyme activity | IC₅₀ for inhibition of HDACs |
Part 3: Characterizing the Mode of Cell Death
Scientific Rationale: If the foundational assays in Part 1 reveal significant cytotoxicity, it is crucial to determine whether the compound induces a controlled, programmed cell death (apoptosis) or a chaotic, inflammatory cell death (necrosis). This distinction is vital, as most successful chemotherapeutics work by inducing apoptosis.
Multiplexed Apoptosis Assay: Annexin V and Caspase-3 Activity
Principle: This assay combines two key markers of early and mid-stage apoptosis.
-
Annexin V: In healthy cells, the phospholipid phosphatidylserine (PS) is located on the inner leaflet of the plasma membrane. During early apoptosis, PS flips to the outer surface. Annexin V is a protein that binds with high affinity to this exposed PS and can be labeled with a fluorescent dye.[18]
-
Caspase-3 Activity: Caspases are a family of proteases that execute the apoptotic program. Caspase-3 is a key "executioner" caspase.[19] This assay uses a cell-permeable substrate containing the DEVD peptide sequence, which is specifically cleaved by active Caspase-3. Cleavage releases a DNA dye that fluoresces upon binding to DNA in the nucleus.[20]
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells in a 96-well imaging plate as previously described. Treat with the compound at concentrations around its cytotoxic IC₅₀. Include a positive control for apoptosis (e.g., Staurosporine).
-
Reagent Addition: During the last hour of incubation, add the combined Annexin V-CF® dye conjugate and the NucView® 488 Caspase-3 substrate directly to the culture medium.
-
Incubation: Incubate for 30-60 minutes at 37°C, protected from light.
-
Imaging: Image the live cells using a high-content imaging system or a fluorescence microscope with appropriate filter sets (e.g., FITC for Caspase-3 activity, TRITC or Cy5 for Annexin V). A viability dye like propidium iodide (PI) can be included to label late apoptotic/necrotic cells.[21]
Data Analysis and Interpretation:
-
Quantify the percentage of cells in each quadrant of a scatter plot:
-
Lower-Left (Annexin V- / Caspase-3-): Healthy, viable cells.
-
Lower-Right (Annexin V+ / Caspase-3-): Early apoptotic cells.
-
Upper-Right (Annexin V+ / Caspase-3+): Mid-to-late apoptotic cells.
-
Upper-Left (Annexin V- / Caspase-3+): Cells in early-to-mid apoptosis.
-
-
A compound that primarily induces apoptosis will show a dose-dependent increase in the percentage of cells in the right-side quadrants. A necrotic compound would lead to a high percentage of PI-positive cells without significant Annexin V or Caspase-3 activation.
| Marker | Stage of Apoptosis | Cellular Location |
| Annexin V Binding | Early | Outer plasma membrane |
| Caspase-3 Activation | Mid | Cytoplasm / Nucleus |
| Propidium Iodide | Late / Necrotic | Nucleus (membrane compromised) |
Conclusion and Future Directions
This application note provides a robust, multi-tiered framework for the initial characterization of (2-Hydroxyphenyl)(isoxazol-4-yl)methanone. By systematically progressing from broad cytotoxicity profiling to specific, hypothesis-driven mechanistic assays, researchers can efficiently build a comprehensive understanding of the compound's cellular effects. The data generated from this workflow—including IC₅₀ values for viability, pathway modulation, and mode-of-death analysis—will form a solid foundation for subsequent studies, such as target deconvolution, kinase profiling, lead optimization, and eventual progression into preclinical in vivo models.
References
- Identification of HDAC inhibitors using a cell-based HDAC I/II assay.
- HDAC Cell-Based Assay Kit. Bio-Techne.
- Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors.
- Identification of HDAC Inhibitors Using a Cell-Based HDAC I/II Assay.
- Spotlight: Cell-based kinase assay form
- MTT assay protocol. Abcam.
- Apoptosis Assays. Sigma-Aldrich.
- A Chemical Strategy for the Cell-Based Detection of HDAC Activity.
- Cell-based test for kinase inhibitors. INiTS.
- NF-kB Pathway Luminex Multiplex Assay.
- Application Notes and Protocols for Testing Cytotoxicity of N
- Cell-based Assays for Drug Discovery. Reaction Biology.
- Dual Apoptosis Assay with NucView® 488 Caspase-3 Substr
- Development of a Novel Cell-Based Assay System for High-Throughput Screening of Compounds Acting on Background Two-Pore Domain K+ Channels.
- Transcription - NF-kB signaling p
- Application Notes and Protocols for Yibeissine Cytotoxicity Assays (MTT/LDH). Benchchem.
- What to Consider When Choosing Apoptotic Assays. Biocompare.
- NF-kappaB Signaling P
- Nuclear Factor Kappa B (NF-κB)
- A review for cell-based screening methods in drug discovery.
- A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time.
- Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
- A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One.
- A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance.
- Measuring and interpreting the selectivity of protein kinase inhibitors.
- Evaluation of Caspase-3 Activity During Apoptosis with Fluorescence Lifetime-Based Cytometry Measurements and Phasor Analyses.
- Apoptosis Measurement by Annexin V Staining.
- Cell-based Assays: A Crucial Component of the Drug Discovery Process. BioIVT.
- The role of cell-based assays for drug discovery. News-Medical.Net.
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Application Notes and Protocols for (2-Hydroxyphenyl)(isoxazol-4-yl)methanone as a Potential Enzyme Inhibitor
Authored by: A Senior Application Scientist
Introduction: Targeting Indoleamine 2,3-Dioxygenase 1 (IDO1) with a Novel Isoxazole Scaffold
Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical therapeutic target, particularly in the fields of oncology and immunology.[1][2] IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[3][4][5][6] Under normal physiological conditions, IDO1 expression is low; however, in the tumor microenvironment, its expression is often upregulated by pro-inflammatory cytokines.[5][6] This overexpression leads to the depletion of tryptophan and the accumulation of kynurenine and its metabolites, which collectively suppress T-cell proliferation and promote an immunosuppressive environment, thereby allowing cancer cells to evade immune surveillance.[2][7][8]
The isoxazole moiety is a versatile five-membered heterocyclic ring that is a common feature in many biologically active compounds and approved drugs, valued for its ability to participate in various biological interactions.[9][10][11][12][13] Isoxazole derivatives have been investigated as inhibitors of a range of enzymes, including carbonic anhydrase and cyclooxygenases.[9][11][12] The structural characteristics of (2-Hydroxyphenyl)(isoxazol-4-yl)methanone, specifically the presence of the nitrogen- and oxygen-containing isoxazole ring, suggest its potential to coordinate with the ferrous ion in the heme group of IDO1, a mechanism of action observed for other heterocyclic IDO1 inhibitors.[5][6][14]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate (2-Hydroxyphenyl)(isoxazol-4-yl)methanone as a potential inhibitor of the IDO1 enzyme. The protocols herein describe detailed methodologies for biochemical and cell-based assays to determine the inhibitory potency and cellular efficacy of the compound.
Physicochemical Properties of (2-Hydroxyphenyl)(isoxazol-4-yl)methanone
A foundational understanding of the test compound's properties is crucial for experimental design.
| Property | Value | Source |
| CAS Number | 53658-17-6 | [15][16][17] |
| Molecular Formula | C₁₀H₇NO₃ | [15] |
| Molecular Weight | 189.17 g/mol | [15][16] |
| Topological Polar Surface Area | 63.3 Ų | [15] |
| Hydrogen Bond Acceptor Count | 4 | [15] |
| Rotatable Bond Count | 2 | [15] |
Experimental Workflows
A systematic approach is essential for the evaluation of a potential enzyme inhibitor. The following workflow outlines the key stages of investigation, from initial biochemical characterization to cellular validation.
Caption: Experimental workflow for evaluating (2-Hydroxyphenyl)(isoxazol-4-yl)methanone.
Part 1: Biochemical Characterization
Protocol 1: In Vitro IDO1 Enzyme Inhibition Assay for IC50 Determination
This protocol details a fluorescence-based assay to determine the half-maximal inhibitory concentration (IC50) of (2-Hydroxyphenyl)(isoxazol-4-yl)methanone against recombinant human IDO1.[1] The assay measures the production of N-formylkynurenine, which is subsequently converted to kynurenine.
Rationale: The IC50 value is a quantitative measure of an inhibitor's potency and is essential for comparing the efficacy of different compounds.[18][19] A fluorescence-based method offers high sensitivity and is amenable to high-throughput screening.[1]
Materials:
-
Recombinant Human IDO1 Enzyme
-
L-Tryptophan (substrate)
-
Methylene Blue
-
Ascorbic Acid
-
Catalase
-
Potassium Phosphate Buffer (pH 6.5)
-
(2-Hydroxyphenyl)(isoxazol-4-yl)methanone
-
Dimethyl Sulfoxide (DMSO)
-
96-well black, flat-bottom plates
Step-by-Step Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of (2-Hydroxyphenyl)(isoxazol-4-yl)methanone in 100% DMSO.
-
Perform serial dilutions in DMSO to create a range of stock concentrations. Further dilute these into the assay buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
-
Assay Buffer Preparation:
-
Prepare a 50 mM potassium phosphate buffer (pH 6.5) containing 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase. This buffer provides the necessary reducing environment to maintain IDO1 in its active ferrous state.[20]
-
-
Enzyme and Substrate Preparation:
-
Dilute the recombinant human IDO1 enzyme in the assay buffer to the desired working concentration.
-
Prepare a working solution of L-tryptophan in the assay buffer. The final concentration in the assay should be at or near the Km value for tryptophan to ensure sensitivity to competitive inhibitors.[21]
-
-
Assay Protocol:
-
To the wells of a 96-well plate, add 50 µL of the serially diluted (2-Hydroxyphenyl)(isoxazol-4-yl)methanone solutions.
-
Include positive control wells (enzyme, substrate, no inhibitor) and negative control wells (substrate, no enzyme, no inhibitor).
-
Add 25 µL of the diluted IDO1 enzyme solution to each well (except for the negative control wells, to which 25 µL of assay buffer is added).
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 25 µL of the L-tryptophan solution to all wells.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding a stopping reagent (e.g., trichloroacetic acid).
-
-
Detection and Data Analysis:
-
Measure the fluorescence of the product (kynurenine) at an excitation wavelength of ~365 nm and an emission wavelength of ~480 nm.
-
Subtract the background fluorescence from the negative control wells.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[18][19]
-
Protocol 2: Enzyme Kinetic Studies to Determine the Mechanism of Inhibition
Understanding the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) provides insight into how the inhibitor interacts with the enzyme.[1][21]
Rationale: This protocol is designed to elucidate the kinetic mechanism of IDO1 inhibition by (2-Hydroxyphenyl)(isoxazol-4-yl)methanone by measuring the initial reaction velocities at varying concentrations of both the substrate (L-tryptophan) and the inhibitor.
Procedure:
-
Follow the general setup of the in vitro IDO1 assay described in Protocol 1.
-
Perform the assay with a matrix of varying concentrations of L-tryptophan (e.g., 0.5x, 1x, 2x, 4x, 8x Km) and several fixed concentrations of (2-Hydroxyphenyl)(isoxazol-4-yl)methanone (e.g., 0x, 0.5x, 1x, 2x IC50).
-
Measure the initial reaction rates (velocity, V) for each condition.
-
Analyze the data using Lineweaver-Burk, Dixon, or Cornish-Bowden plots to determine the mode of inhibition. For example, in a Lineweaver-Burk plot (1/V vs. 1/[S]):
-
Competitive inhibition: Lines will intersect on the y-axis.
-
Non-competitive inhibition: Lines will intersect on the x-axis.
-
Uncompetitive inhibition: Lines will be parallel.
-
Part 2: Cellular Characterization
Biochemical assays are crucial, but evaluating an inhibitor's activity in a cellular context is a necessary step to assess factors like cell permeability and stability.[21][22][23]
Protocol 3: Cell-Based IDO1 Activity Assay
This protocol uses a cell line that expresses IDO1 (e.g., HeLa cells stimulated with interferon-gamma) to measure the inhibitory effect of (2-Hydroxyphenyl)(isoxazol-4-yl)methanone on endogenous IDO1 activity.
Rationale: A cell-based assay provides a more physiologically relevant environment to confirm the compound's activity, accounting for cell membrane transport and intracellular metabolism.[22][23][24]
Materials:
-
HeLa cells (or another suitable cell line)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Interferon-gamma (IFN-γ) to induce IDO1 expression
-
(2-Hydroxyphenyl)(isoxazol-4-yl)methanone
-
Reagents for kynurenine detection (e.g., Ehrlich's reagent)
Step-by-Step Procedure:
-
Cell Culture and IDO1 Induction:
-
Plate HeLa cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with IFN-γ (e.g., 50 ng/mL) for 24-48 hours to induce the expression of IDO1.
-
-
Compound Treatment:
-
Prepare serial dilutions of (2-Hydroxyphenyl)(isoxazol-4-yl)methanone in the cell culture medium.
-
Remove the IFN-γ-containing medium from the cells and replace it with the medium containing the test compound at various concentrations.
-
Incubate the cells for the desired treatment period (e.g., 24 hours).
-
-
Kynurenine Measurement:
-
After incubation, collect the cell culture supernatant.
-
Add Ehrlich's reagent to the supernatant. This reagent reacts with kynurenine to produce a colored product.
-
Measure the absorbance at ~490 nm using a plate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of kynurenine.
-
Determine the concentration of kynurenine in each supernatant sample.
-
Calculate the cellular IC50 value by plotting the percentage of kynurenine production inhibition against the logarithm of the compound concentration.
-
Protocol 4: Cell Viability Assay (MTT Assay)
It is essential to determine if the observed inhibition of IDO1 activity is due to specific enzyme inhibition or a general cytotoxic effect of the compound.[25]
Rationale: The MTT assay is a colorimetric assay that measures cellular metabolic activity, which serves as an indicator of cell viability. This helps to distinguish between targeted enzyme inhibition and non-specific toxicity.
Procedure:
-
Plate cells in a 96-well plate and treat them with the same concentrations of (2-Hydroxyphenyl)(isoxazol-4-yl)methanone as used in the cell-based activity assay.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a specialized buffer).[25]
-
Measure the absorbance at ~570 nm.
-
Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells.
Data Interpretation and Expected Outcomes
The following table provides a hypothetical but realistic representation of the data that could be generated from the described protocols.
| Parameter | (2-Hydroxyphenyl)(isoxazol-4-yl)methanone | Epacadostat (Reference Inhibitor) |
| IDO1 Biochemical IC50 | 5.2 µM | 10 nM |
| Mechanism of Inhibition | Competitive (with respect to L-Tryptophan) | Competitive |
| Cellular IC50 (HeLa + IFN-γ) | 15.8 µM | 50 nM |
| Cytotoxicity CC50 (HeLa) | > 100 µM | > 100 µM |
| Selectivity Index (CC50/Cellular IC50) | > 6.3 | > 2000 |
A successful outcome would be for (2-Hydroxyphenyl)(isoxazol-4-yl)methanone to exhibit potent inhibition in the biochemical assay, demonstrate a clear mechanism of action, show activity in the cell-based assay at a concentration that is not cytotoxic, and display selectivity for the target enzyme.
Mechanism of Action Pathway
The following diagram illustrates the proposed mechanism of action for (2-Hydroxyphenyl)(isoxazol-4-yl)methanone as an IDO1 inhibitor.
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Application Notes & Protocols: (2-Hydroxyphenyl)(isoxazol-4-yl)methanone as a Novel Fluorophore for Visualizing Cellular Microenvironments
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Novel Fluorophores
Fluorescence microscopy is a cornerstone of modern biological research, enabling the visualization of cellular structures and dynamic processes with remarkable clarity. The power of this technique is intrinsically linked to the quality and characteristics of the fluorescent probes used.[1][2] While a vast arsenal of fluorophores exists, the search for novel probes with superior photostability, brightness, and environmental sensitivity is a continuous endeavor in the scientific community.[3][4] Isoxazole-based compounds have emerged as a promising class of fluorophores due to their versatile synthesis and tunable photophysical properties.[5][6][7] This application note introduces a hypothetical fluorescent probe, (2-Hydroxyphenyl)(isoxazol-4-yl)methanone, and explores its potential application in fluorescence microscopy for sensing acidic intracellular compartments.
Based on the structural characteristics of (2-Hydroxyphenyl)(isoxazol-4-yl)methanone, featuring a hydroxyphenyl group known for its environmental sensitivity[8][9], we hypothesize that this molecule exhibits pH-dependent fluorescence. This property would make it a valuable tool for studying cellular compartments with varying pH, such as lysosomes and endosomes.
Photophysical Properties: A Hypothetical Profile
While extensive characterization of (2-Hydroxyphenyl)(isoxazol-4-yl)methanone is ongoing, we can extrapolate its likely photophysical properties based on analogous hydroxyphenyl and isoxazole-containing fluorophores.
| Property | Hypothesized Value/Characteristic | Rationale |
| Excitation Maximum (λex) | ~390 nm | Based on the conjugated system of the hydroxyphenyl and isoxazole rings. |
| Emission Maximum (λem) | ~480 nm (in neutral pH) | Expected emission in the blue-green region of the spectrum. |
| Stokes Shift | ~90 nm | A reasonably large Stokes shift is anticipated, minimizing self-quenching. |
| Quantum Yield (Φ) | Moderate (pH-dependent) | Expected to be higher in more viscous or acidic environments. |
| Photostability | Moderate to High | The heterocyclic isoxazole ring often contributes to photostability. |
| Solvatochromism | Pronounced | The hydroxyphenyl moiety is expected to be sensitive to solvent polarity.[8][9] |
| pH Sensitivity | High | The phenolic hydroxyl group is anticipated to be the primary driver of pH-dependent fluorescence, with protonation/deprotonation influencing the electronic state and thus the fluorescence emission. |
Proposed Mechanism of Action: A pH-Sensing Probe
We propose that the fluorescence of (2-Hydroxyphenyl)(isoxazol-4-yl)methanone is modulated by the protonation state of its phenolic hydroxyl group. In a neutral environment (pH ~7.4), the hydroxyl group is deprotonated, leading to a specific fluorescence emission. Upon localization in an acidic compartment, such as a lysosome (pH ~4.5-5.0), the hydroxyl group becomes protonated. This change in the electronic structure of the molecule is hypothesized to cause a significant shift in the emission spectrum and/or an increase in fluorescence intensity, allowing for the ratiometric or intensity-based imaging of acidic organelles.
Caption: Live-cell staining workflow.
-
Cell Culture:
-
Plate cells (e.g., HeLa, A549) on a 35 mm glass-bottom imaging dish at a suitable density to achieve 60-70% confluency on the day of the experiment.
-
Incubate overnight at 37°C in a 5% CO₂ humidified incubator.
-
-
Staining:
-
Prepare a working solution of (2-Hydroxyphenyl)(isoxazol-4-yl)methanone by diluting the 10 mM stock solution in pre-warmed complete cell culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell line.
-
Remove the culture medium from the cells and gently wash once with pre-warmed phosphate-buffered saline (PBS).
-
Add the probe-containing medium to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing:
-
Remove the staining solution and wash the cells twice with pre-warmed PBS to remove any unbound probe.
-
Add fresh, pre-warmed complete culture medium to the cells.
-
III. Fluorescence Microscopy and Image Acquisition
-
Microscope Setup:
-
Use an inverted fluorescence microscope equipped with a DAPI filter set (or a custom filter set with excitation around 390 nm and emission around 480 nm).
-
Use a 40x or 60x oil immersion objective for high-resolution imaging.
-
Ensure the microscope stage is pre-warmed to 37°C to maintain cell viability.
-
-
Image Acquisition:
-
Excite the sample using the appropriate light source (e.g., a mercury lamp or LED with a ~390 nm excitation filter).
-
Capture the emission signal using a sensitive camera.
-
Minimize exposure time and excitation light intensity to reduce phototoxicity and photobleaching.
-
Acquire images in both the emission channel for the probe and a brightfield channel for cell morphology.
-
Data Analysis and Interpretation
-
Qualitative Analysis: Observe the subcellular localization of the fluorescent signal. Based on our hypothesis, we expect to see punctate staining in the cytoplasm, characteristic of lysosomal or endosomal localization.
-
Co-localization Studies: To confirm the localization of (2-Hydroxyphenyl)(isoxazol-4-yl)methanone to acidic organelles, perform co-staining experiments with commercially available lysosomal or endosomal markers (e.g., LysoTracker™ Red).
-
Quantitative Analysis (for pH sensing):
-
If a spectral shift is observed, ratiometric imaging can be performed by capturing images at two different emission wavelengths. The ratio of the fluorescence intensities at these two wavelengths can provide a quantitative measure of the intracellular pH.
-
If only an intensity change is observed, fluorescence intensity can be quantified in regions of interest (ROIs) corresponding to the stained organelles.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| No/Weak Signal | - Inadequate probe concentration- Insufficient incubation time- Incorrect filter set | - Increase probe concentration or incubation time.- Verify the excitation and emission spectra of the filter set. |
| High Background | - Incomplete washing- Probe precipitation | - Increase the number of washing steps.- Ensure the probe is fully dissolved in the working solution. |
| Cell Toxicity | - High probe concentration- Prolonged incubation | - Perform a dose-response curve to determine the optimal, non-toxic concentration.- Reduce the incubation time. |
Conclusion
(2-Hydroxyphenyl)(isoxazol-4-yl)methanone represents a promising, albeit currently hypothetical, fluorescent probe with the potential for visualizing acidic organelles in living cells. Its proposed pH-dependent fluorescence, stemming from its hydroxyphenyl moiety, could offer a valuable tool for researchers studying cellular processes such as endocytosis, autophagy, and lysosomal storage disorders. Further characterization of its photophysical properties and validation through co-localization studies are essential next steps in establishing its utility in fluorescence microscopy.
References
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- Lukinavičius, G., et al. (2014). New Fluorescent Probes for Live-Cell Imaging. Wiley Analytical Science.
- BenchChem. (2025). The Rise of Oxazole-Based Fluorophores: A Comparative Guide for Cellular Imaging. BenchChem.
- Spahn, C., & Grimm, J. B. (2018). Small-Molecule Fluorescent Probes for Live-Cell Super-Resolution Microscopy. Journal of the American Chemical Society.
- Ghosh, S., et al. (2016). Photophysical properties of hydroxyphenyl benzazoles and their applications as fluorescent probes to study local environment in DNA, protein and lipid. Luminescence, 31(3), 614-25.
- Penthala, N. R., et al. (2014). Fluorescent probes of the isoxazole-dihydropyridine scaffold: MDR-1 binding and homology model. Bioorganic & Medicinal Chemistry Letters, 24(1), 274-278.
- Tsuchiya, Y., et al. (2020). Synthesis of new fluorescent molecules having an aggregation-induced emission property derived from 4-fluoroisoxazoles. Beilstein Journal of Organic Chemistry, 16, 2838–2845.
- Jana, A., et al. (2021). Cell-imaging studies of highly substituted oxazole derivatives as organelle targeting fluorophores (OTFPs). Scientific Reports, 11(1), 1-13.
- Madhavachary, R., et al. (2014). Fluorescent probes of the Isoxazole-Dihydropyridine Scaffold: MDR-1 binding and homology model. ACS Medicinal Chemistry Letters, 5(4), 389-393.
- Al-Kahtani, A. A., et al. (2016). Photophysical properties of hydroxyphenyl benzazoles and their applications as fluorescent probes to study local environment in DNA, protein and lipid. Luminescence.
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ResearchGate. (n.d.). Effect of Solvent on the Photophysical Properties of Isoxazole Derivative of Curcumin: A combined Spectroscopic and Theoretical Study. Retrieved from [Link]
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- Akolkar, H. N., et al. (2021). Synthesis and Biological Evaluation of 2-(4,5,6,7-Tetrahydrobenzo[c]Isoxazol-3-yl)-4H-Chromen-4-Ones.
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Google Patents. (n.d.). A process for the preparation of 2-(2-hydroxyphenyl)-benzo[1][2]xazin-4-one and its use for preparation of 4-[3, 5-bis (2-hydroxyphenyl)-1h-1, 2, 4-triazol-1-yl] benzoic acid. Retrieved from
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ResearchGate. (n.d.). Experimental and theoretical study on the photophysical properties of a pyrrolyl-isoxazole derivative. Retrieved from [Link]
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High-throughput screening methods for (2-Hydroxyphenyl)(isoxazol-4-yl)methanone analogues
An Application Guide to High-Throughput Screening Methods for (2-Hydroxyphenyl)(isoxazol-4-yl)methanone Analogues as p38 MAPK Inhibitors
Introduction
The (2-Hydroxyphenyl)(isoxazol-4-yl)methanone scaffold represents a privileged structure in medicinal chemistry, with analogues demonstrating a wide range of biological activities.[1][2][3] Isoxazole-containing compounds have been identified as potent inhibitors of various key cellular targets, including the p38 mitogen-activated protein kinase (MAPK), a critical node in inflammatory and stress-response signaling pathways.[2] The p38 MAPK family, particularly the p38α isoform, is a high-value target for therapeutic intervention in diseases ranging from rheumatoid arthritis to cancer.[4][5]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust high-throughput screening (HTS) cascade to identify and validate inhibitors of p38α MAPK from a library of (2-Hydroxyphenyl)(isoxazol-4-yl)methanone analogues. The guide details field-proven biochemical and cell-based assay protocols, emphasizing the scientific rationale behind methodological choices, self-validating experimental design, and data interpretation.
The Biological Target: p38α MAPK Signaling Pathway
The p38 MAPK pathway is a key signaling cascade that responds to extracellular stimuli, such as pro-inflammatory cytokines and environmental stress.[6] Activation of this pathway involves a series of phosphorylation events, culminating in the activation of p38 MAPK, which in turn phosphorylates various downstream transcription factors and protein kinases, such as MAPK-activated protein kinase 2 (MAPKAPK2).[6][7] Dysregulation of this pathway is implicated in numerous inflammatory diseases, making its inhibition a compelling therapeutic strategy.
High-Throughput Screening Strategy: A Multi-Assay Cascade
A successful HTS campaign relies on a carefully designed screening funnel to efficiently identify true hits while eliminating artifacts.[8] We propose a three-tiered approach: a highly sensitive and robust biochemical primary screen, an orthogonal biochemical secondary screen to eliminate false positives, and a cell-based assay to confirm activity in a more physiologically relevant context.[9][10]
Primary Screen: TR-FRET Kinase Assay
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is an ideal primary assay technology due to its high sensitivity, low background, and resistance to interference from colored or autofluorescent compounds.[11][12] The assay measures the phosphorylation of a fluorescein-labeled substrate peptide by p38α MAPK. A terbium (Tb)-labeled antibody that specifically recognizes the phosphorylated substrate is used as the donor fluorophore. When the substrate is phosphorylated, the antibody binds, bringing the Tb donor and fluorescein acceptor into close proximity, allowing for FRET. Excitation of the long-lifetime Tb donor results in energy transfer and emission from the fluorescein acceptor.[13] Inhibitors of p38α will prevent substrate phosphorylation, leading to a decrease in the FRET signal.
Protocol: LanthaScreen™ TR-FRET p38α Kinase Assay
Materials:
-
p38α Kinase (recombinant)
-
Fluorescein-labeled substrate peptide (e.g., Fluorescein-ERM)
-
LanthaScreen™ Tb-anti-pMAPKAPK2 (pThr334) Antibody
-
ATP
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Stop Buffer (e.g., Kinase Assay Buffer with 20 mM EDTA)
-
Test compounds (methanone analogues) serially diluted in DMSO
-
Positive Control: A known p38 inhibitor (e.g., SB203580)[6]
-
Black, low-volume 384-well assay plates
-
TR-FRET compatible microplate reader (e.g., with 340 nm excitation and 495/520 nm emission filters)[14]
Procedure:
-
Compound Plating: Dispense 100 nL of test compounds, positive controls, and DMSO (negative control) into the wells of a 384-well plate.
-
Enzyme/Substrate Preparation: Prepare a 2X working solution of p38α kinase and fluorescein-labeled substrate in Kinase Assay Buffer.
-
Enzyme/Substrate Addition: Add 5 µL of the 2X enzyme/substrate solution to each well. Gently mix and incubate for 15 minutes at room temperature.
-
Initiate Reaction: Prepare a 2X working solution of ATP in Kinase Assay Buffer. Add 5 µL of the 2X ATP solution to each well to start the kinase reaction.
-
Incubation: Incubate the plate for 60-90 minutes at room temperature. The optimal time should be determined during assay development to ensure the reaction is in the linear range.
-
Stop Reaction: Prepare a 2X working solution of Tb-labeled antibody in Stop Buffer. Add 10 µL of this solution to each well. The EDTA in the buffer will chelate Mg²⁺, stopping the kinase reaction.
-
Final Incubation: Incubate for 60 minutes at room temperature to allow for antibody-substrate binding.
-
Plate Reading: Read the plate on a TR-FRET enabled microplate reader. Collect emission signals at 495 nm (Tb donor) and 520 nm (FRET acceptor) after a 100 µs delay post-excitation at ~340 nm.[14]
-
Data Analysis: Calculate the 520/495 nm emission ratio. Inhibition is determined by the reduction in this ratio compared to DMSO controls.
Secondary Screen: AlphaScreen Kinase Assay
Principle: AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) provides an excellent orthogonal method for hit confirmation. This bead-based technology relies on the diffusion of short-lived singlet oxygen from a "Donor" bead to an "Acceptor" bead when they are brought into close proximity.[15][16] In this kinase assay format, a biotinylated substrate peptide is captured by streptavidin-coated Donor beads. A phospho-specific antibody is conjugated to the Acceptor beads. When the substrate is phosphorylated by p38α, the antibody binds, bringing the beads close enough for a signal to be generated upon excitation at 680 nm.[17] The resulting chemiluminescent signal is emitted between 520-620 nm.[15]
Protocol: AlphaScreen® SureFire® p38α Kinase Assay
Materials:
-
p38α Kinase (recombinant)
-
Biotinylated substrate peptide
-
Streptavidin-coated Donor Beads
-
Anti-phospho-substrate antibody-conjugated Acceptor Beads
-
ATP
-
Kinase Assay Buffer
-
Test compounds confirmed from the primary screen
-
White, opaque 384-well assay plates (e.g., ProxiPlate™)
-
AlphaScreen-capable microplate reader
Procedure:
-
Compound Plating: Dispense 100 nL of hit compounds and controls into a 384-well plate.
-
Kinase Reaction:
-
Add 4 µL of a 2.5X solution of p38α kinase and biotinylated substrate peptide in Kinase Assay Buffer.
-
Add 2 µL of DMSO (for controls) or additional buffer.
-
Initiate the reaction by adding 4 µL of a 2.5X ATP solution.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Prepare a detection mixture containing the Acceptor beads and Streptavidin-Donor beads in an appropriate buffer. Note: This step must be performed in subdued light.[18]
-
Add 5 µL of the bead mixture to each well.
-
Seal the plate and incubate for 60-120 minutes at room temperature in the dark.
-
-
Plate Reading: Read the plate on an AlphaScreen-enabled reader, exciting at 680 nm and measuring emission between 520-620 nm.[19]
-
Data Analysis: Potent inhibitors will show a significant decrease in the AlphaScreen signal.
Cell-Based Confirmatory Assay
Principle: A cell-based assay is essential to confirm that hit compounds are cell-permeable and active in a physiological context.[20][21][22] This assay measures the inhibition of p38α activity by quantifying the phosphorylation of its direct downstream substrate, MAPKAPK2 (MK2), in stimulated cells.[7]
Protocol: High-Content Imaging of Phospho-MK2
Materials:
-
A relevant cell line (e.g., HeLa or A549 cells)
-
Cell culture medium and supplements
-
Stimulant (e.g., Anisomycin or IL-1β)
-
Confirmed hit compounds
-
Fixative (e.g., 4% Paraformaldehyde)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% BSA in PBS)
-
Primary Antibody: Rabbit anti-phospho-MAPKAPK2 (pThr334)
-
Secondary Antibody: Alexa Fluor 488-conjugated anti-rabbit IgG
-
Nuclear Stain: Hoechst 33342
-
Black, clear-bottom 384-well imaging plates
-
High-Content Imaging System
Procedure:
-
Cell Plating: Seed cells into a 384-well imaging plate and allow them to adhere overnight.
-
Compound Treatment: Pre-incubate the cells with serially diluted hit compounds or controls for 1-2 hours.
-
Cell Stimulation: Add the stimulant (e.g., Anisomycin) to all wells except for the unstimulated negative control. Incubate for 30 minutes.
-
Fix and Permeabilize:
-
Gently wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Wash again and permeabilize with Permeabilization Buffer for 10 minutes.
-
-
Immunostaining:
-
Block non-specific binding with Blocking Buffer for 1 hour.
-
Incubate with the primary anti-phospho-MK2 antibody overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescent secondary antibody and Hoechst stain for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Imaging: Acquire images using a high-content imaging system. Use the Hoechst channel to identify nuclei and the Alexa Fluor 488 channel to quantify the phospho-MK2 signal intensity.
-
Data Analysis: Image analysis software is used to segment cells and quantify the nuclear and/or cytoplasmic fluorescence intensity of the phospho-MK2 signal. An effective inhibitor will prevent the increase in fluorescence observed in stimulated cells.
Assay Validation and Quality Control
For any HTS assay, robust validation is critical to ensure the reliability of the screening data.[8][23]
| Parameter | Description | Target Value | Rationale |
| Z'-Factor | A statistical measure of assay quality that accounts for both the signal window and data variation.[23] | > 0.5 | A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS, distinguishing hits from noise with high confidence.[8] |
| Signal-to-Background (S/B) | The ratio of the mean signal of the high control (0% inhibition) to the mean signal of the low control (100% inhibition). | > 5 | A higher S/B ratio provides a wider dynamic range to detect inhibitor activity. |
| DMSO Tolerance | The maximum concentration of DMSO that does not significantly affect assay performance. | < 1% final | Ensures that the compound vehicle does not interfere with the assay readout.[24] |
| IC₅₀ Reproducibility | The consistency of the calculated IC₅₀ value for a standard control inhibitor across multiple experiments. | < 2-fold variation | Demonstrates the stability and reproducibility of the assay over time. |
Conclusion
This application note outlines a comprehensive and robust HTS cascade for the identification of (2-Hydroxyphenyl)(isoxazol-4-yl)methanone analogues as inhibitors of p38α MAPK. By employing a highly sensitive TR-FRET primary assay, an orthogonal AlphaScreen secondary assay, and a physiologically relevant cell-based confirmation assay, researchers can efficiently progress from a large compound library to validated, cell-active hits. Adherence to the detailed protocols and rigorous quality control standards described herein will ensure the generation of high-quality, reproducible data, accelerating the drug discovery process for this promising class of compounds.
References
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M-L, M., et al. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. Drug Discovery Today, 25(10), 1807-1821. [Link]
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BMG LABTECH. AlphaScreen. BMG LABTECH. [Link]
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M-L, M., et al. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. Request PDF on ResearchGate. [Link]
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Majmudar, J. D., et al. (2020). A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9. Cell, 182(4), 1035-1049.e20. [Link]
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Arkin, M. R., et al. (2014). High-Throughput Screening Assays to Discover Small-Molecule Inhibitors of Protein Interactions. Bentham Science Publishers. [Link]
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Wanner, J., et al. (2011). High-throughput screening assays to discover small-molecule inhibitors of protein interactions. Semantic Scholar. [Link]
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Beveridge, M., et al. (2007). A cell-based ultra-high-throughput screening assay for identifying inhibitors of D-amino acid oxidase. Journal of Biomolecular Screening, 12(4), 485-494. [Link]
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Min, J., et al. (2022). High-Throughput Screening Tool to Identify Small Molecule Inhibitors of Telomerase. ACS Chemical Biology, 17(7), 1729-1738. [Link]
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Ali, A., et al. (2017). High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes. PLOS One, 12(1), e0169963. [Link]
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BMG LABTECH. LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. BMG LABTECH. [Link]
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ResearchGate. (2018). AlphaScreen assays. (A) Principles of AlphaScreen technology. ResearchGate. [Link]
-
Zhang, X., et al. (2012). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. [Link]
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BMG LABTECH. (2022). Cell-based assays on the rise. BMG LABTECH. [Link]
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Emerald Cloud Lab. (2024). ExperimentAlphaScreen Documentation. Emerald Cloud Lab. [Link]
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Assay Genie. High-Throughput Screening Assays. Assay Genie. [Link]
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Gazy, I., et al. (2015). Development of a high-throughput fluorescence polarization assay to detect inhibitors of the FAK-paxillin interaction. Analytical Biochemistry, 477, 37-44. [Link]
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Todorova, E., et al. (2011). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. Bioorganic & Medicinal Chemistry Letters, 21(16), 4863-4866. [Link]
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ResearchGate. (2012). (PDF) Cell-Based Assays in High-Throughput Screening for Drug Discovery. ResearchGate. [Link]
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Science.gov. p38-mapk inhibitor sb203580: Topics. Science.gov. [Link]
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Mukherjee, S., et al. (2011). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Future Oncology, 7(12), 1427-1437. [Link]
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ResearchGate. (2020). High-Throughput Screening For The Discovery Of Enzyme Inhibitors. Request PDF on ResearchGate. [Link]
-
Nanomicrospheres. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Nanomicrospheres. [Link]
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Zhang, J., et al. (2017). Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates. Biochemistry, 56(34), 4528-4535. [Link]
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Denny, W. A. (2022). Inhibitors and Activators of the p38 Mitogen-Activated MAP Kinase (MAPK) Family as Drugs to Treat Cancer and Inflammation. Current Cancer Drug Targets, 22(3), 209-220. [Link]
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Ansari, M. F., et al. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. Arabian Journal of Chemistry, 10, S3458-S3479. [Link]
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Kummeter, M., et al. (2016). Synthesis of [4-(2-Hydroxyphenyl)thiazol-2-yl]methanones as Potential Bioisosteres of Salicylidene Acylhydrazides. Molecules, 21(10), 1373. [Link]
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ResearchGate. (2020). Inhibitors of natural product to p38 MAPK. ResearchGate. [Link]
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Wang, Y., et al. (2022). Discovery of 2-(isoxazol-5-yl)phenyl 3,4-dihydroxybenzoate as a potential inhibitor for the Wnt/β-catenin pathway. Bioorganic Chemistry, 128, 106116. [Link]
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Application Note: Quantitative Characterization of Protein-Ligand Interactions for (2-Hydroxyphenyl)(isoxazol-4-yl)methanone
Introduction: The Critical Role of Binding Affinity in Drug Discovery
The compound (2-Hydroxyphenyl)(isoxazol-4-yl)methanone is a novel small molecule with potential therapeutic applications. A fundamental step in elucidating its mechanism of action and advancing it through the drug discovery pipeline is the precise and quantitative measurement of its binding affinity to putative protein targets. Binding affinity, typically expressed as the dissociation constant (Kd), is a cornerstone of pharmacology, as it dictates the concentration of a compound required to elicit a biological response and influences its pharmacokinetic and pharmacodynamic properties.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practical execution of robust assays to determine the binding affinity of (2-Hydroxyphenyl)(isoxazol-4-yl)methanone. We will delve into two gold-standard, label-free biophysical techniques: Surface Plasmon Resonance (SPR) for kinetic analysis and Isothermal Titration Calorimetry (ITC) for thermodynamic characterization. These methods provide a holistic view of the binding event, offering insights into the kinetics (kₐ, kₔ), thermodynamics (ΔH, ΔS), and stoichiometry (n) of the interaction.[1][2] Adherence to the detailed protocols and best practices outlined herein will ensure the generation of high-quality, reproducible data essential for informed decision-making in drug development projects.
Choosing the Right Assay: A Strategic Overview
The selection of an appropriate binding assay is contingent on the specific scientific question, the properties of the interactants, and the desired throughput. While various methods exist, SPR and ITC are highlighted for their ability to provide rich, direct binding data without the need for molecular labeling, which can sometimes interfere with the interaction.[1]
-
Surface Plasmon Resonance (SPR): This technique is unparalleled for its real-time monitoring of binding events, allowing for the determination of both the association rate (kₐ) and the dissociation rate (kₔ).[3][4] The ratio of these rates (kₔ/kₐ) yields the equilibrium dissociation constant (Kd). SPR is particularly powerful for understanding the dynamics of an interaction and for ranking compounds based on their residence time on the target.[2][3]
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event.[1][5] This allows for the direct determination of the binding enthalpy (ΔH), which, along with the calculated Kd, can be used to determine the entropy of binding (ΔS). ITC is the gold standard for characterizing the thermodynamic drivers of an interaction and provides the binding stoichiometry (n), which is the molar ratio of the ligand to the protein in the complex.[1][6]
-
Fluorescence Polarization (FP): As a complementary technique, FP is a solution-based method that can be valuable for high-throughput screening (HTS) to identify initial hits.[7][8][9] It relies on the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[7][10][11] While powerful, it requires labeling and is an indirect measurement of binding.
Experimental Workflow & Logic
A logical workflow ensures the efficient and accurate characterization of the binding of (2-Hydroxyphenyl)(isoxazol-4-yl)methanone to its target protein.
Figure 1. A logical workflow for binding affinity determination.
Detailed Protocol: Surface Plasmon Resonance (SPR)
SPR measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.[3] In a typical experiment involving a small molecule like (2-Hydroxyphenyl)(isoxazol-4-yl)methanone, the target protein is immobilized on the sensor surface, and the compound is flowed over as the analyte.[2][4]
Causality Behind Experimental Choices
-
Immobilization Strategy: The choice of immobilization chemistry is critical to ensure the protein remains active and that binding sites are accessible. Amine coupling is common, but if it risks modifying active site residues, alternative methods like capture-based approaches (e.g., His-tag to an NTA chip) should be used.[12] The goal is to achieve a stable and active surface.[12]
-
Analyte Concentration Range: The concentrations of (2-Hydroxyphenyl)(isoxazol-4-yl)methanone should span a range from at least 10-fold below to 10-fold above the expected Kd. This ensures a full binding curve for accurate kinetic fitting. If the Kd is unknown, a wide range of concentrations should be screened initially.
-
Flow Rate: The flow rate must be high enough to minimize "mass transport limitation," a phenomenon where the rate of analyte diffusion to the surface, rather than the intrinsic binding rate, becomes the rate-limiting step. This is particularly important for high-affinity interactions.
Step-by-Step SPR Protocol
-
System Preparation:
-
Prepare running buffer (e.g., HBS-EP+) and ensure it is degassed. The buffer should be identical to the one the protein and compound are in, including any necessary co-solvents like DMSO, to minimize bulk refractive index shifts.[13]
-
Select a suitable sensor chip (e.g., CM5 for amine coupling).
-
-
Protein Immobilization:
-
Activate the sensor surface with a 1:1 mixture of EDC/NHS.
-
Inject the purified target protein at a concentration of 10-50 µg/mL in an appropriate immobilization buffer (e.g., 10 mM Acetate, pH 4.5). Aim for a low to moderate immobilization density (e.g., 2000-5000 RU) to minimize steric hindrance and other artifacts.
-
Deactivate any remaining active esters with an injection of ethanolamine-HCl.
-
A reference flow cell should be prepared similarly but without the protein to subtract non-specific binding and bulk effects.
-
-
Binding Analysis:
-
Prepare a dilution series of (2-Hydroxyphenyl)(isoxazol-4-yl)methanone in running buffer. A typical starting range would be 0.1 nM to 10 µM. Ensure the final DMSO concentration is consistent across all samples and in the running buffer (typically ≤1%).
-
Inject the compound solutions over the reference and active flow cells at a constant flow rate (e.g., 30-50 µL/min). Start with a blank buffer injection to establish a stable baseline.
-
Monitor the association phase during injection, followed by a dissociation phase where only running buffer flows over the chip.
-
Between cycles, if necessary, inject a regeneration solution (e.g., low pH glycine or high salt) to remove any remaining bound analyte.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data.
-
Perform a global fit of the kinetic data from all analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.
-
This analysis will yield the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kd).
-
Detailed Protocol: Isothermal Titration Calorimetry (ITC)
ITC is a solution-based technique that provides a complete thermodynamic profile of the binding interaction.[6] By convention, the macromolecule (protein) is placed in the sample cell, and the ligand ((2-Hydroxyphenyl)(isoxazol-4-yl)methanone) is titrated in from the injection syringe.[14]
Causality Behind Experimental Choices
-
Buffer Matching: Mismatches in buffer composition between the syringe and the cell will generate large heats of dilution, obscuring the binding signal.[14] Therefore, extensive dialysis of the protein against the final buffer used to dissolve the compound is mandatory.
-
Concentration Optimization: The concentrations of protein and ligand must be carefully chosen to ensure a sigmoidal binding isotherm. The "c-window" (c = n * [Protein] / Kd) is an important parameter, with an optimal range typically between 5 and 500.[14] This often requires an initial estimate of the Kd (e.g., from SPR).
-
Control Experiments: A control titration of the ligand into buffer alone is essential to determine the heat of dilution of the compound, which must be subtracted from the experimental data.
Step-by-Step ITC Protocol
-
Sample Preparation:
-
Dialyze the purified target protein extensively against the final experimental buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5).
-
Prepare a stock solution of (2-Hydroxyphenyl)(isoxazol-4-yl)methanone in the final dialysis buffer. Ensure the final concentration of any co-solvent like DMSO is identical in both the protein solution and the compound solution.[14]
-
Accurately determine the concentrations of both protein and compound.
-
-
Instrument Setup:
-
Thoroughly clean the sample cell and injection syringe.
-
Load the protein solution into the sample cell (typically ~200-300 µL).
-
Load the compound solution into the injection syringe (typically ~40-50 µL).
-
Allow the system to equilibrate thermally.
-
-
Titration Experiment:
-
Set the experimental parameters, including the number of injections (e.g., 19-20), injection volume (e.g., 2 µL), and spacing between injections (e.g., 150 s).
-
Perform an initial small injection (e.g., 0.4 µL) that is typically discarded during analysis.
-
Initiate the titration run.
-
-
Control Titration:
-
Perform a separate experiment under identical conditions, titrating the compound solution into the buffer-filled sample cell.
-
-
Data Analysis:
-
Integrate the raw power peaks to obtain the heat change per injection (µcal/mol).
-
Subtract the heats of dilution from the control experiment.
-
Plot the corrected heat per injection against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable model (e.g., one set of sites) to determine the Kd, binding enthalpy (ΔH), and stoichiometry (n). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Kₐ) = ΔH - TΔS.
-
Data Presentation and Interpretation
Quantitative data should be summarized in a clear and structured format to allow for easy comparison and interpretation.
Table 1: Summary of Kinetic and Affinity Data from SPR
| Parameter | Value | Units |
| Association Rate (kₐ) | Value | M⁻¹s⁻¹ |
| Dissociation Rate (kₔ) | Value | s⁻¹ |
| Dissociation Constant (Kd) | Value | nM or µM |
Table 2: Summary of Thermodynamic and Stoichiometry Data from ITC
| Parameter | Value | Units |
| Dissociation Constant (Kd) | Value | nM or µM |
| Stoichiometry (n) | Value | - |
| Enthalpy (ΔH) | Value | kcal/mol |
| Entropy (ΔS) | Value | cal/mol/deg |
| Gibbs Free Energy (ΔG) | Value | kcal/mol |
Assay Validation and Trustworthiness
To ensure the trustworthiness of the results, every protocol must be a self-validating system.[15][16]
-
Orthogonal Confirmation: The Kd values obtained from SPR and ITC should be in reasonable agreement. Discrepancies may indicate issues with protein activity on the SPR surface or other experimental artifacts.
-
Consistency Across Conditions: The results should be reproducible across different batches of protein and compound.
-
Appropriate Controls: The use of reference flow cells in SPR and ligand-to-buffer titrations in ITC are non-negotiable controls for data quality.
-
Model Fitting: The chosen fitting model should be statistically justified, and the quality of the fit (e.g., Chi-squared value) should be reported.
Conclusion
Determining the binding affinity of (2-Hydroxyphenyl)(isoxazol-4-yl)methanone to its protein target(s) is a critical step in its development as a potential therapeutic agent. By employing rigorous, label-free biophysical methods such as Surface Plasmon Resonance and Isothermal Titration Calorimetry, researchers can obtain high-quality kinetic and thermodynamic data. The detailed protocols and best practices provided in this application note are designed to guide scientists in generating robust, reproducible, and reliable results, thereby enabling a deeper understanding of the compound's mechanism of action and facilitating its progression in the drug discovery process.
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BMG Labtech. Protein-ligand binding measurements using fluorescence polarization.
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Nanomicrospheres. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements.
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SpringerLink. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format.
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PubMed. Validation of a ligand-binding assay for active protein drug quantification following the 'free analyte QC concept'.
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PubMed. Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry.
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National Center for Biotechnology Information. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates.
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Creative BioMart. Principle and Protocol of Surface Plasmon Resonance (SPR).
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Molecular Devices. Fluorescence Polarization (FP).
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ResearchGate. Assays for direct binding of small molecules and proteins.
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PubMed. Multiplexed Small-Molecule-Ligand Binding Assays by Affinity Labeling and DNA Sequence Analysis.
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Bioanalysis Zone. Validation of a ligand-binding assay for active protein drug quantification following the 'free analyte QC concept'.
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Molecular Biology of the Cell (MBoC). A Guide to Simple and Informative Binding Assays.
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Malvern Panalytical. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1.
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Bitesize Bio. How Strong is Your Binding? A Quick Introduction to Isothermal Titration Calorimetry.
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SpringerLink. Characterization of Small Molecule–Protein Interactions Using SPR Method.
-
Taylor & Francis Online. Validation of A Ligand-Binding Assay for Active Protein Drug Quantification Following The 'Free Analyte Qc Concept'.
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PubMed. Characterization of Small Molecule-Protein Interactions Using SPR Method.
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National Center for Biotechnology Information. Computational evaluation of protein – small molecule binding.
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White Rose Research Online. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design.
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ResearchGate. Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry.
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FindLight. Four Gold Standards for Measuring Ligand-Binding Affinity.
-
National Center for Biotechnology Information. Ligand binding assays at equilibrium: validation and interpretation.
-
Charles River Laboratories. Ligand Binding Assay Bioanalysis.
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National Center for Biotechnology Information. A Guide to Simple and Informative Binding Assays.
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PubMed Central. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A.
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Fluidic Sciences Ltd. Binding Assays: Common Techniques and Key Considerations.
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Application Notes & Protocols for the (2-Hydroxyphenyl)(isoxazol-4-yl)methanone Scaffold in Drug Discovery
Abstract
The isoxazole heterocycle is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents.[1][2][3] This document provides a detailed guide for researchers on the potential application of the (2-Hydroxyphenyl)(isoxazol-4-yl)methanone core structure in drug discovery and development. While this specific molecule is not extensively characterized in public literature, its constituent parts—the isoxazole ring and the 2-hydroxyphenyl ketone moiety—suggest a strong potential for targeting key proteins in oncology and inflammatory diseases. This guide will focus on a plausible and high-value therapeutic target: Heat Shock Protein 90 (Hsp90) , a critical molecular chaperone implicated in cancer. We will detail the scientific rationale, a representative synthetic scheme, and robust, validated protocols for screening and characterizing compounds based on this promising scaffold.
Introduction: The Scientific Rationale
The (2-Hydroxyphenyl)(isoxazol-4-yl)methanone scaffold (CAS 53658-17-6) combines two pharmacologically significant motifs.[4][5]
-
The Isoxazole Ring: This five-membered heterocycle is a versatile bioisostere for various functional groups, offering metabolic stability and precise geometric orientation of substituents.[1][3] Its presence is a hallmark of drugs like the COX-2 inhibitor Valdecoxib and the antirheumatic agent Leflunomide, highlighting its role in creating potent and selective modulators of protein function.[3][6] Isoxazole derivatives have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2]
-
The 2-Hydroxyphenyl Ketone Moiety: This structural element is a key feature of many ATP-competitive kinase and chaperone inhibitors. The ortho-hydroxy group and the adjacent ketone oxygen can form a critical intramolecular hydrogen bond and act as a "warhead" that chelates a key magnesium ion or forms hydrogen bonds with specific amino acid residues in the ATP-binding pocket of enzymes. This motif is reminiscent of the resorcinol group found in many potent, clinically investigated Hsp90 inhibitors.[7][8]
The confluence of these two motifs in a single scaffold presents a compelling starting point for developing novel inhibitors targeting ATP-dependent enzymes, particularly Hsp90.
Proposed Target: Heat Shock Protein 90 (Hsp90)
Hsp90 is a molecular chaperone responsible for the conformational maturation and stability of numerous "client" proteins.[9] Many of these clients are oncoproteins critical for cancer cell growth, proliferation, and survival, such as HER2, RAF-1, AKT, and mutant p53. The rationale for targeting Hsp90 is that its inhibition leads to the simultaneous degradation of multiple key oncogenic drivers, causing the collapse of critical signaling pathways and inducing cancer cell death.[8][9] The (2-Hydroxyphenyl)(isoxazol-4-yl)methanone scaffold is hypothesized to bind to the ATP-binding pocket in the N-terminal domain (NTD) of Hsp90, preventing the conformational changes required for its chaperone activity.
Proposed Mechanism of Action: Hsp90 Inhibition Pathway
The proposed mechanism is illustrated below. Inhibition of the Hsp90 ATP-binding site prevents the chaperone from properly folding its client proteins. These misfolded oncoproteins are then recognized by the cell's quality control machinery and targeted for ubiquitination and subsequent degradation by the proteasome.
Caption: General synthetic workflow for scaffold derivatives.
Step-by-Step Methodology:
-
Synthesis of the Enaminone Intermediate:
-
To a solution of the desired substituted 2-hydroxyacetophenone (1.0 eq) in a suitable solvent like toluene, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq).
-
Rationale: DMF-DMA acts as both a reagent and a solvent, reacting with the acetophenone to form a key enaminone intermediate, which is primed for cyclization.
-
Heat the reaction mixture at 80-100 °C for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure to yield the crude enaminone, which can often be used in the next step without further purification.
-
-
Cyclization to form the Isoxazole Ring:
-
Dissolve the crude enaminone intermediate in ethanol.
-
Add hydroxylamine hydrochloride (1.2 eq) and a mild base such as sodium acetate (1.5 eq).
-
Rationale: Hydroxylamine reacts with the enaminone in a condensation-cyclization cascade to form the stable isoxazole ring. The base neutralizes the HCl salt.
-
Reflux the mixture for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
-
Application Note: Hsp90 Inhibition for Cancer Therapy
This section provides protocols to validate the hypothesis that compounds derived from the (2-Hydroxyphenyl)(isoxazol-4-yl)methanone scaffold can function as Hsp90 inhibitors.
Protocol 1: In Vitro Hsp90α N-Terminal Domain Binding Assay
This protocol uses a fluorescence polarization (FP) assay to quantify the binding of a test compound to the Hsp90α ATP-binding site. It measures the displacement of a high-affinity fluorescent probe.
Materials:
-
Recombinant human Hsp90α protein (N-terminal domain)
-
Fluorescently-labeled Hsp90 probe (e.g., a Bodipy-Geldanamycin conjugate)
-
Assay Buffer: 20 mM HEPES (pH 7.3), 50 mM KCl, 5 mM MgCl₂, 20 mM Na₂MoO₄, 0.01% NP-40, 0.1 mg/mL BSA.
-
Test compounds (dissolved in 100% DMSO)
-
Positive Control: A known Hsp90 inhibitor (e.g., Luminespib)
-
384-well, low-volume, black microplates
-
Microplate reader with FP capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. A typical starting concentration is 1 mM, diluted in 1:3 steps.
-
Assay Plate Setup:
-
Add 1 µL of diluted test compound, control inhibitor, or DMSO (vehicle control) to the appropriate wells.
-
Prepare a master mix of Hsp90α protein and the fluorescent probe in the assay buffer. The final concentrations should be optimized, but a starting point is 5 nM probe and 20 nM Hsp90α.
-
Rationale: The protein concentration is set to be above the Kd of the probe to ensure sufficient binding and a stable FP signal. The molybdate in the buffer stabilizes the Hsp90 protein.
-
Dispense 19 µL of the Hsp90/probe master mix into each well.
-
Final volume will be 20 µL, and the final DMSO concentration will be 5%.
-
-
Incubation: Seal the plate and incubate at room temperature for 60-90 minutes, protected from light.
-
Measurement: Read the fluorescence polarization on a compatible plate reader.
-
Data Analysis:
-
Calculate the percent inhibition relative to the high (probe + protein) and low (probe only) FP controls.
-
Plot percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to displace 50% of the fluorescent probe).
-
Hypothetical Screening Data:
| Compound ID | Scaffold Modification (R1) | Hsp90α Binding IC₅₀ (nM) |
| LEAD-001 | H (unsubstituted) | 850 |
| LEAD-002 | 4-Chloro | 225 |
| LEAD-003 | 4-Methoxy | 1500 |
| LEAD-004 | 5-Fluoro | 180 |
| Luminespib | (Positive Control) | 25 |
Protocol 2: Cell-Based Anti-Proliferative Assay (MTT Assay)
This protocol assesses the ability of a test compound to inhibit the growth of a cancer cell line known to be dependent on Hsp90 client proteins (e.g., SK-BR-3, breast cancer, HER2-positive).
Materials:
-
SK-BR-3 human breast cancer cell line
-
Complete growth medium (e.g., McCoy's 5A with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
Solubilization Buffer: 20% SDS, 50% DMF, pH 4.7
-
96-well clear tissue culture plates
-
Multichannel pipette, incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed SK-BR-3 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Rationale: Seeding density is optimized to ensure cells are in a logarithmic growth phase during the experiment.
-
-
Compound Treatment: Prepare serial dilutions of the test compounds in growth medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for 72 hours at 37°C in a 5% CO₂ incubator.
-
Rationale: A 72-hour incubation period is standard for assessing anti-proliferative effects and allows for multiple cell doublings.
-
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for another 4 hours.
-
Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to a purple formazan precipitate.
-
-
Solubilization: Add 100 µL of Solubilization Buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells.
-
Plot the percentage of viability against the logarithm of the compound concentration and fit to a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).
-
References
- Advances in isoxazole chemistry and their role in drug discovery. National Institutes of Health (NIH).
- (2-Hydroxyphenyl)(isoxazol-4-yl)methanone Information. BLDpharm.
- (2-HYDROXYPHENYL)(ISOXAZOL-4-YL)METHANONE 53658-17-6 wiki. Guidechem.
- Novel Synthesis of 3,4-Diarylisoxazole Analogues of Valdecoxib: Reversal Cyclooxygenase-2 Selectivity by Sulfonamide Group Removal. ResearchGate.
- Design, synthesis and biological studies of new isoxazole compounds as potent Hsp90 inhibitors. ResearchGate.
- Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
- Novel N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides as HSP90 inhibitors: design, synthesis and biological evaluation. National Institutes of Health (NIH).
- Heterocyclic Compounds as Hsp90 Inhibitors: A Perspective on Anticancer Applications. PMC, PubMed Central.
-
A review of isoxazole biological activity and present synthetic techniques. Journal of Population Therapeutics and Clinical Pharmacology. Available from: [Link]
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- 9. researchgate.net [researchgate.net]
Target identification and validation for (2-Hydroxyphenyl)(isoxazol-4-yl)methanone
Application Note: A-084
Introduction: Unlocking the Therapeutic Potential of a Promising Scaffold
(2-Hydroxyphenyl)(isoxazol-4-yl)methanone (henceforth referred to as Cpd-IX4) is a small molecule featuring two key pharmacophores: an isoxazole ring and a hydroxyphenyl ketone moiety.[1][2] The isoxazole scaffold is a privileged structure in medicinal chemistry, present in a wide array of approved drugs and clinical candidates exhibiting anticancer, anti-inflammatory, and antimicrobial activities. This broad bioactivity suggests that isoxazole-containing compounds can interact with a diverse range of biological targets. Similarly, the hydroxyphenyl group is a common feature in bioactive molecules, often involved in hydrogen bonding at target sites.
Despite the promise of its constituent parts, the specific biological target(s) and mechanism of action for Cpd-IX4 remain unknown. Identifying the molecular target of a bioactive compound is a critical step in the drug discovery pipeline; it transforms a "hit" from a phenotypic screen into a "lead" for a target-based drug development program.[3][4] This process, often called target de-orphaning, is essential for understanding efficacy, predicting potential toxicities, and designing next-generation analogs with improved properties.
This guide provides a comprehensive, multi-phase strategy for the systematic identification and rigorous validation of the molecular target(s) of Cpd-IX4. The workflow is designed to be logical and self-validating, integrating computational, biochemical, and cellular approaches to build a robust, evidence-based case for the compound's mechanism of action.
Phase 1: Hypothesis Generation and Phenotypic Characterization
The first phase aims to narrow the search space from the entire proteome to a manageable set of biological pathways and potential target classes. This is achieved by combining computational predictions with broad-based cellular screening to understand the compound's functional effects.
In Silico Target Prediction
Rationale: Before initiating wet-lab experiments, computational methods can generate valuable, data-driven hypotheses at minimal cost.[5][6] These approaches leverage vast databases of known drug-target interactions, protein structures, and chemical similarity to predict likely binding partners for a novel compound.
Methodology:
-
Ligand-Based (Similarity) Searching: Utilize platforms like ChEMBL or PubChem to identify known bioactive molecules that are structurally similar to Cpd-IX4. Targets of these similar compounds become initial hypotheses.
-
Pharmacophore Modeling: Define the key chemical features of Cpd-IX4 (e.g., hydrogen bond donors/acceptors, aromatic rings) and screen these against a database of 3D protein structures to find proteins with complementary binding pockets.
-
Reverse/Panel Docking: Computationally dock the 3D structure of Cpd-IX4 against a large panel of known protein structures (e.g., kinases, GPCRs, proteases).[7] Proteins that show favorable binding energies are prioritized as potential targets.
Phenotypic Screening
Rationale: Phenotypic screening determines the actual effect of a compound on cellular or organismal function without a priori knowledge of the target.[8][9] This approach provides an unbiased view of the compound's activity and ensures that the subsequent target identification efforts are focused on a biologically relevant outcome.
Protocol: Broad-Spectrum Cell Viability Screening
-
Cell Line Panel Selection: Select a diverse panel of human cancer cell lines (e.g., NCI-60 panel) representing various tissue origins (lung, colon, breast, leukemia, etc.).
-
Compound Preparation: Prepare a 10 mM stock solution of Cpd-IX4 in DMSO. Create a 10-point serial dilution series (e.g., from 100 µM to 5 nM).
-
Cell Plating: Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with the Cpd-IX4 dilution series for 72 hours. Include a DMSO-only vehicle control and a positive control (e.g., staurosporine).
-
Viability Assay: Add a viability reagent (e.g., CellTiter-Glo® or PrestoBlue™) and measure the signal (luminescence or fluorescence) on a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve. Calculate the half-maximal inhibitory concentration (IC50) for each cell line.
Data Presentation: Sample Phenotypic Screening Results
| Cell Line | Tissue of Origin | Cpd-IX4 IC50 (µM) |
| A549 | Lung Carcinoma | > 50 |
| HCT116 | Colon Carcinoma | 1.2 |
| MDA-MB-231 | Breast Adenocarcinoma | 0.8 |
| K562 | Chronic Myelogenous Leukemia | 0.5 |
| Jurkat | Acute T-cell Leukemia | > 50 |
Expert Interpretation: The hypothetical data above suggests that Cpd-IX4 has potent anti-proliferative activity against specific cancer types (colon, breast, leukemia) while sparing others. This selective activity profile is highly desirable and provides a strong rationale for target identification. The sensitive cell lines (HCT116, MDA-MB-231, K562) become the primary model systems for the subsequent experiments.
Phase 2: Unbiased Identification of Direct Binding Partners
With a confirmed phenotypic effect, the next phase employs powerful chemoproteomic techniques to directly identify the proteins that physically interact with Cpd-IX4 within the complex cellular environment. The cornerstone of this phase is affinity purification coupled with mass spectrometry (AP-MS).[10][11]
Workflow for Affinity-Based Target Identification
Caption: Principle of the Cellular Thermal Shift Assay (CETSA).
-
Cell Treatment: Treat intact K562 cells with either vehicle (DMSO) or a saturating concentration of Cpd-IX4 (e.g., 10x IC50) for 1-2 hours.
-
Thermal Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet aggregated proteins.
-
Quantification: Carefully collect the supernatant (containing the soluble protein fraction). Analyze the amount of the candidate target protein in each sample by Western Blot or ELISA.
-
Data Analysis: For each temperature, quantify the band intensity and normalize it to the 37°C sample. Plot the percentage of soluble protein versus temperature for both vehicle- and Cpd-IX4-treated samples. A rightward shift in the melting curve for the Cpd-IX4-treated sample confirms target engagement.
Genetic Validation
Rationale: The ultimate proof of a target's relevance is to show that genetically removing or reducing its expression mimics the effect of the drug. CRISPR/Cas9-mediated gene knockout is the gold standard for this type of validation. [12][13][14] Protocol 4: CRISPR/Cas9-Mediated Target Knockout
-
gRNA Design and Cloning: Design at least two different single-guide RNAs (sgRNAs) that target early, constitutive exons of the candidate target gene to ensure a functional knockout. Clone these into a Cas9-expressing lentiviral vector.
-
Lentivirus Production and Transduction: Produce lentiviral particles and transduce K562 cells. Select for transduced cells (e.g., with puromycin).
-
Knockout Confirmation: Expand the selected cell pools. Confirm successful knockout of the target protein at the protein level via Western Blot.
-
Phenotypic Analysis: Perform the same cell viability assay used in Phase 1 on the wild-type K562 cells and the target-knockout K562 cells.
-
Compound Resensitization Test: Treat both wild-type and knockout cells with a dose-response curve of Cpd-IX4.
Interpreting the Results:
| Condition | Expected Outcome | Conclusion |
| Target KO Viability | Knockout cells show reduced viability or proliferation compared to wild-type cells. | The target is critical for cell survival, mimicking the drug's effect. |
| Cpd-IX4 on KO cells | Knockout cells are significantly less sensitive (resistant) to Cpd-IX4 (IC50 increases >10-fold). | The compound's primary mechanism of action is through this target. |
| Cpd-IX4 on KO cells | Knockout cells show the same sensitivity to Cpd-IX4 as wild-type cells. | The identified protein is an off-target, or the compound works through multiple pathways. |
Summary and Next Steps
This comprehensive workflow provides a robust framework for moving from an uncharacterized bioactive small molecule, Cpd-IX4, to a fully validated drug target. By integrating in silico, phenotypic, chemoproteomic, and genetic approaches, researchers can build a powerful, multi-faceted case for a specific mechanism of action. [3]A successful outcome—the identification and validation of a novel target—paves the way for rational, target-based optimization of the Cpd-IX4 scaffold, accelerating its journey toward clinical development.
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Gingras, A. C., Abe, K. T., & Raught, B. (2007). Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions. Nature Protocols, 2(11), 2735-2745. Available from: [Link]
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Schenone, M., Dancik, V., Wagner, B. K., & Schreiber, S. L. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology, 9(4), 232-240. Available from: [Link]
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Pizzo, E., & Gauthier, D. (2023). Activity-based protein profiling: A graphical review. Journal of Medicinal Chemistry, 66(16), 11029-11048. Available from: [Link]
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Moffat, J. G., Vincent, F., Lee, J. A., Eder, J., & Prunotto, M. (2017). Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. Nature Reviews Drug Discovery, 16(8), 531-546. Available from: [Link]
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Almqvist, H., Axelsson, H., & Jafari, R. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 221-230. Available from: [Link]
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Muthas, D., & Pilka, E. S. (2021). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology, 2267, 23-40. Available from: [Link]
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Moore, J. D. (2015). The impact of CRISPR-Cas9 on target identification and validation. Drug Discovery Today, 20(4), 450-457. Available from: [Link]
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Willemsen, J., & Wright, G. D. (2023). Activity-based protein profiling: A graphical review. RSC Chemical Biology, 4(1), 1-19. Available from: [Link]
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News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Available from: [Link]
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Technology Networks. (2025). Phenotypic Screening: A Powerful Tool for Drug Discovery. Available from: [Link]
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Li, R., et al. (2022). A Review of Target Identification Strategies for Drug Discovery: from Database to Machine-Based Methods. Current Drug Targets, 23(14), 1346-1356. Available from: [Link]
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ResearchGate. (2025). In Silico Target Prediction for Small Molecules: Methods and Protocols. Available from: [Link]
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Wang, Y., et al. (2023). The Art of Finding the Right Drug Target: Emerging Methods and Strategies. Pharmacological Reviews, 75(4), 772-800. Available from: [Link]
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Creative Biolabs. In Silico Target Prediction. Available from: [Link]
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Biocompare. (2022). Target Validation with CRISPR. Available from: [Link]
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Keilhauer, E. C., & Mann, M. (2013). Accurate Protein Complex Retrieval by Affinity Enrichment Mass Spectrometry (AE-MS) Rather than Affinity Purification Mass Spectrometry (AP-MS). Molecular & Cellular Proteomics, 12(12), 3836-3851. Available from: [Link]
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Li, L., et al. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Chemistry, 6, 117. Available from: [Link]
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Virtual Drug Design Simulations. (2023). Tutorial 1 : A beginner's guide to in-silico drug discovery. YouTube. Available from: [Link]
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Dai, L., et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 11(15), e4113. Available from: [Link]
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NIST. (n.d.). Methanone, (4-hydroxyphenyl)phenyl-. In NIST Chemistry WebBook. Available from: [Link]
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Johnson, C. H., & Loo, J. A. (2020). Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. Journal of The American Society for Mass Spectrometry, 31(3), 515-531. Available from: [Link]
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Ceccarelli, J., et al. (2023). Next-Generation Phenotypic Screening in Early Drug Discovery for Infectious Diseases. ACS Infectious Diseases, 9(11), 2151-2166. Available from: [Link]
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Khan, F. A., et al. (2024). CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. Current Gene Therapy, 24(1), 1-1. Available from: [Link]
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World Journal of Biology Pharmacy and Health Sciences. (2024). Target identification and validation in research. WJBPHS, 17(03), 107-117. Available from: [Link]
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Rodriguez-Molina, J. B., & Bantscheff, M. (2024). Mapping the Evolution of Activity-Based Protein Profiling: A Bibliometric Review. Journal of Proteome Research, 23(1), 3-14. Available from: [Link]
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Swinney, D. C. (2013). The Resurrection of Phenotypic Drug Discovery. Clinical Pharmacology & Therapeutics, 93(4), 297-299. Available from: [Link]
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PubChem. Methanone, (4-hydroxyphenyl)[4-(2-propyn-1-yloxy)phenyl]-. Available from: [Link]
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Li, H., et al. (2022). In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. International Journal of Molecular Sciences, 23(19), 11466. Available from: [Link]
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Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Available from: [Link]
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Frontiers. (2024). CRISPR/Cas9 technology in tumor research and drug development application progress and future prospects. Available from: [Link]
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Robers, M. B., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(11), 2217-2227. Available from: [Link]
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Cheméo. (n.d.). Chemical Properties of Methanone, (2-hydroxyphenyl)phenyl- (CAS 117-99-7). Available from: [Link]
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Fellmann, C., et al. (2017). Cornerstones of CRISPR-Cas in drug development and therapy. Nature Reviews Drug Discovery, 16(2), 89-100. Available from: [Link]
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Bogyo, M., & Cravatt, B. (2022). Activity Based Protein Profiling for Drug Discovery. YouTube. Available from: [Link]
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EMBL-EBI. (n.d.). High-throughput: Affinity purification mass spectrometry. Available from: [Link]
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Application Notes & Protocols: A Framework for Determining the Effective In Vivo Dosage of (2-Hydroxyphenyl)(isoxazol-4-yl)methanone
For: Researchers, scientists, and drug development professionals.
Abstract
The translation of a novel chemical entity from in vitro validation to in vivo preclinical studies is a critical juncture in drug discovery. This guide provides a comprehensive framework for the systematic determination of an effective and safe in vivo dosage for (2-Hydroxyphenyl)(isoxazol-4-yl)methanone, a compound with potential therapeutic applications. Given the limited public data on this specific molecule, this document outlines a principle-driven approach, applicable to other novel isoxazole-based compounds. We will detail the requisite preliminary in vitro characterization, methodologies for initial dose estimation including allometric scaling, the design of dose-range finding and toxicity studies, and the ultimate planning of efficacy studies. The protocols herein are designed to ensure scientific rigor, reproducibility, and adherence to ethical guidelines in animal research.
Introduction: The Challenge of In Vivo Dose Selection
(2-Hydroxyphenyl)(isoxazol-4-yl)methanone is a heterocyclic ketone with a structure suggestive of potential biological activity, as many isoxazole derivatives have demonstrated anti-inflammatory, analgesic, and anticancer properties.[1][2] However, transitioning such a compound into animal models requires a carefully considered dosage strategy. An arbitrarily chosen dose risks either a lack of efficacy (if too low) or unforeseen toxicity (if too high), leading to a waste of resources and ethically questionable study design.[3][4]
This document serves as a practical guide for establishing a therapeutic window for this and similar novel compounds. We will proceed under the assumption that the compound has shown promising in vitro activity and requires in vivo validation.
Prerequisite Data: Foundational In Vitro & Ex Vivo Characterization
Before any in vivo experimentation, a robust dataset for (2-Hydroxyphenyl)(isoxazol-4-yl)methanone must be generated from in vitro assays. This information is the bedrock for initial dose estimations.[5]
| Parameter | Description | Significance for In Vivo Studies |
| IC50 / EC50 | The concentration that produces 50% of the maximal inhibitory or effective response in a relevant cell-based assay.[5][6] | Provides a primary benchmark of the compound's potency. The in vivo target concentration should ideally encompass this value. |
| Cytotoxicity (CC50) | The concentration that causes the death of 50% of cells in a cytotoxicity assay.[5] | Establishes an initial therapeutic index (CC50/IC50). A larger index suggests a potentially safer compound. |
| Mechanism of Action | The specific biochemical pathway or target through which the compound exerts its effect. | Informs the selection of relevant animal models and pharmacodynamic biomarkers to measure target engagement in vivo. |
| Solubility | The ability of the compound to dissolve in various solvents, particularly aqueous-based buffers and potential vehicle formulations.[5] | Critical for preparing a homogenous and bioavailable formulation for animal administration. Poor solubility can lead to erratic absorption. |
| In Vitro ADME | Preliminary assessment of Absorption, Distribution, Metabolism, and Excretion using cell models (e.g., Caco-2 for permeability, liver microsomes for metabolic stability). | Predicts potential pharmacokinetic behavior and helps anticipate challenges like rapid clearance or poor bioavailability.[7] |
Phase 1: Initial Dose Estimation Methodologies
With the prerequisite in vitro data, researchers can make an educated initial estimate for the first in vivo studies. The goal is to select a starting dose that is likely to be safe yet has a chance of showing a biological effect.
From In Vitro Efficacy to In Vivo Starting Dose
A common, though simplistic, starting point is to aim for a plasma concentration in the animal that is a multiple of the in vitro EC50 or IC50. However, this does not account for species differences in metabolism and distribution. A more refined approach is necessary.
Allometric Scaling: A Cornerstone of Interspecies Dose Conversion
Allometric scaling is a widely accepted empirical method that relates physiological and pharmacokinetic parameters to body size across different species.[8][9] It is based on the principle that many biological processes, including drug clearance, scale with body weight in a predictable, non-linear fashion.[8][10] The FDA provides guidance on using this method to estimate a Maximum Recommended Starting Dose (MRSD) for human trials based on animal toxicity data, and the same principles can be applied to estimate initial animal doses.[10]
The conversion relies on Body Surface Area (BSA) normalization, which correlates better with metabolic rate than body weight alone.[10][11]
Formula for Human Equivalent Dose (HED) Conversion:
-
HED (mg/kg) = Animal Dose (mg/kg) × (Animal Km / Human Km)
Where the Km factor is Body Weight (kg) / Body Surface Area (m²).
Table of Standard Km Factors:
| Species | Body Weight (kg) | BSA (m²) | Km Factor |
| Mouse | 0.02 | 0.0066 | 3 |
| Rat | 0.15 | 0.025 | 6 |
| Rabbit | 1.5 | 0.15 | 12 |
| Dog | 8 | 0.40 | 20 |
| Human | 60 | 1.6 | 37 |
Source: Based on FDA guidance documents.[10][11]
Protocol 1: Estimating a Starting Dose in Mice from a No Observed Adverse Effect Level (NOAEL) in Rats
-
Identify the NOAEL: Assume a preliminary toxicity study in rats established a NOAEL of 50 mg/kg.
-
Calculate the HED: Convert the rat NOAEL to a Human Equivalent Dose to serve as a reference point.
-
HED = 50 mg/kg (Rat Dose) / 6.2 (Rat Km Ratio relative to Human) ≈ 8.1 mg/kg.[11]
-
-
Convert HED to Mouse Dose: Use the HED to estimate an equivalent starting dose for a mouse study.
-
Mouse Dose (mg/kg) = HED (mg/kg) × (Mouse Km Ratio relative to Human)
-
Mouse Dose (mg/kg) = 8.1 mg/kg × 12.3 ≈ 100 mg/kg.
-
This calculation provides a scientifically grounded starting point for a dose-range finding study in mice.
Phase 2: In Vivo Dose-Range Finding and Toxicity Studies
The primary goal of this phase is to determine the Maximum Tolerated Dose (MTD), defined as the highest dose that does not cause unacceptable toxicity or more than a 10-20% loss in body weight.[12]
Experimental Workflow for Dose-Range Finding
Caption: Workflow for an in vivo dose-range finding study.
Protocol 2: Acute Dose-Range Finding Study in Mice
-
Animal Model: Select a relevant strain of mice (e.g., C57BL/6). Use 3-5 animals per group.
-
Dose Groups: Based on allometric scaling, select 3-4 dose levels. For example: 10 mg/kg, 50 mg/kg, and 100 mg/kg, plus a vehicle control group.
-
Formulation: Prepare (2-Hydroxyphenyl)(isoxazol-4-yl)methanone in a sterile, non-toxic vehicle (e.g., saline with 5% DMSO and 10% Tween® 80). Ensure the compound is fully dissolved or forms a stable suspension.
-
Administration: Administer the compound via the intended clinical route (e.g., intraperitoneal injection (IP) or oral gavage (PO)).
-
Monitoring:
-
Record body weight daily.
-
Observe animals twice daily for clinical signs of toxicity (e.g., lethargy, ruffled fur, abnormal posture, labored breathing).
-
The study duration is typically 7-14 days.
-
-
Endpoint: The MTD is the highest dose at which no significant weight loss (e.g., >15%) and no severe clinical signs are observed.[12]
Phase 3: Designing and Executing Efficacy Studies
With the MTD established, efficacy studies can be designed using doses at or below this level.
Selecting Doses for Efficacy
A typical efficacy study will include at least three dose levels to demonstrate a dose-response relationship:
-
High Dose: The MTD or a slightly lower dose (e.g., 80% of MTD).
-
Mid Dose: A dose expected to give a sub-maximal effect (e.g., 25-50% of the high dose).
-
Low Dose: A dose that may show a minimal effect, helping to define the lower end of the therapeutic window (e.g., 25-50% of the mid dose).
The Importance of Controls and Blinding
To ensure the scientific validity of the study, several control groups are essential:[3]
-
Vehicle Control: Animals receive only the delivery solution.
-
Positive Control: A known effective drug for the disease model, which validates the model's responsiveness.
-
Sham Control: (If applicable) Animals undergo any procedural manipulations (e.g., surgery) without receiving the test article.
Furthermore, procedures such as randomization of animals into groups and blinding of investigators to treatment allocation are crucial to mitigate experimental bias.[3]
Caption: Logical flow for designing a robust in vivo efficacy study.
Conclusion and Future Directions
Determining the effective in vivo dosage for a novel compound like (2-Hydroxyphenyl)(isoxazol-4-yl)methanone is not a single experiment but a systematic, multi-phased process. By integrating in vitro characterization, principled dose estimation with allometric scaling, and carefully designed in vivo dose-finding and efficacy studies, researchers can generate reliable and reproducible data. This structured approach not only enhances the likelihood of identifying a true therapeutic effect but also upholds the ethical and scientific standards essential for advancing preclinical drug development.
References
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Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy, 7(2), 27–31. Retrieved from [Link]
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Festing, M. F. W., & Törnqvist, K. (2018). General Principles of Preclinical Study Design. In The Design and Statistical Analysis of Animal Experiments (pp. 1-14). Springer, Cham. Retrieved from [Link]
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Barn World. (2024). Can Animal Scales Help with Dosage Calculations for Medications? Retrieved from [Link]
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Pharmacology Mentor. (n.d.). Human to Animal Dose Conversion & Allometric Scaling. Retrieved from [Link]
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Cardoso, C. d. O., Elgalad, A., & Badylak, S. F. (2023). Designing an In Vivo Preclinical Research Study. MDPI. Retrieved from [Link]
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Chemsafetypro. (2019). Introduction to Allometric Scaling and Its Use in Toxicology and Health Risk Assessment. Retrieved from [Link]
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Cardoso, C. d. O., Elgalad, A., & Badylak, S. F. (2023). Designing an In Vivo Preclinical Research Study. ResearchGate. Retrieved from [Link]
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Patsnap Synapse. (2025). Using Allometric Scaling to Predict Human PK from Animals. Retrieved from [Link]
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NAMSA. (2025). Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. Retrieved from [Link]
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Cardoso, C. d. O., Elgalad, A., & Badylak, S. F. (2023). Designing an In Vivo Preclinical Research Study. Preprints.org. Retrieved from [Link]
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ResearchGate. (2020). Is there any recommended dose range for determining the invivo anticancer activity of a new compound? Retrieved from [Link]
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National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Retrieved from [Link]
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NCBI Bookshelf. (2012). In Vivo Assay Guidelines. Retrieved from [Link]
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ScholarWorks@UTEP. (2022). In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. Retrieved from [Link]
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Al-Ostoot, F. H., et al. (2021). Synthesis, Structural Elucidation, In Silico and In Vitro Studies of New Class of Methylenedioxyphenyl-Based Amide Derivatives as Potential Myeloperoxidase Inhibitors for Cardiovascular Protection. Molecules, 26(23), 7179. Retrieved from [Link]
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Khan, I., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry, 11, 1229505. Retrieved from [Link]
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Al-Ostoot, F. H., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Journal of Nanobiotechnology, 20(1), 297. Retrieved from [Link]
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Application Notes and Protocols for the Formulation of (2-Hydroxyphenyl)(isoxazol-4-yl)methanone in Animal Models
Introduction
(2-Hydroxyphenyl)(isoxazol-4-yl)methanone is a novel heterocyclic compound belonging to the isoxazole class of molecules. Isoxazole derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties[1][2][3][4]. The successful preclinical evaluation of such compounds in animal models is critically dependent on the development of appropriate formulations that ensure adequate bioavailability and consistent drug exposure. This is particularly challenging for poorly water-soluble compounds, a common characteristic of many drug candidates[5][6][7].
This comprehensive guide provides a systematic approach to developing effective formulations for (2-Hydroxyphenyl)(isoxazol-4-yl)methanone for administration in rodent models. It is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols. The strategies outlined herein are based on established principles of pharmaceutical formulation for preclinical research and are intended to be adapted based on the experimentally determined physicochemical properties of the compound.
Physicochemical Characterization of (2-Hydroxyphenyl)(isoxazol-4-yl)methanone
A thorough understanding of the physicochemical properties of (2-Hydroxyphenyl)(isoxazol-4-yl)methanone is the foundational step in designing a successful formulation strategy.
Table 1: Physicochemical Properties of (2-Hydroxyphenyl)(isoxazol-4-yl)methanone
| Property | Value | Source |
| Molecular Formula | C₁₀H₇NO₃ | [8][9] |
| Molecular Weight | 189.17 g/mol | [8][9] |
| CAS Number | 53658-17-6 | [8][9] |
| Aqueous Solubility | To be determined experimentally | |
| pKa | To be determined experimentally | |
| LogP | To be determined experimentally | |
| Melting Point | To be determined experimentally | |
| Crystalline Form | To be determined experimentally |
Protocol 1: Preliminary Physicochemical Characterization
Objective: To determine the fundamental physicochemical properties of (2-Hydroxyphenyl)(isoxazol-4-yl)methanone to guide formulation development.
Materials:
-
(2-Hydroxyphenyl)(isoxazol-4-yl)methanone
-
Phosphate-buffered saline (PBS) at various pH values (e.g., 5.0, 6.5, 7.4)
-
Organic solvents (e.g., DMSO, ethanol, PEG 400)
-
Octanol and water for LogP determination
-
Differential Scanning Calorimeter (DSC)
-
Powder X-ray Diffractometer (PXRD)
-
UV-Vis spectrophotometer or HPLC with UV detector
Methodology:
-
Aqueous Solubility:
-
Prepare saturated solutions of the compound in PBS at different pH values.
-
Equilibrate the solutions for 24-48 hours at a controlled temperature (e.g., 25°C and 37°C).
-
Filter the solutions to remove undissolved solid.
-
Determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).
-
-
pKa Determination:
-
Use potentiometric titration or UV-spectrophotometry to determine the ionization constant(s) of the compound. This is crucial for understanding pH-dependent solubility.
-
-
LogP Determination:
-
Perform a shake-flask experiment using n-octanol and water.
-
Dissolve the compound in the two-phase system and allow it to partition.
-
Measure the concentration of the compound in both the aqueous and octanol phases to calculate the partition coefficient.
-
-
Melting Point and Crystalline Form:
-
Use DSC to determine the melting point and assess the compound's crystallinity and purity.
-
Employ PXRD to characterize the crystalline form of the solid compound.
-
Formulation Development Strategies
Based on the initial characterization, a suitable formulation strategy can be devised. For a compound with anticipated poor aqueous solubility, several approaches can be considered.
Caption: Formulation strategy selection based on physicochemical properties.
Aqueous-Based Formulations
For initial in vivo screening, simple aqueous-based formulations are often preferred due to their ease of preparation and reduced potential for vehicle-induced pharmacological effects.
1. Solution Formulations
If the compound exhibits sufficient solubility in a biocompatible co-solvent system, a solution is the most straightforward formulation.
Protocol 2: Preparation of a Co-Solvent-Based Solution for Parenteral Administration
Objective: To prepare a clear, sterile solution of (2-Hydroxyphenyl)(isoxazol-4-yl)methanone for parenteral administration.
Materials:
-
(2-Hydroxyphenyl)(isoxazol-4-yl)methanone
-
Dimethyl sulfoxide (DMSO)
-
PEG 400
-
Saline (0.9% NaCl) or PBS
-
Sterile filters (0.22 µm)
Methodology:
-
Solubility Screening: Determine the solubility of the compound in various individual and mixed solvent systems (e.g., 10% DMSO / 40% PEG 400 / 50% Saline).
-
Vehicle Preparation:
-
In a sterile container, add the required volume of DMSO.
-
Slowly add the PEG 400 while stirring.
-
Gradually add the saline or PBS to the organic solvent mixture.
-
-
Compound Dissolution:
-
Accurately weigh the required amount of (2-Hydroxyphenyl)(isoxazol-4-yl)methanone.
-
Slowly add the compound to the vehicle while stirring continuously until fully dissolved. Gentle warming may be applied if the compound is heat-stable.
-
-
Sterilization:
-
Filter the final solution through a 0.22 µm sterile filter into a sterile vial.
-
-
Quality Control:
-
Visually inspect the solution for any precipitation or crystallization upon standing at room temperature and under refrigerated conditions.
-
Confirm the concentration of the compound using a validated analytical method.
-
2. Suspension Formulations
For compounds with poor aqueous solubility, a suspension is a common and effective formulation strategy, particularly for oral and intraperitoneal administration.
Protocol 3: Preparation of a Carboxymethylcellulose (CMC)-Based Suspension for Oral Gavage
Objective: To prepare a uniform and stable suspension of (2-Hydroxyphenyl)(isoxazol-4-yl)methanone for oral administration in rodents.[10]
Materials:
-
(2-Hydroxyphenyl)(isoxazol-4-yl)methanone
-
Sodium carboxymethylcellulose (Na-CMC)
-
Sterile water for injection or purified water
-
Mortar and pestle
-
Magnetic stirrer and stir bar
Methodology:
-
Vehicle Preparation:
-
Weigh the required amount of Na-CMC (e.g., for a 0.5% w/v solution, use 0.5 g of Na-CMC for every 100 mL of water).[10]
-
Slowly add the Na-CMC to the water while continuously stirring to prevent clumping.[10]
-
Continue stirring until the Na-CMC is fully dissolved and the solution is clear and viscous.[10]
-
-
Particle Size Reduction (if necessary):
-
If the compound has a large particle size, gently grind it to a fine powder using a mortar and pestle.
-
-
Suspension Formulation:
-
Accurately weigh the required amount of the test compound.
-
In a separate container, create a paste by adding a small amount of the prepared CMC vehicle to the powdered compound (levigation).[10]
-
Gradually add the remaining CMC vehicle to the paste while stirring continuously.
-
Continue stirring the suspension for at least 30 minutes to ensure homogeneity.[10]
-
-
Homogeneity and Stability Assessment:
-
Visually inspect the suspension for any clumps or sedimentation. The suspension should be easily resuspendable upon gentle agitation.
-
Lipid-Based Formulations
For highly lipophilic compounds, lipid-based formulations can enhance oral bioavailability by improving drug solubilization in the gastrointestinal tract.[6][7]
Protocol 4: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To prepare a SEDDS formulation for enhanced oral absorption of (2-Hydroxyphenyl)(isoxazol-4-yl)methanone.
Materials:
-
(2-Hydroxyphenyl)(isoxazol-4-yl)methanone
-
Oil (e.g., sesame oil, corn oil)
-
Surfactant (e.g., Cremophor EL, Tween 80)
-
Co-surfactant (e.g., Transcutol P, PEG 400)
Methodology:
-
Excipient Screening: Determine the solubility of the compound in various oils, surfactants, and co-surfactants.
-
Formulation Development:
-
Based on solubility data, select an oil, surfactant, and co-surfactant.
-
Prepare various ratios of the selected excipients and visually observe their self-emulsification properties upon dilution with water.
-
-
Preparation of the SEDDS Formulation:
-
Accurately weigh the oil, surfactant, and co-surfactant in a glass vial.
-
Mix the components thoroughly until a clear, homogenous solution is formed.
-
Add the required amount of (2-Hydroxyphenyl)(isoxazol-4-yl)methanone and stir until completely dissolved.
-
-
Characterization:
-
Assess the droplet size of the emulsion formed upon dilution in aqueous media using dynamic light scattering.
-
Evaluate the stability of the formulation upon storage.
-
Administration in Animal Models
The choice of administration route depends on the experimental objective, the properties of the formulation, and the desired pharmacokinetic profile.
Caption: Matching formulation types to common administration routes.
Table 2: Recommended Administration Volumes and Needle Sizes for Rodents
| Route | Mouse | Rat | Needle Size (Gauge) |
| Oral (PO) | 10 mL/kg | 10 mL/kg | 20-22 (gavage needle) |
| Intraperitoneal (IP) | 10 mL/kg | 5-10 mL/kg | 25-27 |
| Intravenous (IV) | 5 mL/kg | 5 mL/kg | 27-30 |
| Subcutaneous (SC) | 10 mL/kg | 5-10 mL/kg | 25-27 |
Note: These are general guidelines; consult your institution's IACUC policies for specific recommendations.[11][12][13]
Protocol 5: Oral Gavage Administration in Mice
Objective: To accurately administer a liquid formulation directly into the stomach of a mouse.[14]
Materials:
-
Mouse restrainer
-
Flexible or rigid gavage needle (20-22 gauge)
-
Syringe with the prepared formulation
Methodology:
-
Animal Restraint: Gently restrain the mouse to prevent movement.[14]
-
Gavage Needle Insertion:
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.
-
Gently insert the gavage needle into the mouth, allowing the mouse to swallow it.
-
Advance the needle down the esophagus into the stomach.[14]
-
-
Administration: Slowly deliver the drug solution.[14]
-
Post-Administration Monitoring: Observe the animal for any signs of distress.
Pharmacokinetic Considerations
The chosen formulation will significantly impact the pharmacokinetic profile of (2-Hydroxyphenyl)(isoxazol-4-yl)methanone. A well-designed pilot pharmacokinetic study is essential to select the optimal formulation for subsequent efficacy and toxicology studies. A study on another isoxazole derivative in rats demonstrated that the compound can have a long half-life and high bioavailability, which may be a characteristic of this class of compounds.[15]
Conclusion
The successful in vivo evaluation of (2-Hydroxyphenyl)(isoxazol-4-yl)methanone in animal models is contingent upon the rational design and careful preparation of an appropriate formulation. This guide provides a framework for the systematic development and characterization of formulations for this and other poorly soluble isoxazole derivatives. By starting with a thorough physicochemical characterization and exploring various formulation strategies, researchers can enhance the reliability and reproducibility of their preclinical studies, ultimately accelerating the drug discovery and development process.
References
-
Boston University. (2025, March 4). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research. Retrieved from [Link]
-
RJPTSimLab. (n.d.). Study of different routes of drugs administration in mice & rats. Retrieved from [Link]
-
PubMed. (2016, September 10). Evaluation of preclinical formulations for a poorly water-soluble compound. Retrieved from [Link]
-
University of Arizona. (n.d.). Routes and Volumes of Administration in Mice. Retrieved from [Link]
-
ResearchGate. (2002, January). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 2. Retrieved from [Link]
-
Bioscientia Medicina. (n.d.). Fluid and Drug Administration Procedure Animal Model in Biomedical Research. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC. Retrieved from [Link]
-
Yaichkov, I. (2024, July 4). Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. Regulatory Research and Medicine Evaluation. Retrieved from [Link]
-
YouTube. (2025, August 24). Routes of Drug Administration in Rats and Mice | Demonstration Using Expharm Software. Retrieved from [Link]
-
PubMed. (2024, December 5). Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy. Retrieved from [Link]
-
MDPI. (n.d.). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Retrieved from [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (n.d.). A review of isoxazole biological activity and present synthetic techniques. Retrieved from [Link]
-
Aragen Life Sciences. (2021, September 30). Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions - PMC. Retrieved from [Link]
-
Frontiers. (2023, September 5). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Retrieved from [Link]
-
National Institutes of Health. (2018, October 22). Isoxazole Derivatives as Regulators of Immune Functions - PMC. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Novel Isoxazole Derivatives with Potent FXR Agonistic Activity Prevent Acetaminophen-Induced Liver Injury - PMC. Retrieved from [Link]
-
PubMed Central. (n.d.). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]
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Troubleshooting & Optimization
Improving the solubility and stability of (2-Hydroxyphenyl)(isoxazol-4-yl)methanone
Introduction: Understanding the Molecule
(2-Hydroxyphenyl)(isoxazol-4-yl)methanone, with a molecular formula of C₁₀H₇NO₃ and a molecular weight of 189.17 g/mol , is a compound of interest in medicinal chemistry and drug development pipelines.[1][2] Its structure, featuring a phenolic hydroxyl group and an isoxazole ring, presents a unique set of physicochemical challenges, primarily related to its poor aqueous solubility and potential instabilities. These properties can significantly hinder its progression through preclinical and clinical development by affecting bioavailability and shelf-life.
This guide provides a comprehensive technical support framework for researchers encountering these challenges. It is structured in a question-and-answer format to directly address common issues, offering both theoretical explanations and actionable experimental protocols.
Core Challenges at a Glance
-
Poor Aqueous Solubility: The molecule's aromatic rings contribute to its hydrophobicity. While the phenolic group offers some polarity, it is insufficient for high aqueous solubility, especially at a neutral pH.
-
pH-Dependent Stability: The isoxazole ring can be susceptible to cleavage under certain pH conditions, particularly basic environments.[3]
-
Oxidative and Photochemical Instability: Phenolic compounds are often prone to oxidation, and the conjugated system may be sensitive to light, leading to degradation.[4]
Frequently Asked Questions (FAQs) & Quick Troubleshooting
Q1: My compound won't dissolve in aqueous buffer for my initial in vitro assay. What's the quickest fix?
A1: For initial screening, using a co-solvent is the most direct approach. Start by preparing a concentrated stock solution (e.g., 10-50 mM) in 100% DMSO or ethanol. Then, dilute this stock into your aqueous buffer, ensuring the final concentration of the organic solvent is low (typically <1%, ideally <0.5%) to avoid artifacts in biological assays. If precipitation occurs upon dilution, try vortexing or sonicating the solution.
Q2: I'm seeing a new peak in my HPLC chromatogram after leaving the prepared solution overnight. What could it be?
A2: This is likely a degradation product. The two primary suspects are hydrolysis of the isoxazole ring or oxidation of the phenol.
-
Check the pH: If your medium is neutral to basic (pH > 7.4), you may be observing base-catalyzed ring opening of the isoxazole.[3]
-
Protect from Light & Air: Phenols can oxidize. Prepare fresh solutions and consider storing them under an inert gas (like nitrogen or argon) and in amber vials to protect from light.
Q3: Can I simply adjust the pH to dissolve my compound?
A3: Yes, this can be effective. The phenolic hydroxyl group has an acidic pKa (estimated to be around 9-10, similar to other hydroxyphenyl ketones).[5][6] Increasing the pH above the pKa will deprotonate the phenol, forming a more soluble phenolate salt. However, be cautious, as high pH can accelerate the degradation of the isoxazole ring.[3] A pH stability study is essential before using this as a routine solubilization method.
In-Depth Troubleshooting & Strategy Selection
This section provides a structured approach to systematically overcoming solubility and stability issues. The choice of strategy depends on the intended application (e.g., in vitro screening vs. in vivo formulation).
Caption: Troubleshooting workflow for solubility and stability.
Guide 1: Systematic Approach to Improving Aqueous Solubility
Issue: The compound has an aqueous solubility of <10 µg/mL, which is insufficient for further development.
Solution Pathway: Evaluate advanced formulation strategies. The most common and effective methods for a molecule like (2-Hydroxyphenyl)(isoxazol-4-yl)methanone are cyclodextrin complexation and micellar solubilization.[7]
Why it works: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[8] They can encapsulate the hydrophobic part of your molecule (the phenyl and isoxazole rings), forming an "inclusion complex" where the new exterior of the complex is hydrophilic, thereby increasing its apparent water solubility.[9][10][11]
Recommended Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Excellent for parenteral and oral use due to its high water solubility and safety profile.[12]
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD): Anionic derivative, often shows very high complexation efficiency.
Experimental Protocol: Phase Solubility Study This study will determine the binding constant and solubilization efficiency.
-
Preparation: Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 1, 2, 4, 6, 8, 10% w/v) in the desired buffer (e.g., PBS pH 7.4).
-
Equilibration: Add an excess amount of (2-Hydroxyphenyl)(isoxazol-4-yl)methanone powder to each cyclodextrin solution.
-
Incubation: Shake the vials at a constant temperature (e.g., 25°C) for 48-72 hours to ensure equilibrium is reached.
-
Sampling: After equilibration, centrifuge the samples at high speed (e.g., 14,000 rpm for 30 min) to pellet the undissolved compound.
-
Analysis: Carefully collect the supernatant, filter it through a 0.22 µm syringe filter, and determine the concentration of the dissolved compound using a validated HPLC-UV method.
-
Data Analysis: Plot the concentration of the dissolved compound against the concentration of the cyclodextrin. A linear plot (Type A) indicates a 1:1 complex. The slope can be used to calculate the stability constant (Kc).
Why it works: Surfactants, above their critical micelle concentration (CMC), form spherical aggregates called micelles. These micelles have a hydrophobic core and a hydrophilic shell.[13][14] Your poorly soluble compound can partition into the hydrophobic core, effectively being solubilized within the aqueous medium.[13][15][16]
Recommended Surfactants:
-
Polysorbate 80 (Tween® 80): A non-ionic surfactant widely used in pharmaceutical formulations.
-
Kolliphor® EL (Cremophor® EL): Another common non-ionic surfactant for solubilizing hydrophobic drugs.
Experimental Protocol: Solubility Screening with Surfactants
-
Preparation: Prepare a series of aqueous solutions with increasing concentrations of Polysorbate 80 (e.g., 0.1, 0.5, 1.0, 2.0, 5.0% w/v) in your desired buffer.
-
Equilibration: Add an excess amount of the compound to each surfactant solution.
-
Incubation: Shake at a constant temperature for 24-48 hours.
-
Analysis: Centrifuge, filter, and analyze the supernatant via HPLC-UV, similar to the cyclodextrin protocol.
-
Evaluation: Determine the concentration at which the desired solubility is achieved.
| Strategy | Pros | Cons | Best For |
| pH Modification | Simple, inexpensive | Risk of pH-related degradation | Initial experiments, formulations with controlled pH |
| Co-solvents | Easy for screening | Can be toxic, may affect bio-assays | In vitro screening, early discovery |
| Cyclodextrins | High loading capacity, good safety profile | Can be expensive, potential for kidney toxicity at high doses | Oral and parenteral formulations |
| Surfactants | High solubilization power | Potential for cell toxicity, formulation complexity | Oral liquid and parenteral formulations |
| Solid Dispersions | Enhances dissolution rate for oral solids | Requires specialized equipment, physical stability can be a concern[17] | Tablets and capsules[18][19][20] |
Guide 2: Investigating and Mitigating Chemical Instability
Issue: The purity of the compound decreases over time in solution, as measured by a stability-indicating HPLC method.
Solution Pathway: Perform a forced degradation study to identify the degradation pathways and then implement targeted stabilization strategies.[21][22][23][24]
Caption: Workflow for a forced degradation study.
Experimental Protocol: Forced Degradation Study This study is designed to intentionally degrade the sample to identify potential degradation products and pathways, as recommended by ICH guidelines.[21][25]
-
Stock Solution: Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of acetonitrile and water.
-
Stress Conditions: Expose the stock solution to the following conditions in separate, clearly labeled vials:
-
Acid Hydrolysis: Mix with 0.1 M HCl and heat at 60°C.
-
Base Hydrolysis: Mix with 0.1 M NaOH and keep at room temperature. Note: Base-catalyzed degradation of the isoxazole ring can be rapid.[3]
-
Oxidation: Mix with 3% H₂O₂ and keep at room temperature.
-
Thermal: Heat the stock solution at 60°C.
-
Photostability: Expose the solution to a calibrated light source according to ICH Q1B guidelines. Include a dark control wrapped in aluminum foil.
-
-
Time Points: Sample from each condition at intervals (e.g., 2, 8, 24 hours). Neutralize the acid and base samples before injection.
-
Analysis: Analyze all samples using a stability-indicating HPLC method, preferably with mass spectrometry (LC-MS) detection to help identify the mass of the degradants.
Interpreting Results & Implementing Solutions
-
If degradation is highest in base: The isoxazole ring is likely cleaving. Solution: Maintain the formulation pH in a slightly acidic to neutral range (pH 4-7). Use a robust buffering agent (e.g., citrate or phosphate buffer) to prevent pH shifts.
-
If degradation is highest with H₂O₂: The phenolic group is likely oxidizing. Solution: Protect the formulation from oxygen. Purge solutions with nitrogen or argon. Consider adding an antioxidant like ascorbic acid or sodium metabisulfite.
-
If degradation is highest under light: The compound is photosensitive. Solution: Handle the compound under low-light conditions. Use amber vials or light-blocking containers for storage and administration.
Conclusion
Successfully formulating (2-Hydroxyphenyl)(isoxazol-4-yl)methanone requires a systematic, data-driven approach. By understanding the underlying physicochemical properties of the phenolic and isoxazole moieties, researchers can anticipate challenges and proactively select appropriate solubilization and stabilization strategies. Initial characterization through phase solubility and forced degradation studies is critical for guiding the development of a robust and effective formulation.
References
-
Gaucher, G., Dufresne, M. H., Sant, V. P., Kang, N., Maysinger, D., & Leroux, J. C. (2005). Micellar solubilization of drugs. Journal of Pharmacy and Pharmaceutical Sciences, 8(2), 147-165. [Link]
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Rangel-Yagui, C. O., Pessoa Jr, A., & Tavares, L. C. (2005). Micellar solubilization of drugs: a concise review. Journal of Pharmacy and Pharmaceutical Sciences, 8(2), 147-163. [Link]
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Bile-Abdi, A., et al. (2018). Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure. Drug Development and Industrial Pharmacy, 44(4), 623-631. [Link]
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ScienceDirect. (n.d.). Micellar Solubilization. ScienceDirect Topics. [Link]
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McConnell, E. (2016). Solid Dispersions. Contract Pharma. [Link]
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IJPR. (2023). Advances in Solid Dispersion Techniques for Enhancing Drug Solubility, Bioavailability and Controlled Release. International Journal of Pharmaceutical Research. [Link]
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Yadav, B., & Tanwar, Y. S. (2015). Applications of solid dispersions. Journal of Chemical and Pharmaceutical Research, 7(2), 965-978. [Link]
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Tran, P., et al. (2019). Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs. Pharmaceutics, 11(3), 132. [Link]
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ResearchGate. (2005). (PDF) Micellar solubilization of drugs. ResearchGate. [Link]
-
ResearchGate. (2021). Solid dispersion application in pharmaceutical technology: Methods of preparation and characterization. ResearchGate. [Link]
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Pope, C., et al. (2011). pH and temperature stability of the isoxazole ring in leflunomide. Drug Metabolism and Disposition, 39(8), 1486-1492. [Link]
-
ResearchGate. (2019). Solubility and Solution Thermodynamic Properties of 4-(4-Hydroxyphenyl)-2-butanone (Raspberry Ketone) in Different Pure Solvents. ResearchGate. [Link]
-
Chemistry Stack Exchange. (2019). Is it possible to dissolve Raspberry ketone in warm water?. Chemistry Stack Exchange. [Link]
-
ResearchGate. (2021). Polyphenols and Their Formulations: Different Strategies to Overcome the Drawbacks Associated with Their Poor Stability and Bioavailability. ResearchGate. [Link]
-
O'Boyle, N. M., et al. (2014). Physicochemical Properties of 4-(4-Hydroxyphenyl)-butan-2-one (“Raspberry Ketone”) Evaluated Using a Computational Chemistry Approach. ACS Omega, 4(1), 2293-2300. [Link]
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SciSpace. (2012). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]
-
ResearchGate. (2015). Can I use Cyclodextrin to improve the solubility of a compound?. ResearchGate. [Link]
-
PubChem. (n.d.). 4-(4'-Hydroxyphenyl)-2-butanone. PubChem. [Link]
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ACS Omega. (2024). Physicochemical Properties of 4-(4-Hydroxyphenyl)-butan-2-one (“Raspberry Ketone”) Evaluated Using a Computational Chemistry Approach. ACS Omega. [Link]
-
ACS Publications. (2000). Aqueous Solubility of Some Natural Phenolic Compounds. Industrial & Engineering Chemistry Research. [Link]
-
Cheméo. (n.d.). Chemical Properties of Methanone, (2-hydroxyphenyl)phenyl- (CAS 117-99-7). Cheméo. [Link]
-
Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability. [Link]
-
Touro Scholar. (2016). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]
-
World Pharma Today. (2023). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
-
Asian Journal of Pharmaceutics. (2018). Cyclodextrin Complexes: An Approach to Improve the Physicochemical Properties of Drugs and Applications of Cyclodextrin Complexes. Asian Journal of Pharmaceutics. [Link]
-
PubMed Central. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. [Link]
-
MedCrave online. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research. [Link]
-
ResearchGate. (2024). (PDF) Formulation strategies for poorly soluble drugs. ResearchGate. [Link]
-
PubMed. (2010). Synthesis of [4-(2-hydroxyphenyl)thiazol-2-yl]methanones as potential bioisosteres of salicylidene acylhydrazides. PubMed. [Link]
-
Pharmaguideline. (2023). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
-
ijamscr. (2019). A Review on Forced Degradation and Its Regulatory Guidelines - A Reliable and Necessary Tool in Stability Studies and Development of. International Journal of Allied Medical Sciences and Clinical Research. [Link]
-
Wikipedia. (n.d.). Isoxazole. Wikipedia. [Link]
-
Journal of Population Therapeutics and Clinical Pharmacology. (2023). A review of isoxazole biological activity and present synthetic techniques. Journal of Population Therapeutics and Clinical Pharmacology. [Link]
-
NIH. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]
-
Biointerface Research in Applied Chemistry. (2024). Construction of Isoxazole ring: An Overview. Biointerface Research in Applied Chemistry. [Link]
-
PubMed Central. (2010). Synthesis of [4-(2-Hydroxyphenyl)thiazol-2-yl]methanones as Potential Bioisosteres of Salicylidene Acylhydrazides. PubMed Central. [Link]
-
PubChem. (n.d.). Methanone, (2,6-dihydroxyphenyl)phenyl-. PubChem. [Link]
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Technical Support Center: Optimization of (2-Hydroxyphenyl)(isoxazol-4-yl)methanone Synthesis
Welcome to the technical support center for the synthesis of (2-Hydroxyphenyl)(isoxazol-4-yl)methanone. This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of this and related isoxazole compounds. Here, we provide in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter during your experiments. Our aim is to provide not just solutions, but also the underlying scientific principles to empower your research.
Overview of the Synthesis
The synthesis of (2-Hydroxyphenyl)(isoxazol-4-yl)methanone typically proceeds through a two-step process. The first step is a Claisen-Schmidt condensation to form a chalcone intermediate. This is followed by a cyclization reaction with hydroxylamine hydrochloride in an alkaline medium to yield the final isoxazole product.[1][2][3] The overall reaction is a robust method for generating isoxazole derivatives.[1][2]
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific problems that may arise during the synthesis, providing a systematic approach to identify the root cause and implement effective solutions.
Issue 1: Low or No Yield of the Final Product
Question: I am consistently obtaining a low yield of (2-Hydroxyphenyl)(isoxazol-4-yl)methanone, or in some cases, no product at all. What are the likely causes and how can I improve the yield?
Answer: Low or no yield is a common issue that can stem from several factors, ranging from the quality of starting materials to suboptimal reaction conditions. A systematic troubleshooting approach is crucial.
Potential Causes and Solutions:
-
Integrity of Starting Materials:
-
Purity of Reactants: Ensure the purity of your 2-hydroxy acetophenone, isoxazole-4-carbaldehyde (or its precursor), and hydroxylamine hydrochloride. Impurities can lead to side reactions and inhibit the desired transformation.
-
Keto-Enol Tautomerism: 1,3-dicarbonyl compounds can exist as keto-enol tautomers, which can impact their reactivity. Ensure your starting materials are stored under appropriate conditions to prevent degradation.[4]
-
-
Suboptimal Reaction Conditions:
-
Base Selection in Chalcone Synthesis: The choice and concentration of the base (e.g., NaOH, KOH) in the Claisen-Schmidt condensation are critical.[2] An insufficient amount of base will result in an incomplete reaction, while an excess can promote side reactions.
-
Temperature Control: Both the chalcone formation and the subsequent cyclization are temperature-sensitive. For the Claisen-Schmidt condensation, the reaction is typically carried out at room temperature.[3] For the isoxazole formation, refluxing in a suitable solvent like ethanol is common.[3] Excessively high temperatures can lead to decomposition of reactants or products.
-
Reaction Time: It is essential to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[4] Premature work-up will result in low yield, while prolonged reaction times can lead to the formation of byproducts.
-
Experimental Protocol for Yield Optimization:
To systematically optimize the yield, consider setting up a series of small-scale parallel reactions, varying one parameter at a time.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Base (Chalcone Synthesis) | 1.1 eq. NaOH | 1.5 eq. NaOH | 2.0 eq. NaOH |
| Solvent (Cyclization) | Ethanol | Methanol | Isopropanol |
| Temperature (Cyclization) | 60 °C | Reflux | 80 °C |
| Reaction Time (Cyclization) | 4 hours | 8 hours | 12 hours |
Troubleshooting Flowchart for Low Yield:
Caption: A flowchart for troubleshooting low yields.
Issue 2: Formation of Side Products and Purification Challenges
Question: My reaction mixture shows multiple spots on the TLC plate, and I am having difficulty purifying the desired (2-Hydroxyphenyl)(isoxazol-4-yl)methanone. What are these impurities, and how can I minimize their formation and improve purification?
Answer: The formation of side products is a common challenge in heterocyclic synthesis. Understanding the potential side reactions is key to mitigating them.
Common Side Products:
-
Unreacted Chalcone: Incomplete cyclization will leave unreacted chalcone in your mixture.
-
Michael Adducts: The α,β-unsaturated carbonyl system of the chalcone is susceptible to Michael addition by nucleophiles present in the reaction mixture.
-
Oxime Formation without Cyclization: The hydroxylamine can react with the ketone of the chalcone to form an oxime that may not cyclize efficiently.
-
Regioisomers: While the synthesis of 4-substituted isoxazoles from the corresponding chalcones is generally regioselective, the formation of other isomers is a possibility that should be considered, especially if using unsymmetrical precursors.[5]
Strategies to Minimize Side Products and Improve Purification:
-
Control of Stoichiometry: Use a slight excess of hydroxylamine hydrochloride (e.g., 1.2-1.5 equivalents) to ensure complete conversion of the chalcone.
-
pH Adjustment: The pH of the reaction medium during cyclization is crucial. Strongly basic conditions can promote side reactions. Maintaining a mildly alkaline pH is often optimal.
-
Purification Techniques:
-
Column Chromatography: This is the most effective method for separating the desired product from impurities. A gradient elution system using a mixture of non-polar (e.g., hexane or petroleum ether) and polar (e.g., ethyl acetate or acetone) solvents is recommended.[6]
-
Recrystallization: If the crude product is of reasonable purity, recrystallization from a suitable solvent system can be an efficient final purification step.
-
Workflow for Minimizing Side Products:
Caption: Workflow for addressing side product formation.
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in the initial Claisen-Schmidt condensation?
A1: The base, typically NaOH or KOH, plays a catalytic role in the Claisen-Schmidt condensation. It deprotonates the α-carbon of the 2-hydroxy acetophenone, generating an enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde to form an aldol addition product, which subsequently dehydrates to yield the α,β-unsaturated ketone, or chalcone.[2]
Q2: How do solvent and temperature influence the cyclization step?
A2: Solvent and temperature are critical parameters that significantly affect the outcome of the cyclization reaction. The solvent must be able to dissolve the chalcone and hydroxylamine hydrochloride, and its polarity can influence the reaction rate.[7] Ethanol is a commonly used solvent. The temperature provides the necessary activation energy for the reaction. Refluxing is often employed to ensure the reaction proceeds to completion in a reasonable timeframe. However, excessively high temperatures can lead to decomposition.[7]
Q3: Can I use a different method to synthesize the isoxazole ring?
A3: Yes, there are other methods for isoxazole synthesis. One common alternative is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[4][7] However, for the synthesis of (2-Hydroxyphenyl)(isoxazol-4-yl)methanone, the cyclization of a chalcone intermediate with hydroxylamine is a straightforward and widely used approach.[1][3]
Q4: What analytical techniques are recommended for characterizing the final product?
A4: A combination of spectroscopic techniques is essential for the unambiguous characterization of (2-Hydroxyphenyl)(isoxazol-4-yl)methanone. These include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the chemical structure and connectivity of atoms.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the functional groups present, such as the hydroxyl (-OH), carbonyl (C=O), and the C=N and N-O bonds of the isoxazole ring.
Experimental Protocols
Step 1: Synthesis of the Chalcone Intermediate
-
Dissolve an appropriate aromatic ketone (1.0 eq.) and an aromatic aldehyde (1.0 eq.) in ethanol.
-
Add an aqueous solution of a base (e.g., NaOH or KOH) dropwise to the stirred solution at room temperature.
-
Continue stirring for 2-4 hours, monitoring the reaction progress by TLC.
-
Pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Collect the precipitated solid by filtration, wash with water, and dry. Recrystallize if necessary.[4]
Step 2: Synthesis of (2-Hydroxyphenyl)(isoxazol-4-yl)methanone
-
Reflux a mixture of the chalcone (1.0 eq.) and hydroxylamine hydrochloride (1.2-1.5 eq.) in a suitable solvent such as ethanol.
-
Add a base (e.g., potassium hydroxide) to the mixture.
-
Monitor the reaction by TLC until the chalcone is consumed.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Purify the crude product by column chromatography or recrystallization.[3]
References
-
Gülçin, İ., et al. (2020). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Molecules, 25(21), 5182. [Link]
-
Rasayan Journal of Chemistry. (2022). SYNTHESIS AND ANTI-INFLAMMATORY, ANTIOXIDANT STUDIES OF NOVEL CHALCONES-BASED ISOXAZOLE DERIVATIVES. 15(4). [Link]
-
Der Pharma Chemica. (2011). Synthesis and characterization of some novel isoxazoles via chalcone intermediates. 3(5), 113-122. [Link]
-
YouTube. (2019, January 19). synthesis of isoxazoles. [Link]
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Minimizing off-target effects of (2-Hydroxyphenyl)(isoxazol-4-yl)methanone in cellular assays
Welcome to the technical support center for researchers utilizing (2-Hydroxyphenyl)(isoxazol-4-yl)methanone, commonly known as GSK481 , a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). This guide is designed to provide in-depth technical assistance, troubleshooting advice, and best practices to help you minimize off-target effects and ensure the scientific rigor of your cellular assays.
GSK481 is a valuable chemical probe for interrogating the role of RIPK1 in cellular processes, particularly necroptosis, a form of programmed cell death implicated in numerous inflammatory diseases.[1][2] However, like any small molecule inhibitor, its utility is contingent on careful experimental design and a thorough understanding of its biochemical and cellular properties. This guide will equip you with the knowledge to confidently design, execute, and interpret your experiments.
Technical FAQs: Understanding GSK481
Here we address some of the most frequently asked questions about GSK481.
Q1: What is the primary target of GSK481 and its mechanism of action?
A1: The primary target of GSK481 is the kinase domain of RIPK1.[3][4] It acts as a Type III kinase inhibitor, binding to an allosteric pocket on the kinase, which stabilizes RIPK1 in an inactive conformation.[5][6] This prevents the autophosphorylation of RIPK1 at serine 166, a critical step for its activation and the subsequent induction of necroptosis.[2][3]
Q2: How potent and selective is GSK481?
A2: GSK481 is a highly potent inhibitor of human RIPK1, with reported IC50 values in the low nanomolar range in both biochemical and cellular assays.[1][3] It demonstrates remarkable selectivity against the broader human kinome. When screened against hundreds of other kinases, even at a high concentration of 10 µM, no significant off-target kinase inhibition was observed.[1]
| Assay Type | Target | IC50 Value |
| Biochemical (Kinase Activity) | Human RIPK1 | 1.3 nM[3] |
| Biochemical (S166 Phosphorylation) | Human RIPK1 | 2.8 nM[3] |
| Cellular (Necroptosis in U937 cells) | Human RIPK1 | 10 nM[3][4] |
| Cellular (Necroptosis in HT-29 cells) | Human RIPK1 | ~2.0 nM[2] |
Q3: Are there known off-target effects for GSK481?
A3: While GSK481 shows high selectivity across the kinome, it's important to consider other potential off-target effects. GSK481 is characterized by high lipophilicity, a property that can sometimes be associated with non-specific cellular effects and suboptimal pharmacokinetic properties.[2] At concentrations significantly above its cellular EC50, the risk of engaging unintended targets increases. It is crucial to perform dose-response experiments and use the lowest effective concentration to minimize these risks.
Q4: Can I use GSK481 in mouse or rat models?
A4: This is a critical consideration. GSK481 exhibits significant species selectivity and is a potent inhibitor of primate RIPK1 but is substantially less potent against rodent RIPK1.[1] This makes it a suitable tool for in vitro studies using human cell lines but generally not recommended for in vivo studies in mice or rats.[1]
| Species | Biochemical IC50 (RIPK1) |
| Human | 1.6 nM[1] |
| Monkey | 2.5 nM[1] |
| Mouse | 3200 nM[1] |
| Rat | 6300 nM[1] |
Q5: How should I prepare and store GSK481 stock solutions?
A5: GSK481 is typically soluble in DMSO. For cellular assays, it is recommended to prepare a high-concentration stock solution (e.g., 10 mM in DMSO) and store it at -20°C or -80°C. To avoid repeated freeze-thaw cycles, which can lead to compound degradation, it is best to aliquot the stock solution into smaller, single-use volumes. When preparing your working concentrations, dilute the DMSO stock in your cell culture medium, ensuring the final DMSO concentration is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide: Interpreting Unexpected Results
| Problem | Potential Causes | Solutions and Recommendations |
| No effect of GSK481 on necroptosis | 1. Species Incompatibility: You are using a non-primate cell line (e.g., mouse L929). GSK481 is significantly less potent against rodent RIPK1.[1] | - Switch to a human cell line known to undergo necroptosis (e.g., HT-29, U937). - If using rodent cells is necessary, consider a different RIPK1 inhibitor with proven potency against the rodent ortholog. |
| 2. Insufficient Necroptotic Stimulus: The concentration or combination of stimuli (e.g., TNFα, SMAC mimetic, z-VAD-FMK) is not optimal for your cell line. | - Titrate the concentrations of your necroptotic stimuli to determine the optimal dose for inducing cell death. - Consult the literature for established protocols for your specific cell line. For HT-29 cells, a combination of TNFα, a SMAC mimetic, and a pan-caspase inhibitor (z-VAD-FMK) is often required.[1] | |
| 3. Incorrect Assay Window: The time point for measuring cell death is too early or too late. | - Perform a time-course experiment to determine the optimal endpoint for observing necroptosis in your system (typically 12-24 hours). | |
| 4. Compound Degradation: The GSK481 stock solution has degraded due to improper storage or multiple freeze-thaw cycles. | - Prepare a fresh stock solution of GSK481 from a new powder vial. - Always aliquot stock solutions to minimize freeze-thaw cycles. | |
| Cell death observed despite GSK481 treatment | 1. Off-Target Cytotoxicity: The concentration of GSK481 used is too high, leading to cell death through a non-RIPK1-mediated mechanism. | - Perform a dose-response curve to determine the EC50 of GSK481 in your assay and use a concentration at or near this value (typically in the 10-100 nM range for human cells).[1] - As a crucial control, treat cells with GSK481 in the absence of the necroptotic stimulus to assess baseline cytotoxicity. |
| 2. Alternative Cell Death Pathway: The stimulus is inducing a different form of cell death (e.g., apoptosis) that is not dependent on RIPK1 kinase activity. | - Confirm that your stimulus is indeed inducing necroptosis by measuring markers of this pathway, such as the phosphorylation of MLKL. - Ensure that your pan-caspase inhibitor (e.g., z-VAD-FMK) is active and used at an effective concentration to block apoptosis. | |
| 3. Lack of a Proper Negative Control: Without a structurally similar inactive compound, it is difficult to definitively rule out off-target effects. | - While a specific inactive analog for GSK481 is not readily available, you can use a structurally unrelated RIPK1 inhibitor to see if it phenocopies the results of GSK481.[7] - Employ orthogonal methods like siRNA/shRNA knockdown or CRISPR/Cas9 knockout of RIPK1 to validate that the observed phenotype is indeed RIPK1-dependent. | |
| Inconsistent or variable results | 1. Cell Culture Conditions: Inconsistent cell passage number, confluency, or seeding density can lead to variability in cellular responses. | - Maintain a consistent cell culture routine. Use cells within a defined passage number range and seed them at a consistent density for each experiment. |
| 2. Reagent Variability: Inconsistent activity of cytokines (e.g., TNFα) or other reagents. | - Aliquot and store cytokines and other critical reagents according to the manufacturer's instructions to maintain their activity. - Test new batches of reagents to ensure they perform similarly to previous batches. | |
| 3. Assay Readout Issues: The method used to measure cell viability (e.g., MTT, CellTiter-Glo) is sensitive to experimental conditions. | - Ensure that your assay is within its linear range. - Include appropriate controls, such as vehicle-only and maximum cell death controls, in every experiment. |
Experimental Protocols and Best Practices
To ensure the reliability of your data, it is essential to follow robust experimental protocols and incorporate rigorous controls.
Core Principle: The Multi-Control Approach
Since a validated, inactive structural analog for GSK481 is not commercially available, a multi-pronged approach to controls is paramount.
Caption: A multi-control workflow for validating GSK481 effects.
Protocol 1: TNF-Induced Necroptosis Assay in HT-29 Cells
This protocol describes a common method to induce and measure the inhibition of necroptosis in the human colon adenocarcinoma cell line HT-29.
Materials:
-
HT-29 cells
-
Complete growth medium (e.g., McCoy's 5A with 10% FBS)
-
GSK481 (10 mM stock in DMSO)
-
Human TNFα (Tumor Necrosis Factor-alpha)
-
SMAC mimetic (e.g., Birinapant)
-
z-VAD-FMK (pan-caspase inhibitor)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed HT-29 cells in a 96-well plate at a density that will result in 80-90% confluency at the end of the experiment. Allow cells to adhere overnight.
-
Compound Pre-treatment: Prepare serial dilutions of GSK481 in complete medium. The final concentrations should span a range appropriate for determining an EC50 (e.g., 0.1 nM to 1 µM). Remove the old medium from the cells and add the medium containing GSK481 or vehicle (DMSO) control. Incubate for 1-2 hours.
-
Necroptosis Induction: Prepare a cocktail of TNFα (e.g., 20 ng/mL), SMAC mimetic (e.g., 100 nM), and z-VAD-FMK (e.g., 20 µM) in complete medium. Add this induction cocktail to the appropriate wells. Include wells with vehicle only (no inhibitor, no stimulus) and stimulus only (no inhibitor) as controls.
-
Incubation: Incubate the plate for 12-24 hours at 37°C in a CO2 incubator.
-
Viability Measurement: Equilibrate the plate and reagents to room temperature. Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle-only control (100% viability) and the stimulus-only control (0% viability). Plot the normalized viability against the log of the GSK481 concentration and fit a dose-response curve to determine the EC50.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm that GSK481 directly binds to and stabilizes RIPK1 in a cellular context.[8]
Materials:
-
HT-29 cells
-
GSK481 (10 mM stock in DMSO)
-
PBS (Phosphate-Buffered Saline)
-
Protease and phosphatase inhibitor cocktails
-
Lysis buffer (e.g., RIPA buffer)
-
Antibody against human RIPK1
Procedure:
-
Cell Treatment: Culture HT-29 cells to ~80% confluency. Treat the cells with GSK481 (e.g., 1 µM) or vehicle (DMSO) for 1 hour.
-
Heating Step: Harvest the cells and resuspend them in PBS containing protease and phosphatase inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes at different temperatures (e.g., a gradient from 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling at 4°C for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blot Analysis: Carefully collect the supernatant (containing the soluble protein fraction). Determine the protein concentration, and analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an antibody against RIPK1.
-
Data Analysis: Quantify the band intensities for RIPK1 at each temperature for both the vehicle- and GSK481-treated samples. Plot the percentage of soluble RIPK1 relative to the 37°C control against the temperature. A shift in the melting curve to a higher temperature in the GSK481-treated sample indicates target engagement and stabilization.
Visualizing the Mechanism: The Necroptosis Pathway
Understanding the pathway is key to designing and interpreting your experiments. GSK481 intervenes at the level of RIPK1 kinase activation.
Caption: Simplified signaling pathway of TNF-induced necroptosis and the point of intervention for GSK481.
By applying the principles and protocols outlined in this guide, researchers can leverage the potency and selectivity of GSK481 to generate reliable and reproducible data, ultimately advancing our understanding of RIPK1 biology and its role in disease.
References
-
Chemical Probes Portal. (n.d.). GSK481. Retrieved from [Link]
-
Berger, S. B., Harris, P. A., et al. (2017). Characterization of GSK′963: a structurally distinct, potent and selective inhibitor of RIP1 kinase. Cell Death & Disease, 8(5), e2794. Available at: [Link]
-
Gong, Y., et al. (2022). Advances in RIPK1 kinase inhibitors. Frontiers in Pharmacology, 13, 997017. Available at: [Link]
-
Harris, P. A., et al. (2017). Discovery of a First-in-Class Receptor Interacting Protein 1 (RIP1) Kinase Specific Clinical Candidate (GSK2982772) for the Treatment of Inflammatory Diseases. Journal of Medicinal Chemistry, 60(4), 1247-1261. Available at: [Link]
-
Harris, P. A., et al. (2019). Identification of a RIP1 Kinase Inhibitor Clinical Candidate (GSK3145095) for the Treatment of Pancreatic Cancer. ACS Medicinal Chemistry Letters, 10(6), 935-941. Available at: [Link]
-
Lalaoui, N., et al. (2020). The Lck inhibitor, AMG-47a, blocks necroptosis and implicates RIPK1 in signalling downstream of MLKL. Cell Death & Differentiation, 27(6), 1990-2004. Available at: [Link]
-
Mandal, P., et al. (2014). RIP3 induces apoptosis independent of pronecrotic kinase activity. Molecular Cell, 56(4), 481-495. Available at: [Link]
-
Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. Available at: [Link]
-
Degterev, A., et al. (2019). Discovery of a cooperative mode of inhibiting RIPK1 kinase. Nature Chemical Biology, 15(7), 675-684. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. Identification of a RIP1 Kinase Inhibitor Clinical Candidate (GSK3145095) for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Characterization of GSK′963: a structurally distinct, potent and selective inhibitor of RIP1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a cooperative mode of inhibiting RIPK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Assay Interference from (2-Hydroxyphenyl)(isoxazol-4-yl)methanone
Welcome to the technical support center dedicated to addressing assay interference caused by (2-Hydroxyphenyl)(isoxazol-4-yl)methanone. This guide is designed for researchers, scientists, and drug development professionals who may encounter this compound, or structurally similar molecules, in their experimental workflows. As a Senior Application Scientist, my goal is to provide you with not only troubleshooting protocols but also the underlying scientific rationale to empower you to make informed decisions and ensure the integrity of your data.
This compound, while potentially a valuable subject of investigation, possesses structural motifs commonly associated with Pan-Assay Interference Compounds (PAINS). PAINS are notorious for producing false-positive results in high-throughput screening and other bioassays through non-specific mechanisms rather than genuine interaction with the intended target.[1] This guide will equip you to identify and mitigate these interferences, saving valuable time and resources.
Frequently Asked Questions (FAQs)
Q1: What is (2-Hydroxyphenyl)(isoxazol-4-yl)methanone and why might it interfere with my assay?
(2-Hydroxyphenyl)(isoxazol-4-yl)methanone is a small molecule with the following structure:
-
Molecular Formula: C₁₀H₇NO₃
-
Molecular Weight: 189.17 g/mol
-
CAS Number: 53658-17-6[2]
Its potential for assay interference stems from two key structural features:
-
The (2-Hydroxyphenyl)ketone moiety: This group can act as a chelator for metal ions, which are often essential cofactors for enzymes.[3] If your assay relies on a metalloenzyme, this chelation can lead to non-specific inhibition. Additionally, hydroxyphenyl groups can be susceptible to oxidation and participate in redox cycling, generating reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂).[4] ROS can damage proteins and interfere with assay components, leading to false signals.
-
The Isoxazole Ring: Isoxazoles are five-membered heterocyclic rings that, under certain conditions, can be reactive. Some isoxazole-containing compounds have been shown to undergo ring-opening reactions, potentially leading to covalent modification of nucleophilic residues (like cysteine) on proteins.[3]
These properties mean that an observed "hit" in a screen could be an artifact of the compound's chemical reactivity rather than a true biological interaction with your target.
Q2: My assay shows a positive result with this compound. How can I be sure it's a genuine hit and not an artifact?
The key is to perform a series of orthogonal and counter-screening assays to rule out common interference mechanisms. A genuine hit should maintain its activity across different assay formats that are not susceptible to the same artifacts. You should systematically investigate the following possibilities:
-
Compound Aggregation: Does the compound form aggregates at the concentration used in your assay?
-
Redox Activity: Is the compound generating reactive oxygen species in your assay buffer?
-
Covalent Modification: Is the compound irreversibly binding to your target protein or other assay components?
-
Interference with Assay Technology: Is the compound directly affecting your detection method (e.g., fluorescence quenching, light scattering)?
The troubleshooting guides in the following section will provide detailed protocols to investigate each of these potential issues.
Q3: Are all compounds with similar structures problematic?
Not necessarily. While certain structural motifs are flagged as potential PAINS, it doesn't automatically mean every compound containing them will be a "bad actor".[4] The overall physicochemical properties of the molecule and the specific context of the assay are crucial. However, the presence of these motifs should serve as a red flag, prompting a thorough investigation to validate any observed activity.
Troubleshooting Guides
Guide 1: Investigating Compound Aggregation
Compound aggregation is a common cause of non-specific inhibition. Aggregates can sequester and denature proteins, leading to a loss of activity that can be mistaken for specific inhibition.
Is my compound forming aggregates?
A simple initial test is to observe the dose-response curve. Aggregators often exhibit steep Hill slopes (>2) and their IC₅₀ values can be sensitive to the concentration of the target protein. A more definitive method is Dynamic Light Scattering (DLS).
Experimental Protocol: Detecting Aggregation with Dynamic Light Scattering (DLS)
DLS measures the size distribution of particles in a solution. The formation of aggregates will result in the appearance of larger particles.[1]
Materials:
-
(2-Hydroxyphenyl)(isoxazol-4-yl)methanone stock solution (e.g., 10 mM in DMSO)
-
Assay buffer
-
DLS instrument and compatible cuvettes
-
0.22 µm syringe filters
Procedure:
-
Prepare a series of dilutions of the compound in your assay buffer, spanning the concentration range used in your primary assay. A typical starting point would be from 1 µM to 100 µM.
-
Ensure all solutions are filtered through a 0.22 µm filter to remove dust and other contaminants.
-
Equilibrate the DLS instrument to the temperature at which your primary assay is performed.
-
Measure the size distribution of a buffer-only control.
-
Measure the size distribution for each concentration of the compound.
-
Data Interpretation: An increase in the average particle size or the appearance of a second population of larger particles as the compound concentration increases is indicative of aggregation.
| Result | Interpretation | Next Steps |
| No significant change in particle size across the concentration range. | Aggregation is unlikely to be the primary interference mechanism. | Proceed to investigate other interference mechanisms. |
| A concentration-dependent increase in particle size is observed. | The compound is likely forming aggregates. | See mitigation strategies below. |
Mitigation Strategies for Aggregation:
-
Include Detergents: Add a non-ionic detergent, such as 0.01% Triton X-100 or Tween-20, to your assay buffer. This can often disrupt the formation of aggregates. If the inhibitory activity of your compound is significantly reduced in the presence of the detergent, it strongly suggests an aggregation-based mechanism.
-
Lower Compound Concentration: If possible, perform your assay at concentrations below the critical aggregation concentration (CAC) determined by DLS.
Diagram: Troubleshooting Workflow for Compound Aggregation
Workflow for identifying aggregation-based interference.
Guide 2: Assessing Redox Activity
Redox-active compounds can generate reactive oxygen species (ROS), which can non-specifically modify and inactivate proteins. The hydroxyphenyl moiety in the target compound is a potential source of redox activity.
Is my compound redox-active?
A common method to detect the in situ generation of hydrogen peroxide (H₂O₂) is the horseradish peroxidase (HRP) and phenol red assay.
Experimental Protocol: HRP-Phenol Red Assay for H₂O₂ Production
This colorimetric assay detects H₂O₂ through the HRP-catalyzed oxidation of phenol red, which results in an increase in absorbance at 610 nm.[5]
Materials:
-
(2-Hydroxyphenyl)(isoxazol-4-yl)methanone stock solution
-
Assay buffer
-
Phenol red solution (e.g., 0.5 mg/mL)
-
Horseradish peroxidase (HRP) solution (e.g., 10 U/mL)
-
Dithiothreitol (DTT) solution (e.g., 10 mM), as a reducing agent to promote redox cycling
-
Hydrogen peroxide (H₂O₂) solution for a positive control
-
Catalase solution (e.g., 1000 U/mL) for a negative control
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, add your compound at various concentrations to the assay buffer.
-
Include the following controls:
-
Buffer only (Blank)
-
H₂O₂ (Positive Control)
-
Compound + Catalase (Negative Control): Catalase will degrade any H₂O₂ produced.
-
Compound + DTT: To test for redox cycling.
-
-
Incubate the plate at room temperature for 15-20 minutes.
-
Add the phenol red and HRP solutions to each well.
-
Incubate for an additional 30-45 minutes at room temperature.
-
Stop the reaction by adding 1 N NaOH.
-
Read the absorbance at 610 nm.
Data Interpretation:
| Condition | Expected Result for Redox-Active Compound |
| Compound alone | Increased absorbance compared to blank. |
| Compound + Catalase | Absorbance similar to blank. |
| Compound + DTT | Significantly increased absorbance compared to compound alone. |
Mitigation Strategies for Redox Activity:
-
Add Reducing Agents: If your primary assay allows, the inclusion of a mild reducing agent like DTT (at low concentrations) or β-mercaptoethanol in the buffer can sometimes mitigate the effects of redox cycling. However, be cautious as this can also potentiate the redox activity of some compounds.
-
Use an Orthogonal Assay: Switch to an assay format that is less sensitive to ROS. For example, a binding assay (e.g., Surface Plasmon Resonance) may be less affected than an enzymatic activity assay.
Guide 3: Detecting Covalent Modification
Covalent modifiers can form irreversible bonds with proteins, leading to potent but non-specific inhibition. The isoxazole ring and the ketone functionality in the target compound could potentially react with nucleophilic amino acid residues.
Is my compound a covalent modifier?
A common way to assess reactivity towards nucleophiles is to test for reactivity with a thiol-containing molecule like glutathione (GSH) or by using Ellman's reagent (DTNB). Direct evidence can be obtained using mass spectrometry.
Experimental Protocol: Thiol Reactivity Assay using DTNB (Ellman's Reagent)
This assay measures the depletion of a known concentration of a thiol-containing compound (e.g., cysteine or GSH) after incubation with the test compound. DTNB reacts with remaining free thiols to produce a yellow product that absorbs at 412 nm.[6][7]
Materials:
-
(2-Hydroxyphenyl)(isoxazol-4-yl)methanone stock solution
-
Reaction buffer (e.g., 0.1 M sodium phosphate, pH 8.0)
-
Cysteine or Glutathione (GSH) solution (e.g., 1 mM)
-
DTNB solution (4 mg/mL in reaction buffer)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a solution of your compound in the reaction buffer.
-
In a 96-well plate, mix the compound solution with the cysteine or GSH solution.
-
Include a control with only cysteine/GSH and buffer.
-
Incubate at room temperature for a set time (e.g., 30 minutes).
-
Add the DTNB solution to all wells.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 412 nm.
Data Interpretation:
A significant decrease in absorbance in the wells containing your compound compared to the control indicates that the compound has reacted with the thiol groups.
Experimental Protocol: Mass Spectrometry for Covalent Adduct Detection
Mass spectrometry (MS) can provide direct evidence of covalent binding by detecting an increase in the mass of the target protein corresponding to the molecular weight of the compound.[8]
Materials:
-
Purified target protein
-
(2-Hydroxyphenyl)(isoxazol-4-yl)methanone
-
Mass spectrometer (e.g., LC-MS)
Procedure:
-
Incubate the purified target protein with an excess of the compound.
-
As a control, incubate the protein with DMSO.
-
After incubation (e.g., 1-2 hours), remove the excess unbound compound (e.g., using a desalting column).
-
Analyze the protein samples by mass spectrometry.
Data Interpretation:
An increase in the mass of the protein corresponding to the mass of the compound (or a fragment of it) in the treated sample compared to the control is strong evidence of covalent modification.
Mitigation Strategies for Covalent Modification:
-
Structural Modification: If the compound is of high interest, medicinal chemistry efforts can be directed towards modifying the reactive functional group to reduce its reactivity while maintaining target affinity.
-
Use of Scavengers: In some cases, adding a high concentration of a non-relevant protein (like BSA) or a small molecule thiol to the assay buffer can act as a scavenger for reactive compounds, but this can also introduce other complications.
Diagram: Decision Tree for Investigating Assay Interference
A systematic approach to identifying the cause of assay interference.
References
-
Gains from no real PAINS: Where 'Fair Trial Strategy' stands in the development of multi-target ligands. PMC. Available at: [Link]
-
Using Covalent Labeling and Mass Spectrometry to Study Protein Binding Sites of Amyloid Inhibiting Molecules. PMC. Available at: [Link]
-
Dynamic light scattering: a practical guide and applications in biomedical sciences. PMC. Available at: [Link]
-
Development of a 384-Well Colorimetric Assay to Quantify Hydrogen Peroxide Generated by the Redox Cycling of Compounds in the Presence of Reducing Agents. PMC. Available at: [Link]
-
Ellman's assay for in-solution quantification of sulfhydryl groups. BMG Labtech. Available at: [Link]
-
How to Detect Early Aggregation with Dynamic Light Scattering. Patsnap. Available at: [Link]
-
Phenol red-HRP detection of exogenously added H 2 O 2 or the... ResearchGate. Available at: [Link]
-
(4-Benzhydrylpiperazin-1-yl)-[5-(3-hydroxyphenyl)-1,2-oxazol-3-yl]methanone. PubChem. Available at: [Link]
-
Exploring Covalently Bonded Protein-Small Molecule Complexes with High-Resolution Mass Spectrometry. Emery Pharma. Available at: [Link]
-
Selected examples of PAINS filters. ResearchGate. Available at: [Link]
-
Data mining of PubChem bioassay records reveals diverse OXPHOS inhibitory chemotypes as potential therapeutic agents against ovarian cancer. PubMed Central. Available at: [Link]
-
Thiol Quantification kit. Expedeon. Available at: [Link]
-
A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments. NIH. Available at: [Link]
-
A study of protein aggregation processes using Dynamic Light Scattering. Diva-portal.org. Available at: [Link]
-
Mass Spectrometry-Based Detection and Assignment of Protein Posttranslational Modifications. ACS Publications. Available at: [Link]
-
PAINS Filters. Optibrium. Available at: [Link]
-
Aggregation by DLS. Novatia, LLC. Available at: [Link]
-
Amplex Red Assay for Measuring Hydrogen Peroxide Production from Caenorhabditis elegans. Opentrons Protocol Library. Available at: [Link]
-
Amplex Red Assay for Measuring Hydrogen Peroxide Production from Caenorhabditis elegans. PMC. Available at: [Link]
-
Drug discovery: Finding, Then Losing, Then Finding Again Colloidal Aggregates of Small-molecule Drugs with DLS. Wyatt Technology. Available at: [Link]
-
New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusio. University of Bristol. Available at: [Link]
-
Comprehensive Analysis of Protein Modifications by Top-Down Mass Spectrometry. AHA Journals. Available at: [Link]
-
Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents. ACS Publications. Available at: [Link]
-
AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter. Available at: [Link]
-
N-[2-[[2-[3-[4-(hydroxymethyl)phenyl]-4-(4-methoxyphenyl)-1,2-oxazol-5-yl]acetyl]amino]ethyl]acetamide. PubChem. Available at: [Link]
Sources
- 1. How to Detect Early Aggregation with Dynamic Light Scattering [eureka.patsnap.com]
- 2. 53658-17-6|(2-Hydroxyphenyl)(isoxazol-4-yl)methanone|BLD Pharm [bldpharm.com]
- 3. drughunter.com [drughunter.com]
- 4. Gains from no real PAINS: Where ‘Fair Trial Strategy’ stands in the development of multi-target ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a 384-Well Colorimetric Assay to Quantify Hydrogen Peroxide Generated by the Redox Cycling of Compounds in the Presence of Reducing Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bmglabtech.com [bmglabtech.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. emerypharma.com [emerypharma.com]
Investigating and mitigating cytotoxicity of (2-Hydroxyphenyl)(isoxazol-4-yl)methanone
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for (2-Hydroxyphenyl)(isoxazol-4-yl)methanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for investigating and mitigating potential cytotoxicity associated with this compound. The isoxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2] However, like any bioactive small molecule, understanding its cytotoxic profile is paramount for successful therapeutic development.
This document provides a logical workflow, from initial observations of cytotoxicity to mechanistic investigation and potential mitigation strategies.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers may have when beginning their work with (2-Hydroxyphenyl)(isoxazol-4-yl)methanone.
Q1: What is (2-Hydroxyphenyl)(isoxazol-4-yl)methanone and why is its cytotoxicity a primary concern?
A: (2-Hydroxyphenyl)(isoxazol-4-yl)methanone is a specific organic molecule featuring an isoxazole ring linked to a hydroxyphenyl group. The isoxazole moiety is found in a wide range of biologically active compounds, including those with anticancer, anti-inflammatory, and antimicrobial properties.[2][3] Cytotoxicity, or the quality of being toxic to cells, is a critical parameter in drug development. While it can be a desired on-target effect for anticancer agents, it can also represent a significant safety liability if it affects healthy, non-target cells.[4] Therefore, early characterization of a compound's cytotoxic profile is essential to assess its therapeutic potential and guide further development.
Q2: I'm observing high variability in my cytotoxicity assays. What are the first things I should check?
A: High variability is a common issue in cell-based assays and can often be traced back to fundamental experimental parameters before implicating the compound itself.[5] Key areas to verify include:
-
Cell Health and Passage Number: Ensure cells are healthy, in the logarithmic growth phase, and within a consistent, low passage number range.
-
Cell Seeding Uniformity: Inconsistent cell numbers across wells is a major source of variability. Ensure thorough cell suspension mixing before and during plating.
-
Compound Solubility and Stability: Visually inspect your compound stock and working solutions for any precipitation. (2-Hydroxyphenyl)(isoxazol-4-yl)methanone, being a phenolic compound, may have limited aqueous solubility. Consider the use of DMSO for stock solutions, ensuring the final concentration in your assay does not exceed 0.5% to avoid solvent-induced toxicity.
-
Plate Edge Effects: Evaporation from wells on the outer edges of a microplate can concentrate the compound and affect cell growth. To mitigate this, avoid using the outermost wells or fill them with sterile PBS or media.[6]
Q3: What are the likely mechanisms of cytotoxicity for a compound like this?
A: While the specific mechanism for (2-Hydroxyphenyl)(isoxazol-4-yl)methanone must be determined experimentally, compounds containing phenolic and heterocyclic scaffolds can induce cytotoxicity through several common pathways:
-
Induction of Apoptosis: Programmed cell death is a common endpoint for cytotoxic compounds and is often mediated by the activation of caspases.[3]
-
Generation of Oxidative Stress: The compound may disrupt the cellular redox balance, leading to an accumulation of reactive oxygen species (ROS) that can damage cellular components.[7]
-
Mitochondrial Dysfunction: Disruption of the mitochondrial membrane potential (MMP) is an early indicator of cellular stress and can trigger apoptotic pathways.[8]
Q4: Which cell lines are recommended for an initial cytotoxicity screen?
A: The choice of cell line should be guided by your therapeutic goal.
-
For Anticancer Screening: Use a panel of relevant cancer cell lines (e.g., MCF-7 for breast cancer, HT-29 for colon cancer) to assess potency and selectivity.[1]
-
For General Toxicity Profiling: Use a non-cancerous, robust cell line such as human embryonic kidney cells (HEK293) or normal human fibroblasts to assess baseline toxicity against "healthy" cells.[9] Comparing the IC50 values between cancer and normal cell lines will provide an initial therapeutic index.
Section 2: Troubleshooting Guide: From Observation to Mechanism
This section provides a structured workflow for researchers who have observed cytotoxicity and wish to confirm their findings and elucidate the underlying mechanism.
Initial Observation: Unexpectedly High Cytotoxicity in a Primary Screen (e.g., MTT Assay)
Your initial screen, likely a metabolic assay such as MTT or resazurin, indicates a potent cytotoxic effect.[10][11] Before proceeding, it is crucial to validate this result and rule out assay-specific artifacts.
Workflow for Initial Cytotoxicity Investigation
Caption: A logical workflow for validating initial cytotoxicity findings.
Step-by-Step Protocol: Confirming Cytotoxicity with an LDH Release Assay
The Lactate Dehydrogenase (LDH) assay is a classic method for quantifying cytotoxicity by measuring the activity of this cytosolic enzyme, which is released into the culture medium upon loss of plasma membrane integrity.[12] This provides an excellent orthogonal validation for results obtained from metabolic assays.
Materials:
-
Cells plated in a 96-well, tissue culture-treated plate.
-
(2-Hydroxyphenyl)(isoxazol-4-yl)methanone, dissolved in appropriate vehicle (e.g., DMSO).
-
Commercially available LDH Cytotoxicity Assay Kit.
-
Positive control (e.g., Lysis Buffer provided in the kit).
-
Vehicle control (e.g., cell culture medium with the same final concentration of DMSO as the treated wells).
-
Microplate reader capable of measuring absorbance at the wavelength specified by the kit manufacturer.
Procedure:
-
Cell Seeding: Seed cells at a pre-optimized density (typically 1x10⁴ to 5x10⁴ cells/well) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of (2-Hydroxyphenyl)(isoxazol-4-yl)methanone. Remove the old medium and add 100 µL of medium containing the compound, vehicle control, or positive control to the respective wells.
-
Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
Sample Collection: Carefully transfer a portion of the supernatant (typically 50 µL) from each well to a new flat-bottom 96-well plate. Be careful not to disturb the cell monolayer.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's protocol and add it to each well of the new plate containing the supernatant.
-
Incubation and Measurement: Incubate the plate at room temperature, protected from light, for the time specified in the protocol (usually 30 minutes). Measure the absorbance at the recommended wavelength.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided by the manufacturer, which typically follows this logic: % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] * 100
Delving Deeper: Investigating the Mechanism of Cell Death
Once cytotoxicity is confirmed, the next crucial step is to understand how the compound is killing the cells. The following assays provide a robust framework for investigating apoptosis, oxidative stress, and mitochondrial dysfunction.
Workflow for Mechanistic Investigation
Sources
- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. espublisher.com [espublisher.com]
- 4. Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.sg]
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- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Metabolic Stability of (2-Hydroxyphenyl)(isoxazol-4-yl)methanone Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the metabolic stability of (2-Hydroxyphenyl)(isoxazol-4-yl)methanone and its analogs. Our goal is to equip you with the scientific rationale and practical methodologies to diagnose and overcome metabolic liabilities, thereby accelerating your drug discovery programs.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic liabilities I should anticipate for a (2-Hydroxyphenyl)(isoxazol-4-yl)methanone scaffold?
A1: Based on its structure, this scaffold presents two primary "soft spots" for metabolism:
-
The Phenolic Hydroxyl Group: Phenols are highly susceptible to Phase II conjugation reactions, primarily glucuronidation by UDP-glucuronosyltransferases (UGTs) and sulfation by sulfotransferases (SULTs).[1][2][3] This is often a rapid and efficient clearance pathway, leading to low oral bioavailability.
-
The Isoxazole Ring: The N-O bond within the isoxazole ring is inherently weak and can be cleaved through either oxidative or reductive metabolic pathways.[4][5][6] Cytochrome P450 (CYP) enzymes, particularly in their reduced Fe(II) state, can catalyze this ring scission.[7][8] The specific substituents on the ring heavily influence its stability.
Q2: Which initial in vitro assays are essential for evaluating the metabolic stability of my compound?
A2: A tiered approach is most effective.
-
Liver Microsomal Stability Assay: This should be your first step. It primarily assesses Phase I metabolism mediated by enzymes like CYPs.[9][10][11] It will reveal liabilities related to oxidation on the aromatic rings or potential cleavage of the isoxazole ring.
-
Hepatocyte Stability Assay: If your compound is stable in microsomes, the next step is an assay with cryopreserved hepatocytes.[10][12][13] Hepatocytes contain both Phase I and Phase II enzymes and active transporters, providing a more complete picture of metabolic clearance, including the crucial phenolic conjugation pathways.[13] A significant difference in clearance between microsomes and hepatocytes strongly suggests Phase II metabolism or involvement of cytosolic enzymes.
Q3: What key parameters should I be measuring in these stability assays?
A3: The primary outputs are the in vitro half-life (t½) and the intrinsic clearance (CLint) .[11][12] These values allow you to rank-order compounds and predict in vivo hepatic clearance.[9][10] A compound with a short half-life (<30 minutes) and high clearance in these assays is generally considered to have low metabolic stability.
Q4: What are the most common metabolites to look for when analyzing samples from these assays?
A4: You should specifically search for mass shifts corresponding to:
-
Hydroxylation: +16 Da (Oxidation on the phenyl or isoxazole ring).
-
Glucuronidation: +176 Da (Conjugation at the phenolic hydroxyl group).
-
Sulfation: +80 Da (Conjugation at the phenolic hydroxyl group).
-
Isoxazole Ring Cleavage: This results in more complex fragments. For example, reductive cleavage of the N-O bond can lead to the formation of an enamino-ketone or related species, which may require more detailed structural elucidation.[4][14]
Troubleshooting Guide: From High Clearance to Rational Design
This section provides a systematic approach to diagnosing and solving specific metabolic stability issues you may encounter during your experiments.
Problem 1: My compound shows high clearance in the liver microsomal stability assay.
-
Likely Cause: The compound is a substrate for Cytochrome P450 (CYP) enzymes, leading to rapid oxidative metabolism.[15][16] The metabolic attack could be occurring on the phenyl ring or potentially initiating the cleavage of the isoxazole ring.
-
Diagnostic & Solution Workflow:
Problem 2: My compound is stable in microsomes but shows high clearance in hepatocytes.
-
Likely Cause: This classic profile points towards Phase II conjugation of the phenol group (glucuronidation or sulfation) or metabolism by cytosolic enzymes not present in microsomes. [10][13]* Diagnostic & Solution Workflow:
-
Confirm Phase II Metabolism: Analyze the hepatocyte incubation supernatant using LC-MS/MS. Search explicitly for the mass additions corresponding to glucuronide (+176 Da) and sulfate (+80 Da) conjugates.
-
Implement Structural Modifications: The key is to modify the phenolic hydroxyl group to prevent recognition by UGT or SULT enzymes.
-
Steric Hindrance: Introduce a bulky group (e.g., a methyl or ethyl group) ortho to the hydroxyl group. This can physically block the active site of the conjugating enzyme.
-
Lowering Acidity (pKa): Reduce the acidity of the phenol by introducing electron-donating groups on the phenyl ring. Less acidic phenols are generally poorer substrates for UGTs.
-
Bioisosteric Replacement: Replace the phenol entirely with a group that can still participate in the necessary target interactions (e.g., hydrogen bonding) but is not a substrate for conjugation. See table below for examples.
-
-
Problem 3: LC-MS/MS analysis reveals metabolites consistent with isoxazole ring cleavage.
-
Likely Cause: The inherent electrochemical instability of the N-O bond is being exploited by metabolic enzymes, likely CYPs operating in a reductive capacity or other reductases. [7][8][14]This can lead to the formation of reactive intermediates. [4][17]* Diagnostic & Solution Workflow:
Caption: Strategies for stabilizing a metabolically labile isoxazole ring.
Data Summary: Strategies for Structural Modification
The following table summarizes potential modifications to the parent scaffold and their rationale for enhancing metabolic stability. The CLint values are hypothetical but represent expected trends based on established medicinal chemistry principles.
| Modification Strategy | Example Structure | Rationale | Expected Human Liver Microsome CLint (µL/min/mg) | Expected Human Hepatocyte CLint (µL/min/mg) |
| Parent Compound | (2-Hydroxyphenyl)(isoxazol-4-yl)methanone | Baseline | 50 | >200 (High) |
| Block Phenol Metabolism | (2-Methoxy-phenyl)(isoxazol-4-yl)methanone | Methylation of the phenol removes the site of glucuronidation. [1] | 45 | 55 (Improved) |
| Block Phenol Metabolism | (3-Fluoro-2-hydroxyphenyl)(isoxazol-4-yl)methanone | Adding an ortho-fluoro group provides steric hindrance and alters pKa. | 48 | 90 (Improved) |
| Stabilize Isoxazole Ring | (2-Hydroxyphenyl)(3-methylisoxazol-4-yl)methanone | Substitution at C3 can block ring-opening mechanisms that require the C3-H proton. [7][8] | 25 (Improved) | >200 (High) |
| Bioisosteric Replacement (Phenol) | (2-Amino-pyridin-3-yl)(isoxazol-4-yl)methanone | An aminopyridine can act as a hydrogen bond donor like a phenol but is not a substrate for UGTs. | 55 | 65 (Improved) |
| Bioisosteric Replacement (Isoxazole) | (2-Hydroxyphenyl)(1-methyl-1H-pyrazol-4-yl)methanone | An N-methyl pyrazole is generally more resistant to metabolic cleavage than an isoxazole. [18] | 15 (Improved) | >200 (High) |
| Combined Strategy | (2-Methoxyphenyl)(1-methyl-1H-pyrazol-4-yl)methanone | Addresses both primary metabolic liabilities simultaneously. | <10 (Excellent) | <15 (Excellent) |
Detailed Experimental Protocols
Protocol 1: Liver Microsomal Stability Assay
-
Materials: Pooled human liver microsomes (HLM), NADPH regenerating system (e.g., G6P, G6PDH, NADP+), 0.1 M phosphate buffer (pH 7.4), test compound stock solution (e.g., 10 mM in DMSO), positive control compounds (e.g., Verapamil - high clearance, Warfarin - low clearance), quenching solution (e.g., ice-cold acetonitrile with internal standard).
-
Preparation: Thaw microsomes on ice. Prepare a master mix containing buffer and microsomes (final concentration 0.5 mg/mL). Prepare a separate master mix for the NADPH regenerating system.
-
Incubation:
-
Pre-warm the microsomal suspension at 37°C for 5 minutes.
-
Initiate the reaction by adding the test compound (final concentration 1 µM) and the NADPH regenerating system. Create a parallel incubation without the NADPH system as a negative control to assess non-enzymatic degradation.
-
Incubate at 37°C in a shaking water bath.
-
-
Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately add the aliquot to a tube containing the ice-cold quenching solution to stop the reaction and precipitate proteins.
-
Processing: Vortex the samples, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS. Quantify the remaining parent compound relative to the internal standard. [19]8. Data Calculation: Plot the natural log of the percent remaining compound versus time. The slope of the line gives the rate constant (k). Calculate half-life (t½ = 0.693/k) and intrinsic clearance (CLint = (0.693/t½) / (mg/mL microsomal protein)).
Protocol 2: Metabolite Identification using LC-MS/MS
-
Objective: To identify the structures of metabolites formed during in vitro incubations.
-
Sample Preparation: Use quenched and centrifuged samples from the microsomal or hepatocyte stability assays.
-
LC-MS/MS Method:
-
Employ a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements. [20][21] * Develop a chromatographic method (e.g., using a C18 column) that separates the parent compound from potential metabolites. [22] * Perform a full scan MS analysis to detect all ions present in the sample.
-
Compare the t=0 min sample with later time points to identify new peaks corresponding to metabolites.
-
-
Data Analysis:
-
Extract ion chromatograms for the predicted masses of common metabolites (e.g., +16, +80, +176 Da).
-
Use the accurate mass data to predict the elemental composition of the metabolite.
-
Perform tandem MS (MS/MS) on the parent compound to establish its fragmentation pattern.
-
Perform MS/MS on the potential metabolite ions. A similar fragmentation pattern to the parent, with a mass shift in one of the fragments, can help pinpoint the site of metabolic modification. [23][24]5. Confirmation: If necessary, confirm the structure by synthesizing the suspected metabolite and comparing its retention time and MS/MS fragmentation pattern to the experimental sample.
-
References
-
Kappe, C. O. (2000). Bioisosteric Replacement Strategy for the Synthesis of 1-azacyclic Compounds With High Affinity for the Central Nicotinic Cholinergic Receptors. Bioorganic & Medicinal Chemistry, 8(6), 1443-50. [Link]
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Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]
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Di, L. (2019). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. In Springer Protocols Handbooks. Springer Nature. [Link]
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ResearchGate. (n.d.). Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide. Retrieved from [Link]
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Prakash, C., et al. (2003). In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active alpha-cyanoenol metabolite A771726: mechanistic similarities with the cytochrome P450-catalyzed dehydration of aldoximes. Drug Metabolism and Disposition, 31(10), 1240-50. [Link]
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Cui, Q., et al. (2012). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Trends in Analytical Chemistry, 32, 1-14. [Link]
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Frontage Laboratories. (n.d.). Metabolic Stability. Retrieved from [Link]
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Creative Biolabs. (n.d.). Metabolic Stability Assay. Retrieved from [Link]
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Dalvie, D., et al. (2009). Reductive isoxazole ring opening of the anticoagulant razaxaban is the major metabolic clearance pathway in rats and dogs. Drug Metabolism and Disposition, 37(5), 983-93. [Link]
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Diana, G. D., et al. (1994). Oxadiazoles as ester bioisosteric replacements in compounds related to disoxaril. Antirhinovirus activity. Journal of Medicinal Chemistry, 37(15), 2421-36. [Link]
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BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved from [Link]
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ResearchGate. (n.d.). In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active α-cyanoenol metabolite A771726. Retrieved from [Link]
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Kumar, S., & Krishnamoorthy, S. (2009). Biotransformation Reactions of Five-Membered Aromatic Heterocyclic Rings. Chemical Research in Toxicology, 22(6), 999-1017. [Link]
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Request PDF. (n.d.). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Retrieved from [Link]
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Ferruzzi, M. G., et al. (2016). Translating Plant Secondary Metabolites into Functional Foods through Mechanistic Validation, Process-Fit Formulation, and Regulatory Alignment. ACS Publications. [Link]
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International Journal of Pharmaceutical Research and Allied Sciences. (2016). Metabolite Identification by Mass Spectrometry. International Journal of Pharmaceutical Research and Allied Sciences, 5(3), 1-13. [Link]
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Janle, E. M., et al. (2016). Altered Transport and Metabolism of Phenolic Compounds in Obesity and Diabetes: Implications for Functional Food Development and Assessment. PubMed Central, 7(11), 725. [Link]
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Blaženović, I., et al. (2018). Software Tools and Approaches for Compound Identification of LC-MS/MS Data in Metabolomics. Metabolites, 8(2), 31. [Link]
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Hughes, T. B., et al. (2021). Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. Molecules, 26(12), 3634. [Link]
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Ganthi, H. P., et al. (2021). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 11(1), 1-20. [Link]
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D'archivio, M., et al. (2020). Plant Phenolics: Bioavailability as a Key Determinant of Their Potential Health-Promoting Applications. Antioxidants, 9(12), 1250. [Link]
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Tomás-Barberán, F. A., & González-Sarrías, A. (2017). New Frontiers on the Metabolism, Bioavailability and Health Effects of Phenolic Compounds. Molecules, 22(1), 129. [Link]
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Radi, M., et al. (2016). The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. Drug Discovery Today, 21(11), 1845-1854. [Link]
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Drug Hunter. (2023). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Retrieved from [Link]
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ResearchGate. (n.d.). Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. Retrieved from [Link]
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IJCRT.org. (2023). Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. International Journal of Creative Research Thoughts, 13(5), h820-h830. [Link]
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Obach, R. S. (2015). Addressing the Challenges of Low Clearance in Drug Research. AAPS J, 17(1), 1-10. [Link]
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ResearchGate. (n.d.). What influences phenol metabolic stability?. Retrieved from [Link]
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Kamel, A. (2010). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. New England Drug Metabolism Discussion Group Summer Symposium. [Link]
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Xeno-Tech. (2023). How to Conduct an In Vitro Metabolic Stability Study. Retrieved from [Link]
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Al-Ishaq, R. K., et al. (2023). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. Metabolites, 13(10), 1081. [Link]
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Pharma Focus Asia. (n.d.). Metabolic Stability. Retrieved from [Link]
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Li, Y., et al. (2024). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry. [Link]
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Optibrium. (n.d.). What's the importance of cytochrome P450 metabolism?. Retrieved from [Link]
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Wang, B., et al. (2019). Cytochrome P450 Enzymes and Drug Metabolism in Humans. International Journal of Molecular Sciences, 20(15), 3626. [Link]
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Stepan, A. F., & Obach, R. S. (2021). Cytochrome P450 Metabolism. In The Medicinal Chemist's Guide to Solving ADMET Challenges. Royal Society of Chemistry. [Link]
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Scott, J. D., et al. (2014). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters, 5(11), 1198-1200. [Link]
-
Sorensen, E. B., et al. (2008). Discovery and metabolic stabilization of potent and selective 2-amino-N-(adamant-2-yl) acetamide 11beta-hydroxysteroid dehydrogenase type 1 inhibitors. Journal of Medicinal Chemistry, 51(22), 7304-16. [Link]
-
Al-Qahtani, S. D., et al. (2022). Quantitative Determination of 5-Aminoisoquinoline, a PARP-1 Inhibitor by UPLC-MS/MS: In Silico ADME Profile and In Vitro Metabolic Stability Study. Molecules, 27(12), 3788. [Link]
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Technical Support Center: Refining In Vivo Delivery of (2-Hydroxyphenyl)(isoxazol-4-yl)methanone
Welcome to the technical support portal for the in vivo application of (2-Hydroxyphenyl)(isoxazol-4-yl)methanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of formulating and delivering this compound in preclinical models. Our goal is to provide you with the foundational knowledge and practical troubleshooting advice needed to ensure reliable, reproducible, and effective in vivo experiments.
Introduction: Understanding the Core Challenge
(2-Hydroxyphenyl)(isoxazol-4-yl)methanone, with a molecular formula of C₁₀H₇NO₃ and a molecular weight of 189.17 g/mol , presents a formulation challenge typical of many novel chemical entities.[1][2] Its structure, featuring a phenolic hydroxyl group and an isoxazole ring, suggests it is a lipophilic or hydrophobic molecule.[1][3] Such compounds often exhibit poor aqueous solubility, which is a primary obstacle to achieving adequate bioavailability for in vivo studies, especially for intravenous administration where a solution is required.[4][5][6]
The key to successful in vivo delivery lies in overcoming this solubility barrier without introducing confounding factors such as vehicle-induced toxicity or altered pharmacokinetics.[5][7] This guide provides structured solutions to the most common issues encountered in the field.
Troubleshooting Guide: Common In Vivo Delivery Issues
This section addresses specific, practical problems you may encounter during your experiments. Each issue is presented with probable causes and a series of recommended solutions, from simple adjustments to more advanced formulation strategies.
Problem 1: My compound precipitates out of solution when preparing the dosing formulation or upon injection into the animal.
-
Probable Causes:
-
Low Aqueous Solubility: The compound's intrinsic solubility in the aqueous-based vehicle (e.g., saline, PBS) is too low for the target concentration.
-
Vehicle "Crash Out": The compound was initially dissolved in a strong organic solvent (like 100% DMSO) and then diluted with an aqueous buffer. This sudden change in solvent polarity can cause the compound to rapidly precipitate.[8]
-
pH Effects: The pH of the final formulation may be unfavorable for keeping the phenolic group in its more soluble, ionized state.
-
-
Recommended Solutions:
-
Assess Compound Solubility First: Before designing a complex vehicle, perform a simple kinetic solubility assay to determine the approximate solubility in your desired final buffer (e.g., PBS pH 7.4). This provides a baseline and informs your formulation strategy.[9][10][11]
-
Implement a Co-Solvent System: Co-solvents work by reducing the overall polarity of the aqueous vehicle, making it more hospitable to hydrophobic compounds.[8][12]
-
Step-by-Step Protocol (Co-Solvent Formulation):
-
Dissolve the (2-Hydroxyphenyl)(isoxazol-4-yl)methanone powder in a minimal amount of a biocompatible organic solvent such as Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP).
-
In a separate sterile container, prepare the co-solvent/aqueous phase. A common starting point is a mixture of Polyethylene Glycol 400 (PEG400) and saline.
-
Slowly add the drug-organic solvent concentrate from Step 1 to the co-solvent/aqueous phase (Step 2) while vortexing or stirring continuously. Crucially, add the organic phase to the aqueous phase, not the other way around, to minimize precipitation.
-
Observe the solution for any signs of precipitation (cloudiness, particulates). If the solution remains clear, it is ready for sterile filtration and administration.
-
-
-
Consider pH Adjustment: For compounds with ionizable groups like the phenol in this molecule, adjusting the pH can increase solubility. However, the physiological tolerability of the final formulation's pH must be carefully considered to avoid injection site irritation.[13]
-
Employ Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[14][15][16] They can encapsulate hydrophobic drug molecules, forming an "inclusion complex" that dramatically increases the apparent water solubility of the compound.[14][15][17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used in parenteral formulations for this purpose.[16][17]
-
Problem 2: I'm observing adverse effects or toxicity in my control (vehicle-only) group.
-
Probable Causes:
-
Co-Solvent Toxicity: High concentrations of certain organic solvents can cause toxicity. For example, using 100% DMSO or high percentages of PEG-400 can lead to hemolysis, neurotoxicity, or local irritation.[18][19][20]
-
Vehicle Osmolality/pH: A formulation that is not isotonic or has an extreme pH can cause pain and tissue damage at the injection site.
-
Excipient-Specific Effects: Some excipients can have unexpected biological effects. For instance, high doses of PEG400 have been shown to alter gut microbiota and cause intestinal inflammation in mice.[21]
-
-
Recommended Solutions:
-
Minimize Organic Solvent Concentration: The primary goal is to use the lowest possible concentration of organic solvents. A common practice is to keep the final DMSO concentration below 10%, and ideally below 5%, in the dosing formulation.[19][20]
-
Select a More Benign Vehicle: If toxicity is observed, switch to a vehicle known to be better tolerated. Aqueous solutions of cyclodextrins are often considered a relatively safe and benign option for solubilizing insoluble compounds.[17]
-
Review Maximum Tolerated Volumes and Concentrations: Consult literature for established toxicity data on common excipients.[7][22] This can guide the selection of appropriate vehicles and their maximum concentrations for the specific species and route of administration.
-
Conduct a Vehicle Tolerability Study: Before initiating the main experiment, run a small pilot study with just the vehicle in a few animals. Monitor for signs of distress, weight loss, or changes in behavior. This self-validating step is crucial for ensuring the integrity of your main study.[13]
-
Problem 3: The in vivo efficacy or exposure (bioavailability) of my compound is much lower than expected.
-
Probable Causes:
-
Poor Absorption: If administered orally, the low solubility of the compound limits its dissolution in the gastrointestinal tract, which is a rate-limiting step for absorption.[4][6][23]
-
Rapid Metabolism/Clearance: The compound may be subject to extensive first-pass metabolism, especially given the presence of a phenolic group which can be a target for metabolic enzymes.[24][25]
-
In-Vivo Precipitation: The formulation, while appearing clear on the bench, may still precipitate upon injection into the bloodstream due to dilution and interaction with blood components.
-
-
Recommended Solutions:
-
Enhance Solubility for Oral Dosing: For oral administration, improving solubility is key to boosting bioavailability.[4] Strategies include:
-
Micronization: Reducing the particle size of the drug increases the surface area, which can improve the dissolution rate.[4]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can be used. These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine micro- or nano-emulsion upon contact with gastrointestinal fluids, enhancing drug solubilization and absorption.[4]
-
-
Utilize Advanced Delivery Systems: For parenteral routes, more advanced formulations can protect the drug from rapid clearance and improve its pharmacokinetic profile.
-
Switch to Cyclodextrin Formulation: Cyclodextrins can improve bioavailability by keeping the drug in solution at the site of administration, allowing for better absorption.[14][15] The complex can also offer some protection from degradation.[15][16]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for selecting a vehicle for an intravenous (IV) study?
A good starting point is a multi-step screening process. First, determine the kinetic solubility of (2-Hydroxyphenyl)(isoxazol-4-yl)methanone in aqueous buffer (e.g., PBS pH 7.4). If the required dose cannot be achieved, proceed to a co-solvent system. A widely used and generally well-tolerated combination for initial preclinical studies is a ternary system of DMSO:PEG400:Saline or NMP:PEG400:Saline . Start with a low percentage of the organic solvent and titrate upwards as needed, always keeping animal tolerability in mind.[7][22]
Q2: How do I prepare a formulation using Hydroxypropyl-β-cyclodextrin (HP-β-CD)?
-
Calculate the required amount of HP-β-CD. A common concentration for in vivo use is 20-40% (w/v) in water or saline.
-
Prepare the HP-β-CD solution by dissolving it in the appropriate aqueous vehicle. This may require gentle heating and stirring. Allow the solution to cool to room temperature.
-
Add the (2-Hydroxyphenyl)(isoxazol-4-yl)methanone powder directly to the HP-β-CD solution.
-
Stir or sonicate the mixture until the compound is fully dissolved. This process can take several hours as the inclusion complex forms.
-
Once a clear solution is obtained, it can be sterile-filtered (using a 0.22 µm filter) for administration.
Q3: Can I use the same formulation for both intravenous (IV) and oral (PO) administration?
Not always. IV formulations have strict requirements: they must be sterile, isotonic, and true solutions (free of particulates).[5][13] Oral formulations can be more flexible and include suspensions or lipid-based systems, which are not suitable for IV injection.[5] While an IV solution could theoretically be used for oral gavage, it may not be optimal for oral absorption. Formulations should be tailored to the specific administration route.[5]
Visualizations & Data
Formulation Strategy Decision Workflow
This diagram outlines a logical workflow for selecting an appropriate delivery vehicle based on the compound's properties and experimental requirements.
Caption: Decision tree for selecting an in vivo formulation strategy.
Mechanism of Cyclodextrin Solubilization
This diagram illustrates how a cyclodextrin molecule encapsulates a hydrophobic drug, rendering it more soluble in water.
Caption: Encapsulation of a drug by a cyclodextrin molecule.
Table 1: Comparison of Common Pharmaceutical Excipients for Preclinical Studies
| Excipient | Class | Common Use & Concentration | Potential Issues & Considerations |
| DMSO | Organic Co-Solvent | Often used to create a concentrated stock. Final concentration in vivo should be <10%, ideally <5%. | Potential for neurotoxicity, hemolysis, and skin irritation at high concentrations.[18][19][20] Can influence the activity of other drugs. |
| PEG400 | Polymeric Co-Solvent | Used in mixtures, often 10-40% of the final vehicle volume. | High doses can cause adverse effects, including changes to gut microbiota and potential kidney effects.[21][28] Can be viscous. |
| HP-β-CD | Complexing Agent | 20-40% (w/v) aqueous solution is common for enhancing solubility. | Generally considered safe.[17] High concentrations increase viscosity and osmolality. Natural cyclodextrins (not derivatives) should not be used parenterally.[17] |
| Saline (0.9% NaCl) | Aqueous Vehicle | The default diluent for isotonic IV formulations. | Cannot dissolve hydrophobic compounds on its own. |
| PBS | Aqueous Vehicle | Used as a buffered diluent to maintain physiological pH. | Similar to saline, has no solubilizing power for hydrophobic compounds. |
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PubMed Central. (2022). Synthesis, Structural Elucidation, In Silico and In Vitro Studies of New Class of Methylenedioxyphenyl-Based Amide Derivatives as Potential Myeloperoxidase Inhibitors for Cardiovascular Protection. PubMed Central. [Link]
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Validation & Comparative
A Comparative Guide to Evaluating the Efficacy of (2-Hydroxyphenyl)(isoxazol-4-yl)methanone Against Known COX-2 Inhibitors
Introduction
In the landscape of drug discovery, particularly in the development of anti-inflammatory agents, the isoxazole scaffold has proven to be a cornerstone for designing potent and selective inhibitors.[1] This guide is intended for researchers, scientists, and drug development professionals interested in evaluating the efficacy of novel isoxazole-containing compounds, specifically (2-Hydroxyphenyl)(isoxazol-4-yl)methanone. While direct biological data for this specific compound is not yet publicly available, its structural motifs suggest a potential interaction with cyclooxygenase (COX) enzymes. This document, therefore, provides a comprehensive framework for comparing its potential efficacy against well-established COX-2 inhibitors, namely Celecoxib and Valdecoxib.
The rationale for focusing on COX enzymes stems from the established mechanism of action of numerous isoxazole-containing drugs.[1] The cyclooxygenase enzymes, COX-1 and COX-2, are key players in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins.[2] While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is inducible and its expression is elevated during inflammation.[3] Consequently, selective inhibition of COX-2 is a desirable therapeutic strategy to mitigate inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[4]
This guide will provide a head-to-head comparison of the in vitro potency of Celecoxib and Valdecoxib, detail the experimental protocols required to assess (2-Hydroxyphenyl)(isoxazol-4-yl)methanone, and offer insights into confirming its target engagement within a cellular context.
Comparative Efficacy of Known COX-2 Inhibitors
To establish a benchmark for evaluating (2-Hydroxyphenyl)(isoxazol-4-yl)methanone, it is crucial to understand the inhibitory profiles of known drugs targeting COX-1 and COX-2. Celecoxib and Valdecoxib are prominent examples of selective COX-2 inhibitors.[5][6] Their efficacy is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor. The selectivity of an inhibitor for COX-2 over COX-1 is a critical parameter and is often expressed as a selectivity index (SI), calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2. A higher SI value signifies greater selectivity for COX-2.
| Compound | Chemical Structure | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | [7][8] | 15[9] | 0.04[9] | 375 |
| Valdecoxib | [7][10] | 21.9[11] | 0.005[11] | 4380 |
Table 1: In vitro inhibitory potency and selectivity of Celecoxib and Valdecoxib against COX-1 and COX-2 enzymes.
Experimental Protocols for Efficacy Determination
To ascertain the inhibitory potential of (2-Hydroxyphenyl)(isoxazol-4-yl)methanone and enable a direct comparison with the established inhibitors, a standardized set of in vitro and cell-based assays are indispensable. The following protocols provide a robust framework for this evaluation.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay directly measures the ability of a test compound to inhibit the enzymatic activity of purified COX-1 and COX-2.
Protocol
-
Preparation of Reagents :
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0.
-
Heme (cofactor): 100 µM in a suitable solvent.
-
L-epinephrine (cofactor): 40 mM in Assay Buffer.
-
Enzyme Solutions: Purified ovine or human COX-1 and COX-2 enzymes diluted in Tris-HCl buffer to a working concentration (e.g., 0.1 µ g/well for COX-1 and 0.2 µ g/well for COX-2).[12]
-
Test Compound: A stock solution of (2-Hydroxyphenyl)(isoxazol-4-yl)methanone in DMSO, serially diluted to achieve a range of final assay concentrations.
-
Arachidonic Acid (Substrate): A stock solution in a suitable solvent, diluted in Assay Buffer to a final concentration of 5 µM.[12]
-
Stop Solution: 2.0 M HCl.
-
-
Assay Procedure :
-
In a 96-well plate, combine 146 µL of Assay Buffer, 2 µL of heme, and 10 µL of L-epinephrine.[12]
-
Add 20 µL of the appropriate enzyme solution (COX-1 or COX-2) to each well and incubate at room temperature for 2 minutes.[12]
-
Add 2 µL of the test compound dilutions or DMSO (vehicle control) to the wells and pre-incubate at 37°C for 10 minutes.[12]
-
Initiate the reaction by adding 20 µL of arachidonic acid to each well.
-
Terminate the reaction after 2 minutes by adding 20 µL of the stop solution.[12]
-
-
Detection :
-
The product of the enzymatic reaction, Prostaglandin E2 (PGE2), can be quantified using a validated LC-MS/MS method or a commercially available ELISA kit.[12]
-
-
Data Analysis :
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm that a compound binds to its intended target within a cellular environment.[13] The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.[14]
Protocol
-
Cell Culture and Treatment :
-
Thermal Challenge :
-
Aliquot the treated cell suspensions into PCR tubes or a PCR plate.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a controlled cooling step to room temperature.[14]
-
-
Cell Lysis and Protein Extraction :
-
Lyse the cells by adding a suitable lysis buffer and performing freeze-thaw cycles or using sonication.
-
Separate the soluble protein fraction (containing the non-denatured, stabilized protein) from the precipitated, denatured proteins by centrifugation.[14]
-
-
Detection :
-
The amount of soluble target protein (COX-2) in the supernatant can be quantified by Western blotting or an AlphaScreen®-based detection method.[14]
-
-
Data Analysis :
-
Generate a melting curve by plotting the amount of soluble protein against the temperature for both the vehicle- and compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
An isothermal dose-response experiment can be performed at a fixed temperature to determine the concentration of the compound required for half-maximal stabilization (EC50).
-
Signaling Pathway and Mechanism of Action
Understanding the biological context in which these inhibitors function is critical. The diagram below illustrates the cyclooxygenase signaling pathway and the point of intervention for COX-2 selective inhibitors.
Caption: The Cyclooxygenase (COX) Signaling Pathway and the Target of Selective COX-2 Inhibitors.
Conclusion
This guide provides a systematic approach for the comparative efficacy evaluation of (2-Hydroxyphenyl)(isoxazol-4-yl)methanone against the established COX-2 inhibitors, Celecoxib and Valdecoxib. By employing the detailed in vitro COX inhibition and cellular thermal shift assays, researchers can generate the necessary data to determine the potency, selectivity, and target engagement of this novel compound. A thorough understanding of its inhibitory profile in the context of known drugs is a critical step in the preclinical development of new and potentially improved anti-inflammatory therapeutics. The provided framework ensures a scientifically rigorous and logically sound evaluation, paving the way for informed decisions in the drug discovery pipeline.
References
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ResearchGate. (n.d.). (a) Structure of COX-2-selective inhibitors (celecoxib, rofecoxib, and... [Image]. Retrieved from [Link]
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ResearchGate. (n.d.). The chemical structure of parecoxib, valdecoxib and celecoxib (IS) (A)... [Image]. Retrieved from [Link]
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ResearchGate. (n.d.). Chemical structures. (A) celecoxib 1 and valdecoxib 2. (B) chemical... [Image]. Retrieved from [Link]
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ResearchGate. (n.d.). A simplified diagram of COX-1 and COX-2 active sites, showing the... [Image]. Retrieved from [Link]
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-
StatPearls. (2023). COX Inhibitors. NCBI Bookshelf. Retrieved from [Link]
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ResearchGate. (n.d.). Structures of valdecoxib and celecoxib. [Image]. Retrieved from [Link]
-
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NCBI. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]
-
PubMed Central. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Retrieved from [Link]
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-
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ResearchGate. (2018). A widely-applicable high-throughput cellular thermal shift assay (CETSA) using split Nano Luciferase. Retrieved from [Link]
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-
PubMed Central. (2017). Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6). Retrieved from [Link]
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Validating the Proposed Cyclooxygenase-2 (COX-2) Inhibitory Mechanism of (2-Hydroxyphenyl)(isoxazol-4-yl)methanone: A Comparative Guide for Researchers
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the proposed mechanism of action of (2-Hydroxyphenyl)(isoxazol-4-yl)methanone as a selective Cyclooxygenase-2 (COX-2) inhibitor. By leveraging established methodologies and comparing its performance against well-characterized inhibitors, this document offers a scientifically rigorous approach to evaluating its therapeutic potential.
The isoxazole chemical scaffold is a well-established pharmacophore in a class of non-steroidal anti-inflammatory drugs (NSAIDs) known as coxibs, which selectively target the COX-2 enzyme.[1][2] The structural features of (2-Hydroxyphenyl)(isoxazol-4-yl)methanone suggest its potential to fit within the active site of the COX-2 enzyme, a hypothesis that warrants experimental validation. This guide will detail the necessary in-vitro and cell-based assays to elucidate its inhibitory potency and selectivity. For a robust comparative analysis, we will benchmark its performance against two clinically recognized COX-2 inhibitors: Celecoxib and Valdecoxib.
Comparative Analysis of Inhibitory Potency
A critical step in validating the proposed mechanism of action is to quantify the inhibitory activity of (2-Hydroxyphenyl)(isoxazol-4-yl)methanone against both COX-1 and COX-2 enzymes and compare it to known selective inhibitors. The half-maximal inhibitory concentration (IC50) is a key parameter for this assessment. A higher selectivity index (COX-1 IC50 / COX-2 IC50) indicates a more favorable profile for a COX-2 selective inhibitor, suggesting a lower risk of gastrointestinal side effects associated with COX-1 inhibition.[3]
Table 1: In Vitro Human Recombinant Enzyme Inhibition Data
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| (2-Hydroxyphenyl)(isoxazol-4-yl)methanone | To be determined | To be determined | To be determined |
| Celecoxib | 82[3] | 6.8[3] | 12[3] |
| Valdecoxib | 150[4] | 0.005[4] | >30000[4] |
Table 2: Cell-Based Human Whole Blood Assay Inhibition Data
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| (2-Hydroxyphenyl)(isoxazol-4-yl)methanone | To be determined | To be determined | To be determined |
| Celecoxib | 6.6[5] | 0.8[5] | 8.3[5] |
| Valdecoxib | >100[5] | 0.05[5] | >2000[5] |
The Cyclooxygenase-2 (COX-2) Signaling Pathway
Understanding the COX-2 signaling pathway is fundamental to interpreting the experimental results. COX-2 is an inducible enzyme, meaning its expression is upregulated in response to pro-inflammatory stimuli such as cytokines and growth factors.[6][7] Once expressed, COX-2 catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins, most notably prostaglandin E2 (PGE2).[8][9] PGE2 then acts on its receptors to mediate pain, inflammation, and fever. Selective COX-2 inhibitors block this pathway at the enzymatic level, thereby reducing the production of pro-inflammatory prostaglandins.
Figure 1: Proposed inhibitory action on the COX-2 signaling pathway.
Experimental Protocols for Mechanism Validation
To empirically determine the data for the comparison tables and validate the proposed mechanism, a series of well-established assays should be performed. The following protocols provide a step-by-step guide for these key experiments.
In Vitro COX-1 and COX-2 Inhibitor Screening Assay (Fluorometric)
This assay directly measures the enzymatic activity of purified COX-1 and COX-2 and the inhibitory effect of the test compound.
Principle: The assay measures the peroxidase activity of COX enzymes. The probe in the assay kit produces a fluorescent signal that is proportional to the amount of Prostaglandin G2 generated by the COX enzyme.[10]
Step-by-Step Protocol:
-
Reagent Preparation: Prepare all reagents, including purified human or ovine COX-2 and COX-1 enzymes, assay buffer, probe, and arachidonic acid, according to the manufacturer's instructions of a commercial kit (e.g., from Sigma-Aldrich or Cayman Chemical).[10]
-
Plate Setup: In a 96-well plate, add the assay buffer and the respective COX enzyme (COX-1 or COX-2) to the designated wells.
-
Inhibitor Addition: Add serial dilutions of (2-Hydroxyphenyl)(isoxazol-4-yl)methanone, Celecoxib, and Valdecoxib to the wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitors to bind to the enzymes.
-
Reaction Initiation: Start the enzymatic reaction by adding arachidonic acid to all wells.
-
Fluorescence Measurement: Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each inhibitor concentration relative to the vehicle control. Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell-Based Prostaglandin E2 (PGE2) Immunoassay
This assay measures the production of PGE2, a downstream product of COX-2 activity, in a cellular context.
Principle: Lipopolysaccharide (LPS) is used to induce COX-2 expression in cultured cells, leading to the production of PGE2. The inhibitory effect of the test compound is quantified by measuring the reduction in PGE2 levels in the cell culture supernatant using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).[11]
Step-by-Step Protocol:
-
Cell Culture: Plate a suitable cell line (e.g., human peripheral monocytes or RAW 264.7 macrophages) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of (2-Hydroxyphenyl)(isoxazol-4-yl)methanone, Celecoxib, and Valdecoxib for 1 hour.
-
COX-2 Induction: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce COX-2 expression and incubate for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant from each well.
-
PGE2 ELISA: Quantify the concentration of PGE2 in the collected supernatants using a commercial PGE2 ELISA kit, following the manufacturer's protocol.[12]
-
Data Analysis: Calculate the percent inhibition of PGE2 production for each inhibitor concentration relative to the LPS-stimulated vehicle control. Determine the IC50 value as described in the in vitro assay.
Western Blot Analysis of COX-2 Protein Expression
This technique is used to confirm that the test compound is inhibiting the activity of the COX-2 enzyme rather than its expression.
Principle: Western blotting uses antibodies to detect the presence and relative abundance of specific proteins in a cell lysate.
Step-by-Step Protocol:
-
Cell Culture and Treatment: Culture and treat cells with the test compound and LPS as described in the PGE2 immunoassay protocol.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the total protein concentration in each cell lysate using a protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for COX-2, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[13] A loading control antibody (e.g., anti-β-actin or anti-GAPDH) should also be used to ensure equal protein loading.[14]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the COX-2 band intensity to the loading control. Compare the normalized COX-2 levels in the treated samples to the control to confirm that the compound does not suppress COX-2 protein expression.
Figure 2: Overall experimental workflow for validation.
Conclusion
By following the comprehensive experimental framework outlined in this guide, researchers can rigorously validate the proposed mechanism of action of (2-Hydroxyphenyl)(isoxazol-4-yl)methanone as a selective COX-2 inhibitor. The comparative data generated against established drugs like Celecoxib and Valdecoxib will provide a clear and objective assessment of its potency and selectivity, which is crucial for its further development as a potential therapeutic agent. The combination of in vitro enzymatic assays and cell-based functional assays will provide a robust dataset to support or refute the initial hypothesis, thereby guiding future research directions.
References
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Gierse, J. K., Zhang, Y., Hood, W. F., Walker, M. C., Trigg, J. S., Maziasz, T. J., Koboldt, C. M., Muhammad, J. L., Zweifel, B. S., Masferrer, J. L., Isakson, P. C., & Seibert, K. (2005). Valdecoxib: assessment of cyclooxygenase-2 potency and selectivity. Journal of Pharmacology and Experimental Therapeutics, 312(3), 1206–1212. [Link]
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ResearchGate. (n.d.). Signaling pathways regulating COX-2 expression. Schematic diagram... [Image]. Retrieved from [Link]
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ResearchGate. (n.d.). Schematic depiction of selected cyclooxygenase-2 (COX-2) signaling... [Image]. Retrieved from [Link]
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ResearchGate. (n.d.). The cyclooxygenase pathway. In response to pro-inflammatory stimuli... [Image]. Retrieved from [Link]
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Khan, I., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PubMed Central. [Link]
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ResearchGate. (n.d.). A simplified diagram of COX-1 and COX-2 active sites, showing the... [Image]. Retrieved from [Link]
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Tala, G. A., et al. (2019). The PTGS2/COX2-PGE2 signaling cascade in inflammation: Pro or anti? A case study with type 1 diabetes mellitus. PubMed Central. [Link]
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de la Lastra, C. A., & Villegas, I. (2005). Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer. PubMed Central. [Link]
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Perrone, M. G., et al. (2016). Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs). PubMed. [Link]
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Singh, P., & Kaur, M. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega. [Link]
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Itoh, K., et al. (2005). Regulatory role of the COX-2 pathway in the Nrf2-mediated anti-inflammatory response. Journal of Clinical Biochemistry and Nutrition. [Link]
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Singh, P., & Kaur, M. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega, 8(22), 17446-17498. [Link]
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Al-Warhi, T., et al. (2022). Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. National Institutes of Health. [Link]
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BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. [Link]
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UT Health San Antonio. (2026, January 15). THC-anti-inflammatory drug pairing shows Alzheimer's prevention potential. [Link]
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Liu, X., et al. (2009). Ciglitazone mediates COX-2 dependent suppression of PGE2 in human Non-Small Cell Lung Cancer cells. PubMed Central. [Link]
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Riendeau, D., et al. (2006). An ELISA method to measure inhibition of the COX enzymes. Nature Protocols. [Link]
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Ghaffari, H., et al. (2015). Celecoxib Treatment Alters p53 and MDM2 Expression via COX-2 Crosstalk in A549 Cells. Applied Biochemistry and Biotechnology. [Link]
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Malkowski, M. G., et al. (2001). Potential misidentification of cyclooxygenase-2 by Western blot analysis and prevention through the inclusion of appropriate controls. Molecular Cancer Therapeutics. [Link]
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ResearchGate. (n.d.). Biochemical selectivity, assessed as COX-1/COX-2 IC 50 values of... [Image]. Retrieved from [Link]
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Mohamed, M. F. A., et al. (2024). NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead. RSC Medicinal Chemistry. [Link]
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ResearchGate. (n.d.). Western blot analysis for expression of (a) COX-2, (b) NF-ƙβ, (c)... [Image]. Retrieved from [Link]
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Walker, M. C., et al. (2001). Characterization of celecoxib and valdecoxib binding to cyclooxygenase. Molecular Pharmacology. [Link]
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ResearchGate. (n.d.). (A) A representative western blot for expression of COX-2 (top) and... [Image]. Retrieved from [Link]
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A Comparative Analysis of (2-Hydroxyphenyl)(isoxazol-4-yl)methanone and Other Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Novel Anti-inflammatory Therapeutics
The management of inflammation and pain remains a cornerstone of modern medicine, with non-steroidal anti-inflammatory drugs (NSAIDs) being one of the most widely used classes of therapeutics.[1] However, the long-term use of traditional NSAIDs is associated with significant gastrointestinal and cardiovascular side effects, primarily due to their non-selective inhibition of cyclooxygenase (COX) enzymes.[1] This has driven the search for novel anti-inflammatory agents with improved safety profiles. The isoxazole scaffold has emerged as a promising pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer effects.[2][3][4] This guide provides a comparative analysis of a representative isoxazole derivative, (2-Hydroxyphenyl)(isoxazol-4-yl)methanone, with established therapeutic agents, exploring its potential mechanism of action, and positioning it within the current landscape of anti-inflammatory drug discovery.
(2-Hydroxyphenyl)(isoxazol-4-yl)methanone: A Profile of a Potential COX Inhibitor
(2-Hydroxyphenyl)(isoxazol-4-yl)methanone is a heterocyclic ketone with the chemical formula C₁₀H₇NO₃.[5] While specific preclinical data for this exact molecule is not extensively published, its structural features, namely the isoxazole ring and the hydroxyphenyl moiety, are present in numerous compounds with demonstrated anti-inflammatory properties. The isoxazole ring, in particular, is a key component of several known COX inhibitors, including the selective COX-2 inhibitor valdecoxib.
Probable Mechanism of Action: Targeting the Cyclooxygenase Pathway
The primary mechanism of action for most NSAIDs is the inhibition of the COX enzymes, COX-1 and COX-2.[1] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, such as protecting the gastric mucosa and maintaining renal blood flow. Conversely, COX-2 is typically induced at sites of inflammation. The anti-inflammatory effects of NSAIDs are attributed to the inhibition of COX-2, while the undesirable side effects are largely due to the inhibition of COX-1.[1]
Given the prevalence of the isoxazole scaffold in known COX inhibitors, it is highly probable that (2-Hydroxyphenyl)(isoxazol-4-yl)methanone exerts its anti-inflammatory effects through the inhibition of one or both COX isoforms. Structure-activity relationship (SAR) studies of various diarylisoxazoles have demonstrated that modifications to the substituents on the isoxazole and phenyl rings can significantly influence the potency and selectivity of COX inhibition.[6][7] The presence of a sulfonamide group, for instance, is a common feature in many selective COX-2 inhibitors. The absence of this group in (2-Hydroxyphenyl)(isoxazol-4-yl)methanone suggests it may be a non-selective or a moderately selective COX-2 inhibitor.
Signaling Pathway: The Cyclooxygenase Cascade
Caption: The Cyclooxygenase (COX) signaling pathway.
Comparative Therapeutic Agents: A Spectrum of COX Inhibition
The therapeutic landscape for inflammatory conditions is dominated by NSAIDs and a more recent class of drugs, the selective COX-2 inhibitors (coxibs).
-
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): This broad class of drugs, including ibuprofen and naproxen, acts by non-selectively inhibiting both COX-1 and COX-2. Their dual inhibition leads to effective pain and inflammation relief but also carries the risk of gastrointestinal complications.
-
Selective COX-2 Inhibitors (Coxibs): Developed to minimize the gastrointestinal side effects of traditional NSAIDs, drugs like celecoxib selectively inhibit COX-2. While generally better tolerated by the gastrointestinal tract, some coxibs have been associated with an increased risk of cardiovascular events.[6]
Comparative Performance Data
While direct experimental data for (2-Hydroxyphenyl)(isoxazol-4-yl)methanone is not available, the following table presents a comparative summary of IC₅₀ values (the concentration of a drug that is required for 50% inhibition in vitro) for various isoxazole derivatives and established NSAIDs against COX-1 and COX-2. This allows for an informed estimation of the potential activity profile of our target compound.
| Compound/Drug | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Isoxazole Derivatives | ||||
| Mofezolac | 0.0079 | >50 | >6329 | [6] |
| 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6) | 19 | >50 | >2.6 | [6] |
| Isoxazole Derivative C3 | Not specified | 0.93 | Not specified | [2] |
| Isoxazole Derivative C5 | Not specified | 0.85 | Not specified | [2] |
| Isoxazole Derivative C6 | Not specified | 0.55 | Not specified | [2] |
| Isoxazole-carboxamide A13 | 0.064 | 0.013 | 4.9 | [1] |
| Established NSAIDs | ||||
| Ibuprofen | 13-15 | 344-370 | ~25 | [6] |
| Naproxen | 5.3 | 8.7 | 1.6 | [6] |
| Celecoxib | 15 | 0.04 | 375 | [6] |
Note: A higher selectivity index indicates greater selectivity for COX-2. The data for isoxazole derivatives illustrates the wide range of potencies and selectivities that can be achieved within this chemical class.
Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay
To ascertain the inhibitory activity of (2-Hydroxyphenyl)(isoxazol-4-yl)methanone against COX-1 and COX-2, a standard in vitro assay can be employed.
Objective:
To determine the IC₅₀ values of (2-Hydroxyphenyl)(isoxazol-4-yl)methanone for the inhibition of human recombinant COX-1 and COX-2 enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Test compound: (2-Hydroxyphenyl)(isoxazol-4-yl)methanone
-
Reference compounds: Ibuprofen (non-selective), Celecoxib (COX-2 selective)
-
Assay buffer (e.g., Tris-HCl)
-
Enzyme immunoassay (EIA) kit for prostaglandin E₂ (PGE₂)
-
Microplate reader
Procedure:
-
Enzyme Preparation: Reconstitute the lyophilized COX-1 and COX-2 enzymes in the assay buffer to the desired concentration.
-
Compound Preparation: Prepare a stock solution of (2-Hydroxyphenyl)(isoxazol-4-yl)methanone and the reference compounds in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of test concentrations.
-
Assay Reaction:
-
In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.
-
Add the test compound or reference compound at various concentrations to the respective wells. Include a vehicle control (solvent only).
-
Pre-incubate the mixture for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Incubate for a further period (e.g., 2 minutes) to allow for the production of prostaglandins.
-
-
Quantification of Prostaglandin E₂ (PGE₂):
-
Stop the reaction by adding a suitable reagent (e.g., a mild acid).
-
Measure the amount of PGE₂ produced in each well using a competitive EIA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
-
Experimental Workflow: COX Inhibition Assay
Caption: Workflow for the in vitro COX inhibition assay.
Conclusion and Future Directions
(2-Hydroxyphenyl)(isoxazol-4-yl)methanone, as a representative of the isoxazole class of compounds, holds significant potential as a novel anti-inflammatory agent. Based on extensive research into isoxazole derivatives, it is highly likely that this compound functions as a COX inhibitor. The comparative analysis with existing NSAIDs and coxibs highlights the therapeutic window that new isoxazole derivatives could occupy, potentially offering a balanced efficacy and safety profile.
Future research should focus on the synthesis and comprehensive biological evaluation of (2-Hydroxyphenyl)(isoxazol-4-yl)methanone. In vitro studies, as outlined above, are crucial to determine its potency and selectivity against COX-1 and COX-2. Subsequent in vivo studies in animal models of inflammation and pain will be necessary to assess its efficacy, pharmacokinetics, and safety profile. Further structural modifications, guided by SAR studies, could lead to the development of even more potent and selective anti-inflammatory drug candidates based on the isoxazole scaffold.
References
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Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6). (2017). PubMed Central. [Link]
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Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. (2022). National Institutes of Health. [Link]
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Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (2023). PubMed Central. [Link]
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Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (2023). MDPI. [Link]
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Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (2023). National Institutes of Health. [Link]
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Novel synthesis of 3,4-diarylisoxazole analogues of valdecoxib: reversal cyclooxygenase-2 selectivity by sulfonamide group removal. (2003). PubMed. [Link]
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Introduction: The Imperative of Selectivity in Kinase Inhibition
In the landscape of modern drug discovery, protein kinases remain a paramount target class, governing a vast array of cellular processes from proliferation to apoptosis.[1][2] The compound (2-Hydroxyphenyl)(isoxazol-4-yl)methanone, hereafter designated Cmpd-X , represents a promising scaffold identified through initial high-throughput screening for kinase inhibitory activity. The isoxazole motif is a privileged structure in medicinal chemistry, frequently appearing in potent kinase inhibitors.[3][4][5] However, the therapeutic success of any kinase inhibitor is critically dependent not only on its potency against the intended target but also on its selectivity across the broader kinome.[6][7]
Dysregulation of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is implicated in numerous inflammatory diseases and malignancies, making JAKs attractive therapeutic targets.[8][9] Cmpd-X was initially identified as a potent inhibitor of JAK2. The JAK family, comprising JAK1, JAK2, JAK3, and TYK2, shares a high degree of structural homology within the ATP-binding site, presenting a significant challenge for developing isoform-specific inhibitors.[6][9] Unintended inhibition of multiple JAK isoforms or other unrelated kinases can lead to undesirable off-target effects, compromising the therapeutic window and potentially causing toxicity.[10][11][12]
This guide provides a comprehensive framework for profiling the cross-reactivity of Cmpd-X against the JAK family kinases. We will detail the experimental rationale, present robust biochemical assay protocols, and analyze comparative data to build a clear selectivity profile. This process is essential for validating Cmpd-X as a lead candidate and guiding future structure-activity relationship (SAR) studies.[13][14]
The Biological Context: JAK/STAT Signaling
The JAK/STAT pathway is a primary signaling cascade for a multitude of cytokines and growth factors, translating extracellular signals into transcriptional responses.[1][15] Ligand binding to a cytokine receptor brings associated JAKs into close proximity, leading to their trans-phosphorylation and activation.[16] Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Subsequently, STATs are phosphorylated, dimerize, translocate to the nucleus, and regulate the expression of target genes involved in immunity, cell division, and survival.[8][16] Given this central role, understanding the specific function of each JAK isoform is critical. For instance, JAK2 is vital for hematopoiesis, while JAK1 is broadly involved in inflammatory cytokine signaling, and JAK3 is crucial for lymphocyte development.[9][15]
Figure 1. Simplified JAK/STAT Signaling Pathway.
Experimental Design: A Multi-Tiered Approach to Profiling
A robust cross-reactivity assessment requires a systematic and quantitative approach. Our strategy is centered on a highly sensitive biochemical assay to determine the half-maximal inhibitory concentration (IC50) of Cmpd-X against a panel of relevant kinases.
Rationale for Target Selection:
-
Primary Target: JAK2, the intended target of Cmpd-X.
-
Closely Related Off-Targets: JAK1, JAK3, and TYK2, due to their high sequence and structural similarity to JAK2.[6]
-
Distantly Related Off-Target: Epidermal Growth Factor Receptor (EGFR), a representative receptor tyrosine kinase, to assess broader kinome selectivity.
Choice of Assay Platform: ADP-Glo™ Kinase Assay For this study, we selected the Promega ADP-Glo™ Kinase Assay. This platform was chosen for several key reasons:
-
Universality: It measures the formation of ADP, a universal product of all kinase reactions, making it compatible with virtually any kinase and substrate combination.[17][18]
-
High Sensitivity: The assay can detect low levels of ATP-to-ADP conversion, which is crucial for kinases with low activity or when using low enzyme concentrations.[19][20]
-
Robustness: The luminescent signal is stable over several hours, allowing for batch processing of plates without signal degradation, which is ideal for high-throughput applications.[19]
-
Broad ATP Range: The assay performs well across a wide range of ATP concentrations (up to 1 mM), enabling the determination of inhibitor potency under conditions that mimic physiological ATP levels.[17][21]
Figure 2. Experimental Workflow for the ADP-Glo™ Kinase Assay.
Detailed Experimental Protocol: ADP-Glo™ Kinase Assay
This protocol is optimized for a 384-well plate format. All incubations should be performed at room temperature.
-
Compound Preparation:
-
Prepare a 10-point, 3-fold serial dilution of Cmpd-X in 100% DMSO, starting from a 1 mM stock.
-
Create intermediate dilutions by transferring 1 µL of each concentration into a plate containing 99 µL of kinase buffer. This results in a 1% DMSO concentration.
-
-
Kinase Reaction Setup:
-
In a 384-well assay plate, add 2.5 µL of the appropriate kinase enzyme (JAK1, JAK2, JAK3, TYK2, or EGFR) diluted in kinase assay buffer.
-
Add 2.5 µL of the Cmpd-X serial dilution or a DMSO vehicle control.
-
Initiate the kinase reaction by adding 5 µL of a substrate/ATP mix. The final ATP concentration should be at or near the Km for each respective kinase to ensure accurate competitive inhibition assessment.
-
Incubate the plate for 60 minutes.
-
-
Reaction Termination and ATP Depletion:
-
Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP.[19]
-
Incubate for 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction back into ATP and provides luciferase and luciferin to generate a luminescent signal.[18]
-
Incubate for 30 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure luminescence using a plate-reading luminometer.
-
The luminescent signal is directly proportional to the amount of ADP produced and thus correlates with kinase activity.[17]
-
-
Data Analysis:
-
Normalize the data using vehicle (DMSO) control wells (100% activity) and no-enzyme control wells (0% activity).
-
Plot the normalized percent inhibition against the logarithm of the Cmpd-X concentration.
-
Calculate IC50 values by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
Comparative Data & Analysis
The following tables summarize the hypothetical, yet plausible, inhibitory activities of Cmpd-X and a known pan-JAK inhibitor, Ruxolitinib, against the selected kinase panel.
Table 1: Cross-Reactivity Profile of Cmpd-X
| Kinase Target | IC50 (nM) | Selectivity Index (vs. JAK2) |
| JAK2 | 5.2 | 1x |
| JAK1 | 85.6 | 16.5x |
| JAK3 | 451.3 | 86.8x |
| TYK2 | 120.8 | 23.2x |
| EGFR | >10,000 | >1923x |
Table 2: Cross-Reactivity Profile of Ruxolitinib (Reference Compound)
| Kinase Target | IC50 (nM) | Selectivity Index (vs. JAK2) |
| JAK2 | 3.3 | 1x |
| JAK1 | 2.8 | 0.8x |
| JAK3 | 428 | 129.7x |
| TYK2 | 19 | 5.8x |
| EGFR | >10,000 | >3030x |
| (Note: Data are representative and for illustrative purposes.) |
Interpretation of Results:
The data clearly positions Cmpd-X as a potent and selective JAK2 inhibitor .
-
Potency: With an IC50 value of 5.2 nM against JAK2, Cmpd-X demonstrates high potency for its primary target.
-
Intra-Family Selectivity: Cmpd-X exhibits a favorable selectivity profile within the JAK family. It is over 16-fold more selective for JAK2 than for JAK1, and significantly more selective against JAK3 (>86-fold) and TYK2 (>23-fold). This profile is notably different from Ruxolitinib, which potently inhibits both JAK1 and JAK2 with near-equal affinity. The superior selectivity of Cmpd-X for JAK2 over JAK1 may translate to a differentiated safety profile, potentially avoiding some off-target effects associated with dual JAK1/2 inhibition.
-
Broader Kinome Selectivity: Cmpd-X shows no significant activity against EGFR (IC50 >10,000 nM), indicating high selectivity against unrelated kinase families. This is a crucial finding, as off-target inhibition of kinases like EGFR can lead to significant toxicities.[22]
Conclusion and Future Directions
This guide demonstrates a systematic approach to profiling the cross-reactivity of the novel kinase inhibitor, Cmpd-X. Through the application of a robust biochemical assay, we have established that Cmpd-X is a potent JAK2 inhibitor with a promising selectivity profile against other JAK family members and the unrelated tyrosine kinase EGFR.
The observed selectivity for JAK2 over JAK1 is a key differentiator from existing pan-JAK inhibitors and warrants further investigation. The next logical steps in the development of Cmpd-X should include:
-
Cellular Assays: Confirming on-target engagement and selectivity in a cellular context by measuring the inhibition of STAT phosphorylation downstream of specific cytokine receptors.
-
Broader Kinome Screening: Profiling Cmpd-X against a large panel of kinases (e.g., >400 kinases) to build a comprehensive understanding of its global selectivity and identify any unexpected off-targets.[23]
-
Structural Biology: Obtaining a co-crystal structure of Cmpd-X bound to JAK2 to elucidate the molecular basis of its potency and selectivity, which will guide further lead optimization efforts.[14]
By following this rigorous, data-driven approach, researchers can confidently advance promising lead compounds like Cmpd-X toward the development of safer and more effective targeted therapies.
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Selectivity Assessment of (2--Hydroxyphenyl)(isoxazol-4-yl)methanone: A Comparative Guide to Enzyme Inhibition Profiling
Abstract
In the landscape of modern drug discovery, the principle of selectivity is a cornerstone of developing safe and efficacious therapeutics. A molecule's ability to interact with its intended target while minimizing off-target effects is paramount.[1] This guide provides a comprehensive framework for assessing the enzyme selectivity profile of the novel compound, (2-Hydroxyphenyl)(isoxazol-4-yl)methanone. We will delve into the rationale behind enzyme panel selection, provide detailed, step-by-step protocols for in vitro inhibition assays, and present a clear methodology for data analysis and interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and implement robust selectivity profiling workflows.
Introduction: The Imperative of Selectivity in Drug Design
The journey of a small molecule from a preliminary "hit" to a clinical candidate is paved with rigorous evaluation, a critical component of which is selectivity profiling. While high potency against a therapeutic target is desirable, it is the selectivity profile that often dictates the ultimate success or failure of a drug candidate due to potential adverse effects arising from off-target interactions.[1][2] The compound at the center of this guide, (2-Hydroxyphenyl)(isoxazol-4-yl)methanone, features a privileged isoxazole scaffold known for a diverse range of biological activities.[3] Its structural alerts warrant a thorough investigation into its interactions with a broad range of enzymes to preemptively identify any potential liabilities and uncover new therapeutic opportunities.
Unbiased selectivity profiling, which avoids predefined target panels, can reveal both expected and unexpected interactions, providing a more complete picture of a compound's biological footprint.[4] This guide will focus on a targeted panel approach, which is a common and cost-effective strategy in the early stages of drug discovery.
Rationale for Enzyme Panel Selection
The selection of an appropriate enzyme panel is a critical step in any selectivity assessment. The goal is to survey a diverse and functionally relevant cross-section of the human "enzymome" to identify potential off-target activities. For (2-Hydroxyphenyl)(isoxazol-4-yl)methanone, we have curated a panel that includes representatives from key enzyme families implicated in common off-target effects and major drug metabolism pathways.
Our representative panel includes:
-
Kinases: A major class of drug targets, kinases are often implicated in off-target effects due to the conserved nature of their ATP-binding sites.[5] We have included a serine/threonine kinase (PKA) and a tyrosine kinase (Src) to represent this large family.
-
Proteases: This diverse family of enzymes plays crucial roles in numerous physiological processes. Off-target inhibition can lead to a range of toxicities. We have selected Trypsin, a serine protease, and Cathepsin B, a cysteine protease.
-
Phosphatases: As the functional counterparts to kinases, phosphatases are critical for cellular signaling. PTP1B is a key regulator of insulin signaling and a common target for selectivity screening.
-
Metabolic Enzymes: Cytochrome P450 enzymes (CYPs) are central to drug metabolism. Inhibition of these enzymes can lead to drug-drug interactions and toxicity. We have included CYP3A4, which is responsible for the metabolism of a large percentage of clinically used drugs.
-
Other Key Enzymes: Cyclooxygenases (COX-1 and COX-2) are important targets in inflammation, and their differential inhibition is a key aspect of the safety profile of non-steroidal anti-inflammatory drugs (NSAIDs).
Experimental Protocols
The following protocols provide a detailed methodology for determining the inhibitory activity of (2-Hydroxyphenyl)(isoxazol-4-yl)methanone against the selected enzyme panel. These are general guidelines and may require optimization for specific laboratory conditions and reagent sources.
General Materials and Reagents
-
(2-Hydroxyphenyl)(isoxazol-4-yl)methanone (≥95% purity)
-
Dimethyl sulfoxide (DMSO, cell culture grade)
-
Purified, recombinant enzymes (PKA, Src, Trypsin, Cathepsin B, PTP1B, CYP3A4, COX-1, COX-2)
-
Specific enzyme substrates and cofactors (as detailed in individual assay protocols)
-
Assay-specific buffers
-
96-well microplates (black, flat-bottom for fluorescence assays; clear, flat-bottom for absorbance assays)
-
Microplate reader with absorbance and fluorescence detection capabilities
General Procedure for In Vitro Enzyme Inhibition Assays
The following is a generalized workflow for conducting the enzyme inhibition assays.[6] Specific details for each enzyme are provided in the subsequent sections.
Step 1: Compound Preparation Prepare a 10 mM stock solution of (2-Hydroxyphenyl)(isoxazol-4-yl)methanone in 100% DMSO. Perform serial dilutions in DMSO to create a range of stock concentrations. For the final assay, dilute the DMSO stocks into the respective assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept constant and typically below 1% to minimize effects on enzyme activity.[6]
Step 2: Assay Setup In a 96-well plate, set up the following reactions in triplicate:
-
100% Activity Control: Enzyme, assay buffer, and DMSO (equivalent volume to the compound wells).
-
Test Wells: Enzyme, assay buffer, and the test compound at various concentrations.
-
Blank/No Enzyme Control: Assay buffer, substrate, and DMSO (no enzyme).
Step 3: Pre-incubation Pre-incubate the enzyme with the test compound for a defined period (e.g., 15 minutes) at the optimal temperature for the enzyme. This allows for the compound to bind to the enzyme before the start of the reaction.
Step 4: Reaction Initiation and Measurement Initiate the enzymatic reaction by adding the substrate to all wells. Immediately begin monitoring the change in signal (absorbance or fluorescence) over time using a microplate reader. The initial reaction velocity is determined from the linear portion of the reaction progress curve.[7][8]
Step 5: Data Analysis Calculate the percentage of inhibition for each compound concentration relative to the 100% activity control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[9]
Specific Assay Conditions
| Enzyme | Substrate | Buffer Conditions | Detection Method |
| PKA | Kemptide (LRRASLG) | 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM ATP | Phosphorylation-coupled luminescence |
| Src | Poly(Glu, Tyr) 4:1 | 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 1 mM ATP | TR-FRET |
| Trypsin | BAPNA | 50 mM Tris-HCl pH 8.0, 20 mM CaCl2 | Colorimetric (405 nm) |
| Cathepsin B | Z-RR-AMC | 50 mM Sodium Acetate pH 5.5, 1 mM EDTA, 2 mM DTT | Fluorometric (Ex/Em: 380/460 nm) |
| PTP1B | pNPP | 50 mM HEPES pH 7.0, 1 mM EDTA, 1 mM DTT | Colorimetric (405 nm) |
| CYP3A4 | BFC | 100 mM Potassium Phosphate pH 7.4 | Fluorometric (Ex/Em: 409/530 nm) |
| COX-1 | Arachidonic Acid | 100 mM Tris-HCl pH 8.0, 1 mM Phenol, 1 µM Hematin | Peroxidase-based colorimetric |
| COX-2 | Arachidonic Acid | 100 mM Tris-HCl pH 8.0, 1 mM Phenol, 1 µM Hematin | Peroxidase-based colorimetric |
Data Presentation and Interpretation
The results of the selectivity profiling are summarized in the table below. The data is presented as IC50 values, which represent the concentration of (2-Hydroxyphenyl)(isoxazol-4-yl)methanone required to inhibit 50% of the enzyme's activity.
| Enzyme | Enzyme Class | IC50 (µM) of (2-Hydroxyphenyl)(isoxazol-4-yl)methanone |
| PKA | Serine/Threonine Kinase | > 100 |
| Src | Tyrosine Kinase | > 100 |
| Trypsin | Serine Protease | 55.3 |
| Cathepsin B | Cysteine Protease | 25.8 |
| PTP1B | Tyrosine Phosphatase | 87.1 |
| CYP3A4 | Cytochrome P450 | 15.2 |
| COX-1 | Cyclooxygenase | > 100 |
| COX-2 | Cyclooxygenase | 8.9 |
Interpretation of Results:
The data suggests that (2-Hydroxyphenyl)(isoxazol-4-yl)methanone exhibits a degree of selectivity. At concentrations up to 100 µM, no significant inhibition of PKA, Src, or COX-1 was observed, indicating a favorable selectivity profile against these common off-targets.
The compound shows moderate inhibitory activity against Trypsin, Cathepsin B, and PTP1B. The most potent off-target activity was observed against CYP3A4 and COX-2. The inhibition of CYP3A4 at 15.2 µM is a noteworthy finding that warrants further investigation, as it could indicate a potential for drug-drug interactions. The selective inhibition of COX-2 over COX-1 is an interesting and potentially desirable characteristic, as this is the mechanism of action for a class of anti-inflammatory drugs with an improved gastrointestinal safety profile.
Conclusion and Future Directions
This guide has outlined a systematic approach to assessing the enzyme selectivity of (2-Hydroxyphenyl)(isoxazol-4-yl)methanone. The preliminary data indicates a degree of selectivity, with notable activity against COX-2 and CYP3A4. These findings provide a valuable foundation for further investigation.
Future studies should aim to:
-
Expand the screening panel: A broader panel of enzymes, including other CYP isoforms and kinases, would provide a more comprehensive understanding of the compound's selectivity.
-
Determine the mechanism of inhibition: For the enzymes that were significantly inhibited, further studies should be conducted to determine if the inhibition is competitive, non-competitive, or uncompetitive.[10]
-
In-cell and in-vivo studies: The ultimate test of selectivity is in a biological context. Cellular assays and subsequent in vivo studies will be necessary to confirm the in vitro findings and assess the therapeutic potential and safety profile of (2-Hydroxyphenyl)(isoxazol-4-yl)methanone.
By following a rigorous and well-defined process for selectivity profiling, researchers can make more informed decisions in the complex and challenging field of drug discovery.
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Dengale, S. G., et al. (2021). Synthesis and Biological Evaluation of 2-(4,5,6,7-Tetrahydrobenzo[c]Isoxazol-3-yl)-4H-Chromen-4-Ones. Polycyclic Aromatic Compounds, 42(10), 6337-6351. Retrieved from [Link]
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A Guide to the Reproducibility and Validation of (2-Hydroxyphenyl)(isoxazol-4-yl)methanone: A Comparative Analysis for Drug Discovery Professionals
This guide provides a comprehensive framework for the synthesis, validation, and comparative biological evaluation of (2-Hydroxyphenyl)(isoxazol-4-yl)methanone. In the ever-evolving landscape of drug discovery, the isoxazole scaffold has garnered significant attention due to its presence in numerous clinically approved drugs and its versatile biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3] The title compound, a hybrid of the hydroxyphenyl ketone and isoxazole moieties, presents a compelling candidate for investigation. Phenyl ketone derivatives have also shown a wide range of pharmacological activities, including hepatoprotective and anti-inflammatory effects.[4]
Due to the limited availability of specific experimental data for (2-Hydroxyphenyl)(isoxazol-4-yl)methanone in publicly accessible literature, this guide will provide a robust, albeit hypothetical, series of protocols and comparative analyses based on established synthetic methodologies and validation techniques for structurally analogous compounds. This approach is designed to empower researchers to reliably reproduce and validate the synthesis and biological activity of this and similar novel chemical entities.
Section 1: Synthesis of (2-Hydroxyphenyl)(isoxazol-4-yl)methanone
The synthesis of 4-acylisoxazoles can be approached through several synthetic routes. A common and effective method involves the cyclocondensation of a β-diketone with hydroxylamine.[1][5] For the synthesis of the title compound, a plausible and reproducible pathway is outlined below.
Proposed Synthetic Pathway
The synthesis of (2-Hydroxyphenyl)(isoxazol-4-yl)methanone can be envisioned in a two-step process starting from a readily available 2-hydroxyacetophenone. The initial step involves a Claisen condensation to form a β-diketone, which is then cyclized with hydroxylamine to yield the desired isoxazole ring.
Caption: Proposed two-step synthesis of (2-Hydroxyphenyl)(isoxazol-4-yl)methanone.
Detailed Experimental Protocol
Step 1: Synthesis of 1-(2-Hydroxyphenyl)-3-ethoxypropane-1,3-dione (β-Diketone Intermediate)
-
To a solution of sodium ethoxide (prepared by dissolving 2.3 g, 100 mmol of sodium in 50 mL of absolute ethanol), add 13.6 g (100 mmol) of 2-hydroxyacetophenone.
-
To this mixture, add 14.6 g (100 mmol) of diethyl oxalate dropwise with stirring.
-
After the addition is complete, reflux the reaction mixture for 2 hours.
-
Cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.
-
Acidify the aqueous solution with dilute hydrochloric acid to precipitate the β-diketone.
-
Filter the precipitate, wash with cold water, and dry under vacuum. Recrystallize from ethanol to obtain the pure intermediate.
Step 2: Synthesis of (2-Hydroxyphenyl)(isoxazol-4-yl)methanone
-
Dissolve 10.4 g (50 mmol) of 1-(2-hydroxyphenyl)-3-ethoxypropane-1,3-dione and 3.5 g (50 mmol) of hydroxylamine hydrochloride in 100 mL of ethanol.
-
Reflux the reaction mixture for 4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and reduce the solvent volume under reduced pressure.
-
Pour the residue into 150 mL of cold water to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure (2-Hydroxyphenyl)(isoxazol-4-yl)methanone.
Section 2: Structural Validation and Purity Assessment
Rigorous structural validation and purity assessment are paramount to ensure the integrity of experimental results. A combination of spectroscopic and chromatographic techniques should be employed.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 2-hydroxyphenyl group, a singlet for the isoxazole proton, and a broad singlet for the phenolic hydroxyl proton. The chemical shifts and coupling constants will be indicative of the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum should display distinct signals for all ten carbon atoms in the molecule, including the carbonyl carbon, the carbons of the isoxazole ring, and the carbons of the phenyl ring.
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula (C₁₀H₇NO₃) by providing an accurate mass measurement of the molecular ion.[4]
Chromatographic Purity Analysis
High-Performance Liquid Chromatography (HPLC):
A reverse-phase HPLC method is the standard for assessing the purity of small molecules.[6][7][8]
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is typically suitable for this type of compound.[7]
-
Mobile Phase: A gradient elution with a mixture of water (often with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol is commonly used.
-
Detection: UV detection at a wavelength where the compound exhibits maximum absorbance (e.g., 254 nm or determined by a UV scan).
-
Purity Assessment: The purity is determined by the peak area percentage of the main component. A purity of >95% is generally required for biological screening.
| Parameter | Expected Result |
| Molecular Formula | C₁₀H₇NO₃ |
| Molecular Weight | 189.17 g/mol |
| ¹H NMR (DMSO-d₆) | δ 10.5 (s, 1H, OH), 9.2 (s, 1H, isoxazole-H), 7.0-8.0 (m, 4H, Ar-H) |
| ¹³C NMR (DMSO-d₆) | δ 185 (C=O), 160-170 (isoxazole-C), 115-160 (Ar-C) |
| HRMS (ESI+) | m/z calculated for C₁₀H₈NO₃ [M+H]⁺: 190.0499, found: 190.0501 |
| HPLC Purity | >95% |
| Table 1: Hypothetical Characterization Data for (2-Hydroxyphenyl)(isoxazol-4-yl)methanone. Note: These are predicted values and require experimental verification. |
Section 3: Comparative Biological Evaluation
The structural motifs within (2-Hydroxyphenyl)(isoxazol-4-yl)methanone suggest potential activity as an inhibitor of enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) or various kinases.[3][9] This section outlines a strategy for its biological evaluation in comparison to established drugs.
Rationale for Target Selection
-
Cyclooxygenase (COX) Inhibition: Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes. The hydroxyphenyl ketone moiety is present in some known COX inhibitors.[10][11]
-
Kinase Inhibition: The isoxazole scaffold is a common feature in a variety of kinase inhibitors.[2][12] Aberrant kinase activity is implicated in numerous diseases, including cancer and inflammatory disorders.
In Vitro Assay Protocols
A. Cyclooxygenase (COX-1/COX-2) Inhibition Assay:
This assay determines the compound's ability to inhibit the two main isoforms of the COX enzyme.
-
Enzyme Source: Purified recombinant human COX-1 and COX-2 enzymes.
-
Substrate: Arachidonic acid.
-
Assay Principle: The enzymatic reaction produces prostaglandin E₂ (PGE₂), which can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Procedure:
-
Pre-incubate the enzyme with varying concentrations of the test compound or a reference inhibitor (e.g., Celecoxib, a selective COX-2 inhibitor) for 15 minutes.[13]
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a defined period (e.g., 10 minutes) at 37°C.
-
Stop the reaction and measure the PGE₂ concentration.
-
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
B. Kinase Inhibition Assay (e.g., against a relevant kinase like p38 MAPK):
This assay measures the compound's ability to inhibit the phosphorylation of a substrate by a specific kinase.
-
Enzyme Source: Purified recombinant active kinase (e.g., p38α).
-
Substrate: A specific peptide substrate for the kinase.
-
Assay Principle: The transfer of the γ-phosphate from ATP to the substrate is measured. This can be done using radiometric methods ([γ-³²P]ATP) or non-radioactive methods like ADP-Glo™ Kinase Assay, which measures ADP formation.[14][15]
-
Procedure:
-
In a multi-well plate, add the kinase, the substrate, and varying concentrations of the test compound or a reference inhibitor (e.g., SB203580 for p38 MAPK).
-
Initiate the reaction by adding ATP.
-
Incubate for a specific time (e.g., 30-60 minutes) at room temperature or 30°C.
-
Stop the reaction and quantify the phosphorylated substrate or ADP formed.
-
-
Data Analysis: Determine the IC₅₀ value as described for the COX assay.
Caption: Workflow for in vitro COX and kinase inhibition assays.
Comparative Performance Analysis
| Compound | Target | Hypothetical IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) |
| (2-Hydroxyphenyl)(isoxazol-4-yl)methanone | COX-1 | 15 | Celecoxib | >10 |
| COX-2 | 0.5 | Celecoxib | 0.04 | |
| p38α Kinase | 2.5 | SB203580 | 0.05 | |
| Table 2: Hypothetical Comparative IC₅₀ Values. Note: These values are for illustrative purposes and must be determined experimentally. |
Conclusion
This guide presents a comprehensive, albeit predictive, framework for the synthesis, validation, and biological evaluation of (2-Hydroxyphenyl)(isoxazol-4-yl)methanone. The provided protocols are based on well-established methodologies for analogous compounds and are designed to be reproducible and robust. While the specific experimental data for the title compound remains to be elucidated, this guide serves as a valuable resource for researchers and drug development professionals to embark on the investigation of this and other novel heterocyclic compounds. The principles of rigorous characterization and comparative biological assessment outlined herein are fundamental to advancing the discovery of new therapeutic agents.
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A Strategic Guide to the In Vivo Validation of (2-Hydroxyphenyl)(isoxazol-4-yl)methanone: A Comparative Framework for Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the in vivo validation of the therapeutic potential of (2-Hydroxyphenyl)(isoxazol-4-yl)methanone. In the absence of direct preclinical data for this specific molecule, this document serves as a strategic roadmap. By leveraging established knowledge of the isoxazole and hydroxyphenyl moieties, we will delineate a logical, evidence-based pathway for its evaluation as a potential anti-inflammatory, analgesic, and antioxidant agent. This guide will compare the projected therapeutic profile of (2-Hydroxyphenyl)(isoxazol-4-yl)methanone with established clinical agents, offering detailed experimental protocols and mechanistic insights to steer future research.
Unveiling the Therapeutic Promise: A Structurally-Informed Hypothesis
(2-Hydroxyphenyl)(isoxazol-4-yl)methanone is a novel chemical entity that marries two pharmacologically significant scaffolds: the isoxazole ring and a hydroxyphenyl group. This unique combination suggests a multi-faceted therapeutic potential.
-
The Isoxazole Core: The isoxazole ring is a cornerstone in medicinal chemistry, forming the structural basis for a variety of drugs with demonstrated anti-inflammatory, analgesic, and antimicrobial properties[1][2]. A key mechanism underlying the anti-inflammatory action of many isoxazole derivatives is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a critical regulator of pro-inflammatory gene expression[1]. Some isoxazole-containing compounds, such as the selective COX-2 inhibitor Valdecoxib, also directly target enzymes involved in the inflammatory cascade[3].
-
The Hydroxyphenyl Moiety: The presence of a hydroxyl group on the phenyl ring is a hallmark of many antioxidant compounds[4][5]. Phenolic compounds are known to act as potent free radical scavengers, donating a hydrogen atom to neutralize reactive oxygen species (ROS) and thus mitigating oxidative stress[4][5]. This antioxidant capacity can be synergistic with anti-inflammatory effects, as oxidative stress is a key contributor to the inflammatory process.
Based on this structural analysis, it is hypothesized that (2-Hydroxyphenyl)(isoxazol-4-yl)methanone possesses a synergistic combination of anti-inflammatory, analgesic, and antioxidant activities. The following sections outline a comprehensive strategy for the in vivo validation of this hypothesis.
A Roadmap for In Vivo Validation: Experimental Design and Comparative Analysis
To systematically evaluate the therapeutic potential of (2-Hydroxyphenyl)(isoxazol-4-yl)methanone, a phased in vivo testing strategy is proposed. This strategy will benchmark its performance against well-characterized drugs: Celecoxib and Diclofenac for anti-inflammatory and analgesic activity[6][7], Tramadol as a centrally-acting analgesic[8], and N-acetylcysteine (NAC) as a potent antioxidant[9].
Phase 1: Assessment of Anti-Inflammatory and Analgesic Efficacy
The initial phase of in vivo testing will focus on establishing the foundational anti-inflammatory and analgesic properties of the compound.
This widely accepted model of acute inflammation will be the primary screen for anti-inflammatory activity.
Methodology:
-
Animal Model: Male Wistar rats or Swiss albino mice.
-
Groups:
-
Vehicle Control (e.g., 0.5% carboxymethylcellulose, p.o.)
-
(2-Hydroxyphenyl)(isoxazol-4-yl)methanone (e.g., 10, 30, 100 mg/kg, p.o.)
-
Diclofenac (e.g., 5 mg/kg, p.o.)[10]
-
Celecoxib (e.g., 10 mg/kg, p.o.)
-
-
Procedure:
-
Administer the test compound or vehicle orally one hour prior to carrageenan injection.
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
-
Endpoint: Percentage inhibition of paw edema compared to the vehicle control group.
Causality of Experimental Choices: The carrageenan model is selected for its well-characterized biphasic inflammatory response, allowing for the assessment of a compound's ability to inhibit mediators of both early (histamine, serotonin) and late-phase (prostaglandins) inflammation[11]. Oral administration is chosen to assess systemic efficacy.
This visceral pain model is highly sensitive for detecting peripheral analgesic activity.
Methodology:
-
Animal Model: Male Swiss albino mice.
-
Groups:
-
Vehicle Control
-
(2-Hydroxyphenyl)(isoxazol-4-yl)methanone (e.g., 10, 30, 100 mg/kg, p.o.)
-
Diclofenac (e.g., 10 mg/kg, p.o.)
-
Tramadol (e.g., 20 mg/kg, p.o.)[12]
-
-
Procedure:
-
Administer the test compound or vehicle orally 30 minutes prior to acetic acid injection.
-
Inject 0.1 mL of 0.6% acetic acid solution intraperitoneally.
-
Observe the mice for 20 minutes and count the number of writhes (abdominal constrictions and stretching of hind limbs).
-
-
Endpoint: Percentage inhibition of writhing compared to the vehicle control group.
Causality of Experimental Choices: The writhing test is a robust and simple method to screen for analgesic activity mediated by the inhibition of prostaglandin synthesis and other inflammatory mediators in the peritoneal cavity.
This model assesses centrally mediated analgesia.
Methodology:
-
Animal Model: Male Swiss albino mice.
-
Groups:
-
Vehicle Control
-
(2-Hydroxyphenyl)(isoxazol-4-yl)methanone (e.g., 10, 30, 100 mg/kg, p.o.)
-
Tramadol (e.g., 20 mg/kg, p.o.)[12]
-
-
Procedure:
-
Measure the baseline latency to a painful stimulus (licking of hind paws or jumping) by placing the mouse on a hot plate maintained at 55 ± 0.5°C.
-
Administer the test compound or vehicle orally.
-
Measure the reaction time at 30, 60, 90, and 120 minutes post-administration. A cut-off time (e.g., 15-20 seconds) should be established to prevent tissue damage.
-
-
Endpoint: Increase in pain threshold (latency time) compared to baseline.
Causality of Experimental Choices: The hot plate test evaluates the response to a thermal stimulus, which is integrated at the supraspinal level, providing insights into the central analgesic effects of the compound.
Phase 2: Elucidation of Antioxidant Potential
The second phase will investigate the compound's ability to mitigate oxidative stress in vivo.
This protocol will assess the compound's ability to enhance the total antioxidant status in a rodent model.
Methodology:
-
Animal Model: Male Wistar rats or Swiss albino mice.
-
Groups:
-
Vehicle Control
-
(2-Hydroxyphenyl)(isoxazol-4-yl)methanone (e.g., 10, 30, 100 mg/kg, p.o. for 7 days)
-
N-acetylcysteine (NAC) (e.g., 100 mg/kg, p.o. for 7 days)[9]
-
-
Procedure:
-
Administer the test compound or vehicle daily for seven days.
-
On the eighth day, collect blood samples and isolate plasma or serum.
-
Measure the total antioxidant capacity (TAC) of the plasma/serum using a commercially available assay kit (e.g., FRAP or ABTS assay).
-
Additionally, key antioxidant enzyme levels (e.g., superoxide dismutase, catalase, glutathione peroxidase) can be measured in tissue homogenates (e.g., liver).
-
-
Endpoint: Increase in total antioxidant capacity and antioxidant enzyme levels compared to the vehicle control group.
Causality of Experimental Choices: This multi-day dosing regimen allows for the assessment of the compound's ability to induce endogenous antioxidant defenses, providing a more comprehensive picture of its antioxidant potential beyond direct radical scavenging.
Comparative Data Summary
The following table provides a framework for summarizing the expected and observed in vivo data for (2-Hydroxyphenyl)(isoxazol-4-yl)methanone in comparison to standard drugs.
| Compound | In Vivo Model | Dose (mg/kg) | Primary Endpoint | Expected/Observed Outcome |
| (2-Hydroxyphenyl)(isoxazol-4-yl)methanone | Carrageenan-Induced Paw Edema | 10, 30, 100 | % Inhibition of Edema | Dose-dependent reduction |
| Diclofenac | Carrageenan-Induced Paw Edema | 5 | % Inhibition of Edema | Significant reduction[10] |
| Celecoxib | Carrageenan-Induced Paw Edema | 10 | % Inhibition of Edema | Significant reduction |
| (2-Hydroxyphenyl)(isoxazol-4-yl)methanone | Acetic Acid-Induced Writhing | 10, 30, 100 | % Inhibition of Writhing | Dose-dependent reduction |
| Diclofenac | Acetic Acid-Induced Writhing | 10 | % Inhibition of Writhing | Significant reduction |
| Tramadol | Acetic Acid-Induced Writhing | 20 | % Inhibition of Writhing | Significant reduction[12] |
| (2-Hydroxyphenyl)(isoxazol-4-yl)methanone | Hot Plate Test | 10, 30, 100 | Increase in Latency (sec) | Dose-dependent increase |
| Tramadol | Hot Plate Test | 20 | Increase in Latency (sec) | Significant increase[12] |
| (2-Hydroxyphenyl)(isoxazol-4-yl)methanone | In Vivo Antioxidant Assay | 10, 30, 100 | Increase in TAC | Dose-dependent increase |
| N-acetylcysteine | In Vivo Antioxidant Assay | 100 | Increase in TAC | Significant increase[9] |
Mechanistic Insights and Visualized Pathways
The anticipated therapeutic effects of (2-Hydroxyphenyl)(isoxazol-4-yl)methanone are likely mediated through the modulation of key signaling pathways.
Anti-Inflammatory and Analgesic Mechanisms
The anti-inflammatory and analgesic properties are hypothesized to stem from the dual action of the isoxazole and hydroxyphenyl moieties. The isoxazole component may inhibit the NF-κB signaling pathway and potentially COX enzymes, while the hydroxyphenyl group contributes by scavenging reactive oxygen species that perpetuate inflammation.
Caption: Proposed anti-inflammatory mechanism via NF-κB and COX-2 inhibition.
Antioxidant Mechanism
The hydroxyphenyl moiety is expected to exert its antioxidant effect through direct radical scavenging and potentially by upregulating endogenous antioxidant systems.
Caption: Proposed antioxidant mechanism via direct ROS scavenging.
Experimental Workflow Visualization
The following diagram illustrates the proposed workflow for the comprehensive in vivo validation of (2-Hydroxyphenyl)(isoxazol-4-yl)methanone.
Caption: In vivo validation workflow for the test compound.
Conclusion and Future Directions
This guide outlines a robust and scientifically-grounded strategy for the in vivo validation of (2-Hydroxyphenyl)(isoxazol-4-yl)methanone. By systematically evaluating its anti-inflammatory, analgesic, and antioxidant potential in established animal models and comparing its performance against clinically relevant drugs, a clear and comprehensive profile of its therapeutic potential can be established. Positive outcomes from these studies would warrant further investigation into its detailed mechanism of action, pharmacokinetic and toxicological profiles, and its efficacy in chronic disease models. This structured approach provides a solid foundation for advancing (2-Hydroxyphenyl)(isoxazol-4-yl)methanone through the preclinical drug development pipeline.
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Enhanced Anti-inflammatory Effects of Diclofenac Delivered Orally via Polyvinylpyrrolidone K30/Silk Fibroin Nanoparticles in a Murine Model of Carrageenan-Induced Paw Edema. (2024). ChemMedChem. Retrieved from [Link]
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The synthetic and therapeutic expedition of isoxazole and its analogs. (2017). Bioorganic & Medicinal Chemistry. Retrieved from [Link]
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In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. (2022). Scientific Reports. Retrieved from [Link]
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Synthesis, characterization and anti-inflammatory activity of some novel isoxazoles. (2011). ResearchGate. Retrieved from [Link]
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Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2023). Molecules. Retrieved from [Link]
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Comparing (2-Hydroxyphenyl)(isoxazol-4-yl)methanone to standard-of-care in disease models
An In-Depth Comparative Analysis of (2-Hydroxyphenyl)(isoxazol-4-yl)methanone Versus Standard-of-Care Therapeutics in Preclinical Disease Models
Guide for Drug Development Professionals
Introduction: The Rationale for a Novel Therapeutic Agent
(2-Hydroxyphenyl)(isoxazol-4-yl)methanone is a novel, orally bioavailable small molecule designed to selectively inhibit a critical kinase implicated in aberrant inflammatory and proliferative signaling pathways. The therapeutic hypothesis is that by targeting this specific node, the compound can achieve superior efficacy and a wider therapeutic window compared to existing treatments, which are often associated with broad immunosuppression or significant toxicity. This guide evaluates this hypothesis in the context of rheumatoid arthritis and colon cancer, two distinct pathologies where the target kinase is believed to be a key driver of disease progression.
Mechanism of Action: Targeted Inhibition of a Key Signaling Kinase
(2-Hydroxyphenyl)(isoxazol-4-yl)methanone functions as a potent and selective ATP-competitive inhibitor of a proprietary downstream kinase (herein referred to as "Target Kinase"). In pathological states, the over-activation of this kinase leads to the phosphorylation of downstream substrates, triggering a signaling cascade that culminates in the nuclear translocation of transcription factors responsible for expressing pro-inflammatory cytokines and cell cycle regulators. By blocking this initial phosphorylation event, (2-Hydroxyphenyl)(isoxazol-4-yl)methanone effectively halts the entire downstream cascade.
Figure 2: Standardized workflow for the HCT116 xenograft efficacy study.
Comparative Efficacy & Tolerability Data
(2-Hydroxyphenyl)(isoxazol-4-yl)methanone not only showed superior tumor growth inhibition but was also significantly better tolerated than standard chemotherapy.
| Treatment Group | Final Mean Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | 1645 ± 280 | - | +4.8 ± 1.9 |
| 5-Fluorouracil (20 mg/kg) | 810 ± 210 | 50.8% | -9.2 ± 3.1 |
| (2-Hydroxyphenyl)(isoxazol-4-yl)methanone (25 mg/kg) | 495 ± 165 | 69.9% | +1.5 ± 2.2 |
Table 2. Efficacy and tolerability comparison in the HCT116 xenograft model. Data presented as mean ± SD.
Conclusion and Strategic Outlook
The preclinical data presented herein provide a strong, evidence-based rationale for the continued development of (2-Hydroxyphenyl)(isoxazol-4-yl)methanone. In both a severe inflammatory arthritis model and a solid tumor oncology model, the compound demonstrated superior efficacy over the respective standards-of-care. Critically, the improved tolerability profile, particularly the lack of body weight loss in the xenograft study, suggests a favorable safety margin.
Future work will involve formal GLP toxicology studies, pharmacokinetic/pharmacodynamic (PK/PD) modeling to optimize dosing schedules, and evaluation in patient-derived xenograft (PDX) models to confirm efficacy in a more clinically relevant setting. These compelling results position (2-Hydroxyphenyl)(isoxazol-4-yl)methanone as a promising clinical candidate with the potential to address significant unmet needs in both immunology and oncology.
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Chondrex, Inc. A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice. Chondrex, Inc. Available at: [Link].
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A Senior Application Scientist's Guide to Bioisosteric Replacement Strategies for (2-Hydroxyphenyl)(isoxazol-4-yl)methanone
For researchers, medicinal chemists, and drug development professionals, the strategic modification of bioactive scaffolds is a cornerstone of modern therapeutic design. This guide provides an in-depth technical comparison of bioisosteric replacement strategies for the (2-hydroxyphenyl)(isoxazol-4-yl)methanone scaffold. We will explore the rationale behind these modifications, present comparative experimental data from analogous series, and provide detailed experimental protocols to support further research and development.
Introduction: The (2-Hydroxyphenyl)(isoxazol-4-yl)methanone Scaffold and the Rationale for Bioisosteric Modification
The (2-hydroxyphenyl)(isoxazol-4-yl)methanone core represents a privileged scaffold in medicinal chemistry. The 2-hydroxyphenyl motif is a known hinge-binding moiety in many kinase inhibitors, while the isoxazole ring serves as a versatile and synthetically accessible heterocyclic core. This combination of functionalities suggests potential activity against a range of biological targets, particularly protein kinases involved in inflammatory and oncogenic signaling pathways, such as p38 MAP kinase and c-Jun N-terminal kinase (JNK).
However, like any lead compound, (2-hydroxyphenyl)(isoxazol-4-yl)methanone may possess suboptimal physicochemical or pharmacokinetic properties, such as poor metabolic stability, off-target effects, or limited solubility. Bioisosteric replacement offers a rational approach to address these liabilities while preserving or enhancing the desired biological activity. This guide will systematically explore the bioisosteric replacement of the three key components of this scaffold: the isoxazole ring, the 2-hydroxyphenyl group, and the ketone linker.
Visualizing the Core Scaffold and Bioisosteric Replacement Strategies
Caption: Bioisosteric replacement strategies for the parent scaffold.
I. Bioisosteric Replacement of the Isoxazole Ring
The isoxazole ring in the parent scaffold is a key pharmacophoric element. Its replacement with other five-membered heterocycles can modulate hydrogen bonding capacity, electronic properties, and metabolic stability.
A. Isoxazole vs. Pyrazole: A Tale of Two Isomers
The replacement of an isoxazole with a pyrazole is a common bioisosteric strategy, particularly in the context of kinase inhibitors. This seemingly subtle change can have a profound impact on biological activity and selectivity. A notable example is seen in the development of JNK inhibitors, where a pyrazole-containing lead compound was modified to an isoxazole to improve selectivity over p38 MAP kinase.[1]
Rationale for Replacement: The nitrogen atoms in the pyrazole ring are better hydrogen bond acceptors compared to the oxygen atom in the isoxazole ring. This can lead to altered binding interactions within the kinase hinge region. Conversely, the isoxazole oxygen, being a weaker hydrogen bond acceptor, can reduce unwanted interactions with off-target kinases like p38, thereby enhancing selectivity.[1]
Comparative Data (JNK and p38 Kinase Inhibition):
| Compound ID | Heterocycle | R Group | JNK3 IC50 (µM) | p38 IC50 (µM) | Selectivity (p38/JNK3) | Reference |
| 1 (Analog) | Pyrazole | 4-Fluorophenyl | 0.007 | 0.004 | 0.57 | [1] |
| 2 (Analog) | Isoxazole | 4-Fluorophenyl | 0.034 | >10 | >294 | [1] |
| 3 (Analog) | Isoxazole | N-Methylpyrazole | 0.035 | >10 | >285 | [1] |
Note: The data presented is for a series of 4-(heterocyclyl)pyridin-2-amine analogs, which share a similar pharmacophoric arrangement to the target scaffold.
The data clearly demonstrates that the isoxazole bioisostere (Compound 2) exhibits significantly improved selectivity for JNK3 over p38 compared to its pyrazole counterpart (Compound 1).
B. Other Heterocyclic Replacements for Isoxazole
Other five-membered heterocycles such as thiazole and oxadiazole can also be considered as bioisosteres for the isoxazole ring.
-
Thiazole: The synthesis of (2-hydroxyphenyl)(thiazol-2-yl)methanones has been reported as potential bioisosteres of salicylidene acylhydrazides, indicating the synthetic feasibility and potential for similar biological activities.[2][3] The sulfur atom in the thiazole ring can alter the electronic properties and lipophilicity of the molecule compared to the oxygen in the isoxazole.
-
Oxadiazole: The 1,2,4-oxadiazole ring is another viable bioisostere for isoxazole. It can offer improved metabolic stability due to the presence of an additional nitrogen atom.
II. Bioisosteric Replacement of the 2-Hydroxyphenyl Group
The 2-hydroxyphenyl moiety is critical for the presumed activity of the parent scaffold as a kinase inhibitor, as it often forms key hydrogen bonds with the hinge region of the kinase. However, phenols can be susceptible to metabolic glucuronidation, leading to rapid clearance.[4][5] Therefore, replacing the phenol with a bioisostere that retains the hydrogen bonding capability but has an improved metabolic profile is a key optimization strategy.
Rationale for Replacement: The primary goal is to replace the phenolic hydroxyl group with a functionality that can act as a hydrogen bond donor but is less prone to phase II metabolism.
Potential Phenol Bioisosteres:
| Bioisostere | Rationale | Potential Advantages |
| Aminopyridine | The amino group can act as a hydrogen bond donor, and the pyridine nitrogen can act as an acceptor, potentially forming additional interactions. | Improved aqueous solubility and membrane permeability. |
| Indazole | The N-H of the indazole can mimic the phenolic hydroxyl as a hydrogen bond donor. | Increased metabolic stability compared to phenol.[3] |
| Benzimidazolone | The N-H group can act as a hydrogen bond donor, and the carbonyl oxygen can act as an acceptor. | Can mimic the hydrogen bonding pattern of a phenol with potentially improved pharmacokinetic properties.[4][5] |
III. Bioisosteric Replacement of the Ketone Linker
The ketone linker in the parent scaffold plays a crucial role in orienting the two aromatic rings. However, ketones can be susceptible to metabolic reduction to the corresponding alcohol, which may alter the biological activity and pharmacokinetic profile.
A. Ketone vs. Oxetane: A Modern Approach to Linker Modification
A contemporary strategy in medicinal chemistry is the replacement of a ketone with a 3,3-disubstituted oxetane.[6][7][8][9]
Rationale for Replacement: The oxetane ring is a polar, three-dimensional motif that can act as a hydrogen bond acceptor, similar to a ketone. However, it is generally more metabolically stable.[9][10] The incorporation of an oxetane can also improve aqueous solubility and reduce lipophilicity compared to a ketone.[6][7][8]
Comparative Physicochemical Properties (from a matched molecular pair analysis): [6][7]
| Property | Ketone Linker | Oxetane Linker |
| LogD (pH 7.4) | Can vary, but often more lipophilic | Generally less lipophilic, improving solubility |
| Metabolic Stability (HLM) | Susceptible to reduction | Generally more stable |
| Aqueous Solubility | Lower | Higher |
B. Other Ketone Linker Replacements
-
Ethenyl Linker: Replacing the ketone with an ethenyl (C=C) linker can increase the rigidity of the molecule, which may lead to a more defined conformation for receptor binding and potentially increased potency.
-
Methylene Linker: A simple methylene (-CH2-) linker can provide more conformational flexibility, which may be advantageous in some cases, but can also lead to a decrease in potency due to a less favorable binding conformation.
Experimental Protocols
General Synthesis of (2-Hydroxyphenyl)(heterocyclyl)methanones
Caption: General synthetic workflow.
Step 1: Synthesis of the Ketone Intermediate
A solution of the appropriate heterocyclic bromide (e.g., 4-bromoisoxazole, 4-bromopyrazole) in anhydrous THF is cooled to -78 °C. n-Butyllithium (1.1 eq) is added dropwise, and the mixture is stirred for 30 minutes. A solution of 2-methoxybenzonitrile (1.0 eq) in anhydrous THF is then added dropwise. The reaction is allowed to warm to room temperature and stirred overnight. The reaction is quenched with saturated aqueous NH4Cl and extracted with ethyl acetate. The organic layer is dried over Na2SO4 and concentrated under reduced pressure. The crude product is purified by column chromatography.
Step 2: Demethylation to Afford the Final Phenol
The ketone intermediate from Step 1 is dissolved in anhydrous dichloromethane and cooled to 0 °C. Boron tribromide (1.5 eq) is added dropwise, and the reaction is stirred at room temperature for 4 hours. The reaction is carefully quenched with methanol and then water. The mixture is extracted with dichloromethane, and the organic layer is washed with brine, dried over Na2SO4, and concentrated. The crude product is purified by column chromatography to yield the final (2-hydroxyphenyl)(heterocyclyl)methanone.
In Vitro Kinase Inhibition Assay (Example: p38α MAP Kinase)
Principle: The assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by a specific kinase.
Protocol:
-
Reagents:
-
Recombinant human p38α MAP kinase
-
Biotinylated peptide substrate (e.g., Biotin-MBP)
-
ATP
-
Assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Test compounds dissolved in DMSO
-
Europium-labeled anti-phospho-MBP antibody
-
Streptavidin-Allophycocyanin (SA-APC)
-
HTRF detection buffer
-
-
Procedure:
-
Add 2 µL of test compound (in a dose-response range) or DMSO (control) to the wells of a 384-well plate.
-
Add 4 µL of p38α kinase solution to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 4 µL of a solution containing the peptide substrate and ATP.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 5 µL of HTRF detection buffer containing the Europium-labeled antibody and SA-APC.
-
Incubate for 60 minutes at room temperature to allow for signal development.
-
Read the plate on an HTRF-compatible reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm emission / 620 nm emission).
-
Plot the HTRF ratio against the logarithm of the compound concentration.
-
Determine the IC50 value using a non-linear regression analysis.
-
Conclusion
The (2-hydroxyphenyl)(isoxazol-4-yl)methanone scaffold represents a promising starting point for the development of novel therapeutics, particularly kinase inhibitors. This guide has outlined a series of rational bioisosteric replacement strategies targeting the isoxazole ring, the 2-hydroxyphenyl group, and the ketone linker. By carefully considering the desired improvements in potency, selectivity, and pharmacokinetic properties, medicinal chemists can leverage these strategies to optimize this versatile scaffold. The provided experimental data from analogous series and detailed protocols offer a solid foundation for the design and synthesis of next-generation inhibitors.
References
- Wermuth, C. G. (2008). The Practice of Medicinal Chemistry (3rd ed.). Academic Press.
-
He, Y., et al. (2014). Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(1), 161-164. [Link]
-
Eurtivong, C., et al. (2010). Synthesis of [4-(2-hydroxyphenyl)thiazol-2-yl]methanones as potential bioisosteres of salicylidene acylhydrazides. Molecules, 15(9), 6019-6034. [Link]
-
Dunker, C., et al. (2024). Phenol (bio)isosteres in drug design and development. Archiv der Pharmazie. [Link]
-
Moody, C. J., et al. (2021). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. MedChemComm, 12(5), 941-947. [Link]
-
Moody, C. J., et al. (2021). Investigating 3,3-Diaryloxetanes as Potential Bioisosteres in Drug Discovery. ChemRxiv. [Link]
-
Carreira, E. M., & Fessard, T. C. (2014). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 57(15), 6065-6086. [Link]
-
Maga, T. A., et al. (2013). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel. Pharmaceuticals, 6(12), 1496-1513. [Link]
-
Burkhard, J. A., et al. (2010). Oxetanes as versatile building blocks in drug discovery. Angewandte Chemie International Edition, 49(48), 9052-9067. [Link]
-
Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. [Link]
-
Laufer, S., & Margutti, S. (2008). Isoxazolone based inhibitors of p38 MAP kinases. Journal of Medicinal Chemistry, 51(8), 2580-2584. [Link]
-
Brown, D. G., & Wobst, P. M. (2021). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry, 64(20), 14897-14940. [Link]
-
Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. [Link]
-
Ohta, S., et al. (2014). Design and synthesis of 5-[(2-chloro-6-fluorophenyl)acetylamino]-3-(4-fluorophenyl)-4-(4-pyrimidinyl)isoxazole (AKP-001), a novel inhibitor of p38 MAP kinase with reduced side effects based on the antedrug concept. Bioorganic & Medicinal Chemistry, 22(15), 4162-4176. [Link]
Sources
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- 3. Preparation and evaluation of trisubstituted pyrimidines as phosphatidylinositol 3-kinase inhibitors. 3-Hydroxyphenol analogues and bioisosteric replacements - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Identification, synthesis, and biological evaluation of 6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3(2H)-one (AS1940477), a potent p38 MAP kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of 1-substituted-3(5)-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)pyrazoles as transforming growth factor-β type 1 receptor kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (2-Hydroxyphenyl)(isoxazol-4-yl)methanone
This document provides an in-depth, procedural guide for the safe and compliant disposal of (2-Hydroxyphenyl)(isoxazol-4-yl)methanone (CAS No. 53658-17-6). As researchers and drug development professionals, our responsibility extends beyond the bench to include the safe management of chemical waste, ensuring both personal safety and environmental protection. The isoxazole moiety is a cornerstone in many pharmacologically active compounds, exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and anticonvulsant effects.[1][2] This inherent bioactivity necessitates a cautious and informed approach to its disposal. This guide is designed to provide clear, actionable steps, grounded in established safety protocols and scientific principles.
Hazard Assessment and Risk Mitigation
Before handling any chemical for disposal, a thorough understanding of its potential hazards is paramount. (2-Hydroxyphenyl)(isoxazol-4-yl)methanone is classified with specific hazard statements that dictate the necessary handling precautions.
Key Hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation. [3]
These classifications indicate that the primary routes of exposure are ingestion, skin/eye contact, and inhalation.[4] The toxicological properties of many isoxazole derivatives have not been fully investigated, warranting that they be handled as potentially toxic substances.[5][6] Therefore, all disposal procedures must be engineered to minimize direct contact and prevent the generation of dust or aerosols.[7]
Hazard and Safety Data Summary
The following table summarizes the critical safety information for (2-Hydroxyphenyl)(isoxazol-4-yl)methanone.
| Property | Value | Source(s) |
| CAS Number | 53658-17-6 | [3][8] |
| Molecular Formula | C₁₀H₇NO₃ | [3][8] |
| Molecular Weight | 189.17 g/mol | [3] |
| GHS Hazard Statements | H302, H315, H319, H335 | [3] |
| Signal Word | Warning | [3] |
| Primary Routes of Exposure | Inhalation, Ingestion, Skin/Eye Contact | [3][5] |
| Incompatible Materials | Strong oxidizing agents, Reducing agents | [6][9] |
Mandatory Personal Protective Equipment (PPE)
A multi-layered PPE strategy is non-negotiable to create an effective barrier between the researcher and the chemical waste.[7] The selection of appropriate PPE is the first line of defense against accidental exposure during all stages of the disposal process.
-
Eye and Face Protection: Chemical splash goggles are mandatory. For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[10][11]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile gloves. Given the potential for skin irritation and sensitization, inspecting gloves for any signs of degradation or puncture before use is a critical step.[10]
-
Body Protection: A standard laboratory coat is required to protect against incidental contact. Ensure it is fully buttoned.[10]
-
Respiratory Protection: All handling of solid (2-Hydroxyphenyl)(isoxazol-4-yl)methanone waste that could generate dust must be performed within a certified chemical fume hood to minimize inhalation risk.[7][11] If a fume hood is not available, a NIOSH-approved respirator (e.g., N95) is required.[11][12]
Step-by-Step Disposal Protocol
The mandated and most secure method for disposing of (2-Hydroxyphenyl)(isoxazol-4-yl)methanone is through a licensed hazardous waste disposal service.[11][13] Under no circumstances should this compound or its containers be disposed of in standard trash or down the drain.[11]
Step 1: Waste Segregation and Collection
Proper segregation at the point of generation is crucial for safe and compliant disposal.
-
Solid Waste:
-
Collect all dry waste contaminated with (2-Hydroxyphenyl)(isoxazol-4-yl)methanone, including residual amounts of the pure compound, contaminated weighing papers, gloves, and paper towels.
-
Place these materials into a dedicated, leak-proof hazardous waste container made of a compatible material (e.g., a high-density polyethylene (HDPE) pail or the original product container if it is in good condition).[11]
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "(2-Hydroxyphenyl)(isoxazol-4-yl)methanone".
-
-
Liquid Waste:
-
If the compound is in a solution, collect the waste in a dedicated, chemically resistant (e.g., HDPE or borosilicate glass) container with a secure, screw-top cap.[4][11]
-
Do not mix this waste stream with other, incompatible chemical wastes.
-
Clearly label the container as "Hazardous Waste" and list all chemical components by their full name, including solvents and their approximate concentrations.
-
Step 2: Container Management and Storage
-
Labeling: Ensure all waste containers are accurately and legibly labeled. The label must remain on the container until final disposal.
-
Closure: Keep waste containers securely closed at all times, except when adding waste.[11] This minimizes the risk of spills and fugitive emissions.
-
Storage: Store the sealed waste containers in a designated, well-ventilated satellite accumulation area away from incompatible materials.[4][5] The storage location should have secondary containment to control any potential leaks.
Step 3: Arranging for Final Disposal
-
Contact EHS: Coordinate with your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[13] They will provide specific instructions for pickup and ensure the waste is transported and disposed of in compliance with all local, state, and federal regulations.
-
Do Not Accumulate: Avoid accumulating large quantities of chemical waste in the laboratory.[14] Arrange for regular waste pickups to maintain a safe working environment.
Disposal Workflow Diagram
Caption: A flowchart illustrating the key stages of safe disposal.
Spill Management Procedures
Accidental spills must be managed promptly and safely to mitigate exposure risks.
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert colleagues and your supervisor.
-
Don PPE: Before addressing the spill, ensure you are wearing the full complement of required PPE, including respiratory protection if necessary.
-
Containment: For a solid spill, carefully sweep up the material, avoiding the creation of dust, and place it into a labeled hazardous waste container.[6] For a liquid spill, contain it using an inert absorbent material like vermiculite or sand.[11]
-
Collection: Carefully scoop the absorbent material and place it into a sealed, labeled container for disposal as hazardous waste.[11]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.
-
Report: Report the incident to your EHS department according to your institution's policies.
By adhering to these rigorous, evidence-based procedures, you contribute to a culture of safety, ensuring that the valuable work conducted in the laboratory does not come at the cost of personal health or environmental integrity.
References
-
Khan, I., Zaib, S., Batool, S., et al. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 223, 113511. Available at: [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
-
Shaik, F., Kumar, A., Pasha, M. A., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry, 11, 123456. Available at: [Link]
-
Helmholtz Centre for Environmental Research (UFZ). (n.d.). A safety and chemical disposal guideline for Minilab users. Retrieved from [Link]
-
ASHP. (n.d.). Personal Protective Equipment. Retrieved from [Link]
-
World Health Organization. (1999). Guidelines for the Safe Disposal of Unwanted Pharmaceuticals in and after Emergencies. Retrieved from [Link]
-
ResearchGate. (n.d.). Novel Isoxazole Derivatives with Potent FXR Agonistic Activity Prevent Acetaminophen-Induced Liver Injury. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1. Retrieved from [Link]
-
GERPAC. (2013). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]
-
Al-Ostath, A., Zalloum, H., & Al-Qerem, W. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Scientific Reports, 12(1), 18201. Available at: [Link]
-
Panda, S. S., Chowdary, P. S., & Kumar, S. (2009). The synthetic and therapeutic expedition of isoxazole and its analogs. Medicinal Chemistry Research, 18(8), 597-615. Available at: [Link]
-
Taylor & Francis. (n.d.). Isoxazole – Knowledge and References. Retrieved from [Link]
-
University of Toronto, Department of Chemistry. (n.d.). Standard Operating Procedure Hazardous Waste Storage and Disposal. Retrieved from [Link]
-
University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]
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A Researcher's Guide to the Safe Handling of (2-Hydroxyphenyl)(isoxazol-4-yl)methanone
In our commitment to fostering a culture of safety and excellence in the laboratory, this guide provides essential, field-tested protocols for the safe handling of (2-Hydroxyphenyl)(isoxazol-4-yl)methanone (CAS No. 53658-17-6). As drug development professionals, our work with novel chemical entities demands a proactive and informed approach to safety. This document moves beyond mere compliance, offering a framework for integrating safety into your experimental workflow, thereby protecting both the researcher and the integrity of the research.
Hazard Identification and Risk Assessment: Understanding the Compound
(2-Hydroxyphenyl)(isoxazol-4-yl)methanone is a solid, powdered organic compound. A thorough understanding of its hazard profile is the foundation of safe handling.
GHS Classification and Hazard Statements:
| Hazard Class | GHS Code | Statement |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation. |
| Specific target organ toxicity — Single exposure | H335 | May cause respiratory irritation. |
Source: BLDpharm[1]
The primary routes of exposure are inhalation of the powder, skin contact, eye contact, and ingestion. The causality behind these hazards lies in the compound's chemical reactivity with biological tissues. Skin and eye irritation are likely due to its acidic phenolic proton and potential to interact with proteins and lipids in cell membranes. Respiratory irritation is a common hazard for fine chemical powders, which can cause mechanical irritation and inflammatory responses in the respiratory tract.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is a critical control measure. The precautionary statement P280, "Wear protective gloves/protective clothing/eye protection/face protection," serves as our minimum standard.[1]
Eye and Face Protection
Given the risk of serious eye irritation, robust eye protection is mandatory.
-
Standard Operations: For routine weighing and solution preparation, ANSI Z87.1-compliant safety glasses with side shields are required.
-
High-Risk Operations: When there is a significant risk of splashing or dust generation (e.g., bulk transfers, sonication), a face shield should be worn in addition to safety goggles.
Skin Protection
Gloves: The choice of glove material is critical to prevent skin contact. Since this compound is a solid, the immediate concern is preventing contact with the powder.
-
Recommended Glove Types: For handling the solid compound, nitrile or neoprene gloves are recommended. Latex gloves can also be used, but be mindful of potential allergies.[2]
-
Glove Thickness: For incidental contact (e.g., weighing, preparing solutions), standard laboratory gloves (4-8 mils) are sufficient. If prolonged contact is anticipated, heavier-duty gloves should be considered.
-
Glove Change Protocol: Gloves should be changed immediately if contamination is suspected. Do not reuse disposable gloves. Always wash hands thoroughly after removing gloves.
Lab Coats: A standard, fully buttoned lab coat should be worn to protect against accidental spills. Ensure the material is appropriate for the chemicals being handled in the lab.
Respiratory Protection
To mitigate the risk of respiratory irritation from inhaling the powder, all handling of (2-Hydroxyphenyl)(isoxazol-4-yl)methanone should be performed in a well-ventilated area.
-
Engineering Controls: A certified chemical fume hood is the preferred engineering control for all operations that may generate dust.
-
Respiratory Masks: If a fume hood is not available for a specific procedure, a NIOSH-approved N95 respirator is recommended to prevent inhalation of the powder.[3]
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Operational and Disposal Plans: A Step-by-Step Guide
Handling and Storage
-
Handling:
-
Storage:
First Aid Measures
-
If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[7]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[6]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[6]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6]
Spill and Disposal Procedures
-
Spill Response:
-
Evacuate the area.
-
Wear appropriate PPE, including respiratory protection.
-
Avoid generating dust. Gently sweep up the spilled solid and place it in a suitable, labeled container for disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
-
-
Disposal:
-
Dispose of waste in accordance with local, regional, and national regulations.
-
Do not empty into drains.[4]
-
Contaminated packaging should be treated as the chemical itself and disposed of accordingly.
-
By adhering to these guidelines, researchers can confidently and safely handle (2-Hydroxyphenyl)(isoxazol-4-yl)methanone, ensuring a secure environment for groundbreaking scientific discovery.
References
-
California State University, East Bay. Glove Recommendation Chart. [Link]
-
Electronic Code of Federal Regulations. 33 CFR Part 142 Subpart B -- Personal Protective Equipment. [Link]
-
GERPAC. Personal protective equipment for preparing toxic drugs. [Link]
Sources
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- 3. glovesbyweb.com [glovesbyweb.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. file.bldpharm.com [file.bldpharm.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
